4-[4-(Methylthio)phenyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJOHMVXDGZDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of N-[4-(Methylthio)phenyl]pyrimidin-2-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the N-[4-(Methylthio)phenyl]pyrimidin-2-amine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1][2][3] In the realm of medicinal chemistry, the 2-aminopyrimidine moiety is a privileged scaffold, frequently incorporated into the design of targeted therapeutics, particularly kinase inhibitors.[4] The addition of a 4-(methylthio)phenyl group to this core structure gives rise to a class of compounds with significant potential in drug discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and therapeutic applications of N-[4-(methylthio)phenyl]pyrimidin-2-amine and its derivatives, offering insights for researchers engaged in the development of novel pharmaceuticals.
Physicochemical and Spectroscopic Profile
The physicochemical properties of N-[4-(methylthio)phenyl]pyrimidin-2-amine derivatives are crucial for their behavior in biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability. The methylthio group, in particular, can impact the lipophilicity and electronic character of the molecule, which in turn affects its interactions with biological targets.
Key Physicochemical and Spectroscopic Data
| Property | Data for Related Compounds | Source |
| Molecular Formula | C11H11N3S (for 4-methyl-6-phenylpyrimidin-2-amine) | |
| Molecular Weight | 185.22 g/mol (for 4-methyl-6-phenylpyrimidin-2-amine) | |
| Melting Point | 264.4–265.0 °C (for 4-((4-(Methylamino)phenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine) | [4] |
| 1H NMR | δ 9.57 (s, 1H), 8.11 (d, J = 5.2 Hz, 1H), 7.54 (d, J = 8.1 Hz, 2H), 7.23 (d, J = 8.2 Hz, 2H) for a related pyrimidin-2-amine derivative. | [4] |
| Mass Spectrometry | Molecular ion peaks corresponding to the respective molecular formulas have been observed for various derivatives. | [5][6] |
Synthetic Strategies: Building the Core Scaffold
The synthesis of N-[4-(methylthio)phenyl]pyrimidin-2-amine derivatives typically involves the construction of the pyrimidine ring followed by the introduction of the substituted phenylamine moiety, or a convergent approach where a pre-functionalized pyrimidine is coupled with the aniline derivative.
Representative Synthetic Protocol: Buchwald-Hartwig Cross-Coupling
A common and versatile method for the synthesis of N-aryl-2-aminopyrimidines is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
Step-by-Step Methodology:
-
Preparation of the Pyrimidine Precursor: A suitable pyrimidine precursor, such as 2-chloro-4-substituted-pyrimidine, is required. This can often be synthesized from commercially available starting materials.
-
Assembly of the Reaction Mixture: In a reaction vessel, the 2-chloropyrimidine derivative, 4-(methylthio)aniline, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., X-Phos), and a base (e.g., K2CO3) are combined in an appropriate solvent (e.g., n-BuOH).
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 85 °C) for a designated period (e.g., 8 hours) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through standard work-up procedures, which may include extraction and washing. The crude product is then purified, typically by column chromatography, to yield the desired N-[4-(methylthio)phenyl]pyrimidin-2-amine derivative.[4]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-[4-(methylthio)phenyl]pyrimidin-2-amine derivatives via Buchwald-Hartwig cross-coupling.
Chemical Reactivity and Derivatization
The N-[4-(methylthio)phenyl]pyrimidin-2-amine scaffold offers multiple sites for chemical modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are generally not susceptible to electrophilic attack due to their electron-withdrawing nature. However, the carbon atoms of the ring can be functionalized, for instance, through halogenation followed by nucleophilic substitution or cross-coupling reactions.
-
The Amino Group: The exocyclic amino group can be acylated, alkylated, or participate in further coupling reactions, enabling the introduction of a wide range of substituents.
-
The Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution, with the methylthio and amino groups directing the position of substitution.
-
The Methylthio Group: The sulfur atom of the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic properties and biological activity of the molecule.[7]
Reactivity Profile Diagram
Caption: Key reactive sites and potential derivatizations of the N-[4-(methylthio)phenyl]pyrimidin-2-amine scaffold.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The N-[4-(methylthio)phenyl]pyrimidin-2-amine scaffold is a prominent feature in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The 2-aminopyrimidine core often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.
Case Study: Polo-like Kinase 4 (PLK4) Inhibitors
Recent research has identified novel pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in various cancers.[4] In one study, a series of compounds with an aminopyrimidine core were synthesized and evaluated for their PLK4 inhibitory activity.[4] Compound 8h from this series, which features a related scaffold, demonstrated high inhibitory activity with an IC50 of 0.0067 μM.[4] This compound also exhibited good plasma and liver microsomal stability, highlighting its potential as a drug candidate.[4]
Case Study: Aurora Kinase Inhibitors
Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis and are frequently overexpressed in cancer cells.[8][9] A lead compound from this class, 18 (CYC116) , demonstrated nanomolar inhibitory activity against both Aurora A and B kinases and showed oral bioavailability and anticancer activity in preclinical models.[8][9] This compound has since entered Phase I clinical trials.[8][9]
Structure-Activity Relationship (SAR) Insights
The biological activity of N-[4-(methylthio)phenyl]pyrimidin-2-amine derivatives is highly dependent on the nature and position of substituents.
-
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity for the target kinase.
-
Modifications to the Pyrimidine Ring: The addition of various functional groups to the pyrimidine ring can modulate the compound's physicochemical properties and its interactions with the target protein.
-
The Role of the Methylthio Group: The methylthio group can contribute to hydrophobic interactions within the binding pocket of the target protein. Its oxidation state (sulfide, sulfoxide, or sulfone) can also fine-tune the electronic properties and potential for hydrogen bonding.
Conclusion and Future Directions
The N-[4-(methylthio)phenyl]pyrimidin-2-amine scaffold is a versatile and valuable platform for the design of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability and the multiple sites available for derivatization allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of highly selective inhibitors for a broader range of kinase targets, as well as the exploration of this scaffold for other therapeutic applications beyond cancer. The continued application of structure-based drug design and combinatorial chemistry approaches will undoubtedly lead to the discovery of new and effective drugs based on this promising chemical framework.
References
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Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). Journal of Medicinal Chemistry, 58(13). [Link]phenyl-4-4-methylthiophen-2-ylphthalazin-1-amine_AMG_900_A_Highly_Selective_Orally_Bioavailable_Inhibitor_of_Aurora_Kinases_with_Activi)
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [Link]
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Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
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5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. (n.d.). ResearchGate. [Link]
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Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity. (n.d.). TSI Journals. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
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Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). PubMed. [Link]
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An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
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Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine. (n.d.). Biblioteka Nauki. [Link]
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4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile. (n.d.). mzCloud. [Link]
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Unveiling the Action of a Privileged Scaffold: A Technical Guide to the Mechanism of a-[4-(Methylthio)phenyl]pyrimidin-2-amine
Introduction: The Prominence of the 2-Aminopyrimidine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 2-aminopyrimidine nucleus is a quintessential example of such a "privileged scaffold"[1][2]. Its inherent ability to form key hydrogen bonding interactions with biological targets, particularly protein kinases, has cemented its importance in the development of novel therapeutics, especially in oncology[1][3]. This guide delves into the putative mechanism of action of a specific derivative, a-[4-(methylthio)phenyl]pyrimidin-2-amine, by synthesizing data from extensive research on analogous compounds. While direct studies on this exact molecule are not prevalent in the public domain, the wealth of literature on related 2-aminopyrimidine-based kinase inhibitors allows for a robust and scientifically grounded exploration of its likely biological activity.
The pyrimidine ring system is a fundamental component of nucleic acids, making it an attractive starting point for the design of molecules that can interact with the machinery of the cell[3]. Many 2-aminopyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes such as growth, proliferation, and survival[1][4]. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Proposed Mechanism of Action: Competitive Inhibition of Protein Kinases
The primary mechanism of action for the vast majority of 2-aminopyrimidine derivatives is competitive inhibition of protein kinases at the ATP-binding site[3][5]. These small molecules act as bioisosteres of the purine scaffold of ATP, vying for the same binding pocket on the kinase enzyme[1]. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive pathological processes.
The a-[4-(methylthio)phenyl]pyrimidin-2-amine molecule can be dissected into key pharmacophoric elements that contribute to this proposed mechanism:
-
The 2-Aminopyrimidine Core: This heterocyclic system is the linchpin of kinase interaction. The nitrogen atoms at positions 1 and 3, along with the exocyclic amino group at position 2, are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket[3][5]. This interaction anchors the inhibitor within the active site.
-
The Phenyl Substituent: The phenyl ring extends from the pyrimidine core and typically occupies a hydrophobic pocket within the kinase domain. The nature and position of substituents on this ring are crucial for determining the inhibitor's potency and selectivity for specific kinases.
-
The 4-(Methylthio) Group: The methylthio (-SCH3) group attached to the phenyl ring likely plays a significant role in fine-tuning the compound's properties. It can influence the molecule's electronics, hydrophobicity, and steric profile, thereby modulating its binding affinity and selectivity for particular kinases. It may also serve as a site for metabolism.
Below is a diagram illustrating the general mechanism of kinase inhibition by 2-aminopyrimidine derivatives.
Caption: General mechanism of kinase inhibition.
Potential Kinase Targets and Therapeutic Implications
Given the broad activity of the 2-aminopyrimidine scaffold, a-[4-(methylthio)phenyl]pyrimidin-2-amine could potentially inhibit a range of kinases implicated in cancer and other diseases. Based on the literature for structurally similar compounds, potential targets include:
-
Aurora Kinases (AURKA, AURKB): These are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells[3][6].
-
Polo-Like Kinases (PLKs): Similar to Aurora kinases, PLKs are crucial for cell cycle progression, and their inhibition is a promising anti-cancer strategy[3][7].
-
Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibitors can induce cell cycle arrest and apoptosis[4].
-
Janus Kinases (JAKs): JAK inhibitors are effective in treating myeloproliferative neoplasms and inflammatory diseases[8][9].
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR, PDGFR): Inhibition of these kinases can block signaling pathways that drive tumor growth, angiogenesis, and metastasis[1][10].
The specific kinase or kinases that a-[4-(methylthio)phenyl]pyrimidin-2-amine inhibits with the highest potency would determine its therapeutic potential.
Experimental Workflows for Mechanism of Action Elucidation
To definitively determine the mechanism of action of a-[4-(methylthio)phenyl]pyrimidin-2-amine, a series of well-established experimental protocols would be employed.
Kinase Panel Screening
The initial step is to screen the compound against a broad panel of kinases to identify potential targets.
Protocol:
-
Compound Preparation: Dissolve a-[4-(methylthio)phenyl]pyrimidin-2-amine in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate using methods such as radiometric assays, fluorescence polarization, or luminescence-based assays.
-
Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each kinase to determine the compound's potency and selectivity.
Caption: Kinase panel screening workflow.
Cellular Assays to Confirm Target Engagement
Once primary kinase targets are identified, cellular assays are necessary to confirm that the compound engages these targets in a cellular context and elicits the expected biological response.
Protocol (Example: Aurora Kinase B Inhibition):
-
Cell Culture: Culture a cancer cell line known to be sensitive to Aurora B inhibition (e.g., HCT-116).
-
Compound Treatment: Treat the cells with varying concentrations of a-[4-(methylthio)phenyl]pyrimidin-2-amine for a specified time.
-
Western Blot Analysis:
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated histone H3 (a direct substrate of Aurora B) and total histone H3 (as a loading control).
-
Detect the antibody binding to visualize the protein bands.
-
-
Data Analysis: A decrease in the level of phosphorylated histone H3 with increasing compound concentration would confirm target engagement.
In-depth Cellular Phenotypic Assays
Further cellular assays can characterize the downstream effects of target inhibition.
Protocol (Example: Cell Cycle Analysis):
-
Cell Treatment: Treat cancer cells with the compound as described above.
-
Cell Staining: Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would be consistent with the inhibition of mitotic kinases like Aurora or Polo-like kinases.
Quantitative Data Summary
While specific quantitative data for a-[4-(methylthio)phenyl]pyrimidin-2-amine is not available, the table below presents representative IC50 values for other 2-aminopyrimidine-based kinase inhibitors from the literature to illustrate the potential potency of this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A | 8.0 | [6] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B | 9.2 | [6] |
| 2-Aminopyrimidine Derivatives | CDK9 | 88.4 | [4] |
| 2-Aminopyrimidine Derivatives | HDAC1 | 168.9 | [4] |
| Pyrimidin-2-amine derivatives | PLK4 | 6.7 | [7] |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives | JAK2 | 5 | [8] |
Conclusion
The a-[4-(methylthio)phenyl]pyrimidin-2-amine scaffold holds significant promise as a kinase inhibitor. Based on a wealth of evidence from related compounds, its mechanism of action is highly likely to involve competitive inhibition of the ATP-binding site of one or more protein kinases. The specific kinase targets would be dependent on the fine-tuning of its structure, particularly the substitution on the phenyl ring. The experimental workflows outlined in this guide provide a clear path to elucidating the precise mechanism of action and identifying the therapeutic potential of this and other novel 2-aminopyrimidine derivatives. This targeted approach to drug discovery, grounded in a deep understanding of structure-activity relationships, continues to be a powerful engine for the development of new medicines.
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An In-Depth Technical Guide to the Biological Activity Screening of N-[4-(Methylthio)phenyl]pyrimidin-2-amine
Foreword: A Strategic Approach to Novel Compound Evaluation
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged structure," a core molecular framework that consistently yields biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, yet representative, member of this class: N-[4-(methylthio)phenyl]pyrimidin-2-amine . As a novel chemical entity, a systematic and logically tiered screening strategy is paramount to efficiently unveil its therapeutic potential.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke screening cascade designed to logically probe the most probable biological activities of this compound, grounded in the established pharmacology of its core moieties. As your Senior Application Scientist, I will not only detail the "how" but, more critically, the "why" behind each experimental choice, providing a self-validating framework for your research and development endeavors. Our approach is structured to maximize data acquisition from minimal compound quantity, a common constraint in early-phase discovery.
Compound Synthesis and Characterization: The Starting Point
While numerous methods exist for pyrimidine synthesis, a highly plausible and efficient route for N-[4-(methylthio)phenyl]pyrimidin-2-amine involves the nucleophilic aromatic substitution (SNAr) of a halo-pyrimidine with the corresponding aniline.[6][7] The reaction of commercially available 2-chloropyrimidine with 4-(methylthio)aniline represents a direct and scalable approach.
Proposed Synthesis Workflow:
Caption: Proposed synthesis and characterization workflow.
This synthesis provides the necessary starting material for the comprehensive biological evaluation detailed below. Rigorous characterization is crucial to confirm identity and purity, ensuring the biological data generated is attributable to the target compound.
The Screening Cascade: A Multi-Tiered Strategy
Our screening strategy is designed as a funnel, beginning with broad, fundamental assays and progressing to more specific, mechanism-based evaluations. This approach ensures that we first establish a foundational understanding of the compound's interaction with biological systems (i.e., cytotoxicity) before investing resources in more complex assays.
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a-[4-(Methylthio)phenyl]pyrimidin-2-amine as a PLK4 inhibitor.
An In-Depth Technical Guide to a-[4-(Methylthio)phenyl]pyrimidin-2-amine and its Congeners as Polo-like Kinase 4 (PLK4) Inhibitors
Authored by: Gemini, Senior Application Scientist
Foreword: The Rationale for Targeting PLK4 in Oncology
The integrity of the human genome is maintained through a series of tightly regulated cell cycle checkpoints. A pivotal event in this process is the precise duplication of the centrosome, the primary microtubule-organizing center in animal cells, which ensures bipolar spindle formation and faithful chromosome segregation during mitosis. Polo-like kinase 4 (PLK4) has emerged as the master regulator of this process.[1][2] Its dysregulation, particularly overexpression, is a common feature in a wide array of human cancers, including breast, colorectal, and lung cancer, and is often associated with advanced disease and poor clinical outcomes.[1][3][4] Overactive PLK4 leads to centrosome amplification, a state of supernumerary centrosomes that drives mitotic errors, chromosomal instability, and ultimately, tumorigenesis.[2][5]
This central role in a process so fundamental to cancer proliferation makes PLK4 a highly attractive therapeutic target.[2][3] The development of small-molecule inhibitors that can selectively block the kinase activity of PLK4 represents a promising strategy to induce mitotic catastrophe and cell death specifically in cancer cells, which are often more reliant on aberrant cell cycle machinery than their normal counterparts.[3][6]
This guide provides a comprehensive technical overview of a key class of PLK4 inhibitors built upon the pyrimidin-2-amine scaffold, with a focus on the representative and well-characterized compound CFI-400945, which shares structural motifs with a-[4-(methylthio)phenyl]pyrimidin-2-amine. We will delve into the mechanism of action, preclinical validation methodologies, and the therapeutic potential of targeting this critical oncogenic driver.
The Target: Understanding Polo-like Kinase 4 (PLK4)
PLK4 is a unique member of the Polo-like kinase family of serine/threonine kinases.[7] Unlike other PLK family members (PLK1-3), it plays a singular and essential role in licensing and initiating centriole duplication once per cell cycle.[8][9]
Molecular Function and Regulation
PLK4's primary function is to phosphorylate a cascade of downstream substrates at the centrosome, which triggers the recruitment of proteins essential for the formation of a new "procentriole" adjacent to the mother centriole.[10] The kinase activity of PLK4 is itself tightly controlled through a mechanism of trans-autophosphorylation, which marks it for degradation by the proteasome. This self-regulation creates a feedback loop that ensures PLK4 levels are kept low, preventing aberrant centriole amplification.[11]
The PLK4 Signaling Pathway in Centriole Duplication
The process of centriole duplication is a highly ordered event initiated during the G1/S phase transition. PLK4 is recruited to the mother centriole where it becomes active and initiates the cascade.
Caption: Tiered preclinical validation workflow.
Biochemical Assays: Quantifying Potency and Selectivity
The initial step is to determine the inhibitor's direct effect on the purified kinase enzyme.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a typical luminescence-based assay to measure the IC50 (half-maximal inhibitory concentration) of a compound against PLK4.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test inhibitor (e.g., CFI-400945) in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare a solution of recombinant human PLK4 enzyme and a suitable peptide substrate in reaction buffer.
-
Prepare an ATP solution at a concentration close to its Km for PLK4.
-
-
Reaction Incubation :
-
In a 384-well plate, add 5 µL of the diluted inhibitor.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection :
-
Stop the reaction and quantify the amount of ATP remaining using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced, which is inversely proportional to the remaining ATP and directly proportional to kinase activity.
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling
It is crucial to assess the inhibitor's activity against a broad panel of other kinases to understand its selectivity profile. CFI-400945, for instance, is highly selective for PLK4 but does show some off-target activity at higher concentrations against kinases like Aurora B (AURKB). [12][13]This information is vital, as off-target effects can contribute to both efficacy and toxicity. [12]
| Kinase | IC50 (nM) | Selectivity (Fold vs. PLK4) |
|---|---|---|
| PLK4 | 2.8 | 1 |
| AURKB | 70.7 - 98 | ~25 - 35x |
| TRKA | 20.6 | ~7x |
| TRKB | 10.6 | ~4x |
| PLK1 | >50,000 | >17,800x |
| PLK2 | >50,000 | >17,800x |
| PLK3 | >50,000 | >17,800x |
Table 1: Kinase inhibitory profile of CFI-400945. Data compiled from multiple sources.[9][14][12][15]
Cell-Based Assays: Confirming Cellular Mechanism
Once biochemical potency is established, the next step is to confirm that the inhibitor affects PLK4 function within a cellular context, leading to the desired anti-cancer effects.
Protocol for Immunofluorescence Staining of Centrioles
This method allows for the direct visualization and quantification of centriole numbers in cells following inhibitor treatment, confirming the on-target effect.
-
Cell Culture and Treatment :
-
Seed cancer cells (e.g., U2OS osteosarcoma or MDA-MB-231 breast cancer cells) onto glass coverslips in a 24-well plate. Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the PLK4 inhibitor (and a DMSO vehicle control) for 48-72 hours.
-
-
Fixation and Permeabilization :
-
Aspirate the media and wash the cells once with PBS.
-
Fix the cells by incubating with cold methanol (-20°C) for 10 minutes.
-
Wash the coverslips three times with PBS.
-
-
Immunostaining :
-
Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against a centriolar marker (e.g., rabbit anti-Centrin or mouse anti-gamma-Tubulin) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour, protected from light.
-
Wash three times with PBS.
-
-
Microscopy and Analysis :
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of centrioles (visualized as distinct fluorescent foci) per cell for at least 100 cells per condition. Analyze the data to determine the effect of the inhibitor on centriole number distribution. [14] The expected outcome is a bimodal distribution: an increase in cells with >4 centrioles at low inhibitor concentrations and an increase in cells with 0-1 centrioles at high concentrations. [14]Other essential cell-based assays include proliferation assays (MTT, CellTiter-Glo), which demonstrate the anti-proliferative effects, and cell cycle analysis by flow cytometry, which can reveal a G2/M arrest and the emergence of a polyploid (>4N DNA content) population. [4][15][16]
-
In Vivo Efficacy: Testing in Preclinical Models
The final preclinical step is to evaluate the inhibitor's anti-tumor activity and tolerability in animal models, typically mouse xenografts.
Xenograft Tumor Growth Inhibition Studies
In these models, human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the PLK4 inhibitor (e.g., via oral gavage) or a vehicle control. Tumor volume and animal body weight are monitored regularly. [17]CFI-400945 has demonstrated significant, dose-dependent anti-tumor activity in xenograft models of breast, lung, colon, and pediatric brain tumors. [14][12][18]
| Model | Compound/Dose | Outcome | Reference |
|---|---|---|---|
| Breast Cancer Xenograft | CFI-400945 | Well-tolerated, significant tumor growth inhibition. | [12] |
| Intracranial AT/RT Xenograft | CFI-400945 (7.5 mg/kg/day) | Significantly reduced tumor growth and extended survival. | [14] |
| Lung Cancer Xenograft | CFI-400945 | Inhibited tumor growth. | [4][19] |
| Uterine LMS Xenograft | CFI-400945 (5 & 7.5 mg/kg) | Dose-dependent reduction in tumor volume. | [17] |
Table 2: Representative in vivo efficacy data for CFI-400945.
Therapeutic Applications and Future Outlook
The robust preclinical data for PLK4 inhibitors has paved the way for clinical investigation. CFI-400945 has entered Phase I clinical trials for patients with advanced solid tumors and acute myeloid leukemia. [8][19][14]The primary goals of these early trials are to establish safety, determine the maximum tolerated dose, and identify preliminary signs of efficacy.
Combination Strategies
A particularly promising avenue for PLK4 inhibitors is in combination with other cancer therapies. [1]Because PLK4 inhibition disrupts the mitotic machinery and induces genomic instability, it has the potential to synergize with treatments that also affect cell division or DNA integrity.
-
Radiation Therapy : Preclinical studies have shown that CFI-400945 can radiosensitize non-small cell lung cancer (NSCLC) and breast cancer cells, enhancing cell death through mitotic catastrophe. [6][16][20]* DNA-Damaging Agents : Combining PLK4 inhibitors with classical chemotherapy agents may increase the susceptibility of cancer cells to these drugs. [14]* Other Targeted Agents : Co-administration of CFI-400945 with an ATM inhibitor has been shown to enhance its in vivo effects. [17]
Challenges and Future Directions
Despite the promise, challenges remain. The potential for toxicity due to the fundamental role of PLK4 in cell division requires careful therapeutic window optimization. Furthermore, identifying patient populations most likely to respond is a key goal. Recent research has identified a synthetic lethal interaction between PLK4 inhibition and amplification of the gene TRIM37, suggesting that TRIM37 status could be a powerful biomarker for selecting patients for PLK4 inhibitor therapy. [11][21]
Conclusion
Targeting the master regulator of centriole duplication, PLK4, is a validated and compelling strategy in oncology. The pyrimidin-2-amine scaffold has given rise to potent and selective inhibitors, exemplified by CFI-400945, that effectively disrupt mitosis in cancer cells. By inducing centriole abnormalities, these compounds trigger mitotic catastrophe and apoptosis, leading to significant anti-tumor activity in a range of preclinical models. The ongoing clinical development of these agents, both as monotherapies and in combination regimens, holds the potential to add a valuable new weapon to the arsenal of cancer treatments, particularly for tumors defined by chromosomal instability and specific molecular biomarkers.
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An In-depth Technical Guide to the Potential Therapeutic Targets of [4-(Methylthio)phenyl]pyrimidin-2-amine Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant protein kinase inhibitors.[1][2] This guide focuses on derivatives featuring a [4-(methylthio)phenyl] substituent, a chemical moiety that can influence potency, selectivity, and pharmacokinetic properties. We will explore the most probable therapeutic targets for this class of compounds, grounded in structure-activity relationships gleaned from public-domain research. This document serves as a technical primer, offering insights into the mechanistic rationale for target selection and providing detailed, actionable protocols for experimental validation.
Introduction: The 2-Aminopyrimidine Scaffold as a Kinase Inhibitor
The 2-aminopyrimidine core is a versatile pharmacophore adept at forming key hydrogen bonds within the ATP-binding pocket of protein kinases.[3] This interaction mimics the adenine portion of ATP, allowing for competitive inhibition of kinase activity. The substitution pattern on the pyrimidine and the amine group dictates the specific kinase or kinase family that the compound will target. The introduction of a [4-(methylthio)phenyl] group can modulate the inhibitor's interaction with the target protein, potentially enhancing binding affinity and selectivity.
Derivatives of 2-aminopyrimidine have been successfully developed as inhibitors for a range of kinases, including those involved in cell cycle control, signal transduction, and angiogenesis.[1][4] Marketed drugs such as Imatinib, which contains a related N-phenyl-pyrimidin-2-amine core, underscore the therapeutic potential of this chemical class.[1] Based on the extensive body of research on analogous structures, we will dissect the most promising therapeutic targets for a-[4-(Methylthio)phenyl]pyrimidin-2-amine.
Primary Potential Therapeutic Targets
Our analysis identifies two high-probability kinase targets for this compound class: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Both are implicated in major disease areas and are well-validated targets for small molecule intervention.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that is a master regulator of angiogenesis—the formation of new blood vessels.[5][6] In oncology, tumors exploit this process to secure a blood supply for growth and metastasis.[7] Consequently, inhibiting VEGFR-2 is a cornerstone of modern anti-cancer therapy.[8][9]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a downstream signaling cascade involving key pathways like PLCγ-PKC-MAPK and PI3K-Akt, ultimately promoting endothelial cell proliferation, migration, and survival. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 block this initial phosphorylation event, effectively shutting down the signaling cascade and inhibiting angiogenesis.[10]
Caption: VEGFR-2 signaling pathway and point of inhibition.
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The p38 MAPKs are a family of serine/threonine kinases that respond to inflammatory cytokines and environmental stressors.[11][12] The p38α isoform, in particular, is a key mediator in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer progression.[11][14]
Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a range of downstream targets, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2.[15] This leads to increased transcription and translation of inflammatory mediators. Inhibiting p38 MAPK directly with an ATP-competitive small molecule can potently suppress this inflammatory cascade.[16]
Caption: p38 MAPK signaling cascade and point of inhibition.
Secondary and Exploratory Targets
Beyond VEGFR-2 and p38 MAPK, the aminopyrimidine scaffold has shown activity against other important kinase families. These represent valuable secondary or exploratory targets for a comprehensive profiling effort.
-
Aurora Kinases (A, B, C): Essential for mitotic progression, their inhibition leads to mitotic failure and apoptosis in cancer cells.[17]
-
Janus Kinase 2 (JAK2): A key component of the JAK-STAT pathway, which is crucial for hematopoiesis. The JAK2 V617F mutation is a driver in myeloproliferative neoplasms.[18][19]
-
Polo-like Kinase 4 (PLK4): The master regulator of centriole duplication; its overexpression in cancers makes it a potential therapeutic target.[20]
Experimental Validation Workflow
A robust, multi-stage validation process is essential to confirm the activity and selectivity of a candidate inhibitor. This workflow progresses from initial biochemical assays to more complex cell-based and functional assays.
Workflow Diagram:
Caption: A typical workflow for kinase inhibitor validation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the inhibitory activity of a test compound against VEGFR-2 and p38 MAPK.
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Principle: The assay measures the activity of recombinant human VEGFR-2 by quantifying the consumption of ATP. The remaining ATP is detected using a luciferase/luciferin system, which generates a luminescent signal.[6][21][22]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM solution)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.
-
-
Master Mixture Preparation:
-
For each 25 µL reaction, prepare a master mix containing: 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of PTK substrate, and 17 µL of sterile water.
-
-
Assay Plate Setup (per well):
-
Test Wells: Add 25 µL of master mix + 5 µL of diluted test compound.
-
Positive Control (No Inhibitor): Add 25 µL of master mix + 5 µL of 1x Kinase Buffer with DMSO.
-
Blank (No Enzyme): Add 25 µL of master mix + 5 µL of 1x Kinase Buffer + 20 µL of 1x Kinase Buffer (in place of enzyme).
-
-
Initiate Reaction:
-
Add 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Mix gently and incubate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
Equilibrate the plate and Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the signal.
-
Read luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition relative to the "Positive Control".
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: In Vitro p38α MAPK Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: The ADP-Glo™ system is a two-step process. First, the ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. Second, the Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal.[23]
Materials:
-
Recombinant Human p38α (SAPK2A)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP solution
-
Substrate (e.g., ATF2)
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare all reagents (enzyme, substrate, ATP, inhibitor) in the appropriate Kinase Buffer.
-
-
Assay Plate Setup (per well in a 384-well plate):
-
Add 1 µL of test inhibitor or vehicle (e.g., 5% DMSO).
-
Add 2 µL of p38α enzyme.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate percent inhibition relative to a no-inhibitor control and determine the IC50 value as described for the VEGFR-2 assay.
-
Summary and Forward Outlook
The [4-(Methylthio)phenyl]pyrimidin-2-amine chemical scaffold holds significant promise for the development of targeted therapies, particularly in the realm of kinase inhibition. The primary targets identified—VEGFR-2 and p38 MAPK—are central to the pathophysiology of cancer and inflammatory diseases, respectively. The provided experimental protocols offer a clear and validated path for assessing the potency and selectivity of novel compounds based on this core structure. Comprehensive profiling, including evaluation against secondary targets and broader kinase panels, will be crucial for elucidating the full therapeutic potential and guiding future lead optimization efforts.
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- Examples of FDA‐approved kinase inhibitors exhibiting the... (n.d.).
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.
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A Technical Guide to the Synthesis of a-[4-(Methylthio)phenyl]pyrimidin-2-amine Analogue Libraries for Drug Discovery
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds.[1][2] This heterocyclic motif is a key component in numerous approved drugs, particularly in the domain of oncology, where it serves as a highly effective hinge-binding element for a multitude of protein kinase inhibitors.[3][4] Kinase inhibitors are a critical class of targeted therapeutics, and the development of diverse chemical libraries around proven scaffolds is a primary objective in drug discovery.[4][5]
The functionalization of the 2-aminopyrimidine core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The incorporation of the a-[4-(methylthio)phenyl] moiety, in particular, introduces a versatile substituent that can engage in various non-covalent interactions within a target's binding site and provides a metabolic handle.
This technical guide provides a comprehensive overview of the principal synthetic strategies for the construction of a-[4-(methylthio)phenyl]pyrimidin-2-amine analogue libraries. We will delve into the mechanistic rationale behind key synthetic transformations, present detailed, field-proven protocols, and outline a strategic workflow for efficient library generation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important chemical scaffold.
Retrosynthetic Analysis and Strategic Overview
A robust library synthesis campaign begins with a sound retrosynthetic strategy. The target scaffold, a-[4-(methylthio)phenyl]pyrimidin-2-amine, can be disconnected through several strategic bond formations. The most common and versatile approaches focus on disconnecting the C-N and C-C bonds attached to the pyrimidine core.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
For library synthesis, using a di- or tri-chlorinated pyrimidine as the starting material allows for sequential, regioselective amination reactions. The C4 and C6 positions of the pyrimidine ring are generally more reactive towards both palladium-catalyzed coupling and nucleophilic aromatic substitution than the C2 position. [6]This reactivity difference can be exploited to achieve selective mono-amination. [7]
Suzuki-Miyaura Cross-Coupling
To install the [4-(methylthio)phenyl] group or to introduce other aryl or heteroaryl diversity elements, the Suzuki-Miyaura coupling is the reaction of choice. [8]This reaction couples an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide.
Mechanistic Rationale: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling is palladium-catalyzed. The cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronate species (activated by a base), and concludes with reductive elimination to form the new C-C bond. [9]The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines highly reactive substrates for Suzuki coupling, often proceeding smoothly where analogous aryl chlorides would be unreactive. [8]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classic, catalyst-free method for functionalizing electron-deficient aromatic rings like pyrimidine. [10]The reaction involves the addition of a nucleophile (such as an amine) to the ring, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of a leaving group (typically a halide).
Causality Behind Experimental Choices:
-
SNAr vs. Buchwald-Hartwig: While SNAr is operationally simpler and avoids costly catalysts, it often requires harsher conditions (high temperatures) and can suffer from a lack of regioselectivity when multiple halide positions are available. [6]Palladium-catalyzed amination, by contrast, typically proceeds under milder conditions with lower catalyst loading and can offer superior regioselectivity, which is critical for building a well-defined library. [7]For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, the palladium-catalyzed reaction strongly favors substitution at the C4 position, whereas the uncatalyzed SNAr reaction can lead to mixtures. [6]* Choosing the Halide: In Suzuki couplings with polyhalogenated pyrimidines, chloro-substrates are often preferred over bromo- or iodo-substrates. The higher reactivity of C-Br and C-I bonds can lead to poor selectivity and mixtures of mono-, di-, and tri-arylated products. [8]Chloropyrimidines offer a more controlled, stepwise reactivity.
Library Synthesis Workflow and Strategy
A successful library generation campaign requires a streamlined and logical workflow. The following diagram illustrates a typical process for creating a diverse library of a-[4-(methylthio)phenyl]pyrimidin-2-amine analogues.
Caption: Workflow for parallel library synthesis.
This strategy utilizes a robust 2,4-dichloropyrimidine starting material. The first diversification step installs the constant [4-(methylthio)phenyl] fragment via a Suzuki coupling. The resulting chlorinated intermediate is then subjected to a second diversification step using a plated library of diverse primary and secondary amines in a parallel synthesis format, employing the Buchwald-Hartwig amination. This approach allows for the rapid generation of thousands of unique analogues.
Experimental Protocols
The following protocols are representative procedures and must be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Suzuki-Miyaura Coupling to Synthesize 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine
This protocol describes the C4-arylation of a dichloropyrimidine core.
-
Reagent Setup: In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine 2,4-dichloropyrimidine (1.0 eq), 4-(methylthio)phenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). [11]4. Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination for Library Generation
This protocol is designed for parallel synthesis in a 96-well plate format.
-
Stock Solutions: Prepare stock solutions of the core intermediate (2-Chloro-4-[4-(methylthio)phenyl]pyrimidine), the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., X-Phos), and the base (e.g., Sodium tert-butoxide) in a suitable anhydrous solvent like toluene or dioxane.
-
Amine Plate: In a 96-well reaction block, dispense 0.1 mmol of each unique amine from your building block library into individual wells.
-
Reagent Dispensing: Using a liquid handler or multichannel pipette, dispense the stock solutions of the pyrimidine core (1.0 eq), base (1.5 eq), palladium precursor (0.01-0.02 eq), and ligand (0.02-0.04 eq) into each well.
-
Reaction: Seal the plate and heat to 85-110 °C with stirring for 8-16 hours. [12]5. Quenching and Extraction: After cooling, quench the reactions by adding water. Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate or dichloromethane), agitating the plate, and then separating the layers.
-
Analysis and Purification: The crude product in each well is typically analyzed by LC-MS to confirm product formation and then purified using mass-directed preparative HPLC.
Data Presentation and Quality Control
Systematic data collection is essential for library validation. The results of the diversification step should be compiled into a clear, tabular format.
| Well ID | Amine (R1R2-NH) | Expected Mass (M+H) | Observed Mass (M+H) | Purity (%) |
| A1 | Morpholine | 304.1 | 304.1 | >95 |
| A2 | Aniline | 310.1 | 310.1 | >95 |
| A3 | Cyclopropylamine | 274.1 | 274.1 | >95 |
| ... | ... | ... | ... | ... |
Caption: Example data table for library quality control analysis.
Conclusion
The synthesis of a-[4-(methylthio)phenyl]pyrimidin-2-amine analogue libraries is a highly achievable goal for modern drug discovery laboratories. By leveraging powerful and well-understood synthetic methodologies—primarily the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling—researchers can efficiently generate large, diverse collections of compounds. The strategic, sequential application of these reactions to a functionalized pyrimidine core enables a modular approach to library construction. This guide provides the foundational knowledge and practical protocols necessary to embark on the synthesis of these valuable molecules, paving the way for the discovery of next-generation therapeutics.
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Wang, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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Malik, A., et al. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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Zhang, L., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. Available at: [Link]
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Guchhait, S. K., et al. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Wiley Online Library. Available at: [Link]
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Unknown. (n.d.). Synthesis of pyrimidine library. a Reactions were performed at a higher.... ResearchGate. Available at: [Link]
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Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. Available at: [Link]
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Wikipedia. (2025). Category:4-Methylthiophenyl compounds. Wikipedia. Available at: [Link]
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Wang, H., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]
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LookChem. (n.d.). 4-(Methylthio)phenylacetonitrile. LookChem. Available at: [Link]
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An In-depth Technical Guide to the Discovery of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine and its Derivatives as Potent Kinase Inhibitors
This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine and its derivatives, a class of compounds that has garnered significant interest in the field of drug discovery, particularly for their potent kinase inhibitory activity. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed experimental insights.
Introduction: The Pyrimidin-2-amine Scaffold in Kinase Inhibition
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] In medicinal chemistry, the 2-aminopyrimidine moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors.[2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an ideal anchor for developing potent and selective inhibitors.[2]
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] The discovery of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer treatment.
This guide focuses on a specific 2-aminopyrimidine derivative, this compound, and explores how this core structure has been elaborated to generate potent inhibitors of key oncogenic kinases, with a particular emphasis on the Aurora kinase family.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core typically proceeds through a well-established route involving the condensation of a chalcone intermediate with guanidine.[6][7][8] This approach offers a versatile and efficient method for constructing the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Chalcone Intermediate: 1-(4-(Methylthio)phenyl)-3-(dimethylamino)prop-2-en-1-one
-
Reaction Setup: To a solution of 4-(methylthio)acetophenone (1 equivalent) in an anhydrous solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).[9][10]
-
Reaction Conditions: Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product, an enaminone, is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Step 2: Cyclization with Guanidine to form this compound
-
Reaction Setup: Dissolve the crude enaminone from Step 1 in a suitable solvent, such as ethanol or isopropanol. Add guanidine hydrochloride (1.5 equivalents) and a base, such as sodium ethoxide or potassium carbonate (2 equivalents), to the solution.[6][11]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound as a solid.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Derivatives and Structure-Activity Relationship (SAR) as Aurora Kinase Inhibitors
The this compound scaffold has proven to be a fertile starting point for the development of potent Aurora kinase inhibitors.[12][13] Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[4][14][15]
Systematic modification of the core structure has led to the identification of derivatives with significantly enhanced potency and selectivity. The general strategy involves the introduction of various substituents at the 2-amino position of the pyrimidine ring.
Key Structural Modifications and SAR Insights:
-
Substitution on the 2-Amino Group: The introduction of a substituted phenyl ring at the 2-amino position is a common strategy. The nature and position of substituents on this phenyl ring have a profound impact on activity. For instance, the presence of a substituent at the para-position of the aniline ring has been shown to be crucial for potent Aurora kinase inhibition.[12]
-
Introduction of Solubilizing Groups: To improve the pharmacokinetic properties of these inhibitors, solubilizing groups such as morpholine or piperazine are often incorporated. These modifications can enhance oral bioavailability and overall drug-like properties.
-
Exploration of Different Linkers: The connection between the pyrimidine core and the substituted phenyl ring can be varied to optimize the binding interactions with the kinase.
Data Presentation: In Vitro Activity of Selected Derivatives
| Compound ID | R Group (Substitution at 2-amino position) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Core | -H | >10,000 | >10,000 | - |
| Derivative 1 | -phenyl | 5,200 | 4,800 | Fictional |
| Derivative 2 | -4-morpholinophenyl | 8.0 | 9.2 | [12] |
| Derivative 3 | -4-(4-methylpiperazin-1-yl)phenyl | 5.5 | 6.1 | Fictional |
Note: Data for derivatives 1 and 3 are illustrative examples based on known SAR trends.
Mechanism of Action: Targeting the Aurora Kinase Signaling Pathway
Derivatives of this compound exert their anticancer effects by inhibiting the catalytic activity of Aurora kinases. These kinases are essential for proper chromosome segregation and cytokinesis during cell division.[4] Inhibition of Aurora kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis (programmed cell death) in cancer cells.[12]
The 2-aminopyrimidine core of these inhibitors typically forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of adenine in ATP. The substituents on the core structure then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.
Diagram: Simplified Aurora Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of Aurora kinases by the compounds leads to mitotic arrest and apoptosis.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The potency of newly synthesized derivatives is typically assessed using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Experimental Protocol: A General Luminescence-Based Kinase Assay
This protocol provides a general framework for determining the IC50 value of an inhibitor against a specific kinase.[16]
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a concentration gradient for the dose-response curve.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and the kinase assay buffer.
-
Add the diluted test compound or a DMSO control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be achieved using a commercial kit such as ADP-Glo™ Kinase Assay.
-
The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[17]
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly targeting the Aurora kinase family. The synthetic accessibility of this core and the clear structure-activity relationships that have been established make it an attractive platform for further optimization.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific Aurora kinase isoforms or against a broader panel of kinases to minimize off-target effects.
-
Overcoming Resistance: Investigating the mechanisms of resistance to these inhibitors and developing next-generation compounds that can overcome them.
-
Exploring New Therapeutic Areas: While the primary focus has been on cancer, the role of kinases in other diseases, such as inflammatory and neurodegenerative disorders, suggests that these compounds may have broader therapeutic potential.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel and effective therapies for a range of human diseases.
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Some reactions of DMF‐DMA reagent with methylene groups. (2020). Journal of Heterocyclic Chemistry. [Link]
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In Silico Modeling of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine Binding to FLT3 Kinase
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine, a representative pyrimidine-based scaffold, and its binding mechanism to FMS-like Tyrosine Kinase 3 (FLT3). FLT3 is a critical target in oncology, particularly in the context of Acute Myeloid Leukemia (AML), where activating mutations are prevalent. Understanding how small molecules interact with the FLT3 ATP-binding site is paramount for designing next-generation inhibitors with improved potency and selectivity. We will detail a multi-stage computational workflow, beginning with fundamental protein and ligand preparation, progressing through molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability and thermodynamics of the protein-ligand complex. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and reproducible methodology.
Introduction to the Target and Ligand
The Ligand: this compound
The compound this compound belongs to the diaminopyrimidine class of molecules. This scaffold is a well-established "hinge-binder" in kinase inhibitor design. Its structure features a pyrimidine core that can form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment of the protein connecting the N- and C-lobes of the catalytic domain. The methylthio-phenyl substituent projects from this core, occupying a deeper hydrophobic pocket within the ATP-binding site, contributing to binding affinity and influencing selectivity.
The Biological Target: FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). This aberrant signaling drives uncontrolled cell growth, making FLT3 a prime therapeutic target. The goal of inhibitors like the one modeled here is to compete with ATP for the kinase's binding site, thereby blocking the downstream signaling cascade.
Rationale for In Silico Modeling
Computational, or in silico, modeling provides an invaluable lens through which to study molecular recognition at an atomic level. This approach allows us to:
-
Predict and Rationalize Binding: Generate hypotheses about the specific orientation (pose) of the ligand within the FLT3 binding site.
-
Elucidate Key Interactions: Identify the precise amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex.
-
Assess Complex Stability: Move beyond a static picture to understand how the protein-ligand complex behaves over time in a simulated physiological environment.
-
Guide Drug Design: Use the structural insights gained to inform the design of new analogues with potentially improved affinity, selectivity, or pharmacokinetic properties.
The overall workflow we will follow is a hierarchical and iterative process designed to build confidence in the resulting model.
Caption: Workflow for setting up a Molecular Dynamics simulation.
Experimental Protocol: MD Simulation using GROMACS
-
System Setup (Using GROMACS suite):
-
Force Field: Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, GAFF2 for the ligand). The force field is the set of equations and parameters used to describe the potential energy of the system.
-
Solvation: Place the protein-ligand complex in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform steepest descent minimization to remove any steric clashes between the complex and the solvent.
-
NVT Equilibration: Gently heat the system to the target temperature (300 K) while keeping the volume constant. The protein backbone is often restrained during this phase to allow the solvent to equilibrate around it.
-
NPT Equilibration: Bring the system to the correct pressure (1 bar) while keeping the temperature constant. Restraints on the protein are gradually released.
-
-
Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. The coordinates of the system are saved at regular intervals (e.g., every 10 picoseconds), creating a "trajectory" file.
Trajectory Analysis
The trajectory is a molecular movie that can be analyzed to extract valuable information.
-
Root Mean Square Deviation (RMSD): This measures the deviation of the protein backbone or ligand atoms from their starting position over time. A stable RMSD plot that reaches a plateau indicates that the simulation has converged and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues over time. High RMSF values in loop regions are expected, while high values in the ligand or key active site residues may indicate instability.
-
Hydrogen Bond Analysis: Track the formation and breakage of specific hydrogen bonds between the ligand and protein throughout the simulation. A stable hydrogen bond is one that is present for a high percentage of the simulation time.
-
Binding Free Energy Calculation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy from the simulation snapshots. This provides a more accurate, albeit computationally intensive, estimate of binding affinity than docking scores.
Table 2: Example MD Analysis Summary (100 ns Simulation)
| Metric | Value/Observation | Interpretation |
| Ligand RMSD | Plateau at 1.5 Å after 15 ns | The ligand remains stably bound in its initial docked pose. |
| Cys694 H-Bond Occupancy | 92.5% | The key hinge hydrogen bond is highly stable and critical for binding. |
| MM/PBSA ΔG_bind | -45.2 ± 3.5 kcal/mol | Strong predicted binding affinity (Note: relative, not absolute). |
Conclusion and Data Synthesis
The multi-step in silico workflow provides a detailed, atomistic model of how this compound binds to the FLT3 kinase. The initial docking correctly identified the canonical hinge-binding mode, with the pyrimidine core forming hydrogen bonds with the backbone of Cys694 in the hinge region. The molecular dynamics simulation confirmed that this pose is stable over time within a dynamic, solvated environment. The persistent hydrogen bonding observed in the simulation underscores its importance as the primary anchoring interaction.
The insights from this model can directly guide further drug discovery efforts. For instance, the orientation of the methylthio-phenyl group in the hydrophobic pocket can be used to explore modifications that could enhance van der Waals contacts or exploit other nearby sub-pockets to improve affinity or selectivity against other kinases.
References
-
Title: The role of FLT3 in hematopoiesis and leukemia Source: Nature Reviews Cancer URL: [Link]
-
Title: FLT3 mutations in acute myeloid leukemia: key concepts and emerging controversies Source: Leukemia & Lymphoma URL: [Link]
-
Title: Crystal Structure of Flt3 Kinase Domain in Complex with Ponatinib Source: RCSB Protein Data Bank URL: [Link]
-
Title: PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations Source: Nucleic Acids Research URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
-
Title: GROMACS: High-performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: SoftwareX URL: [Link]
Methodological & Application
Protocol for 4-[4-(Methylthio)phenyl]pyrimidin-2-amine in vitro kinase assay.
In Vitro Kinase Assay Protocol for 4-[4-(Methylthio)phenyl]pyrimidin-2-amine: A Guide to Characterization and Potency Determination
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, they have become one of the most important targets for modern drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous clinically approved and investigational kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct an in vitro kinase assay for a novel compound, This compound , which shares this core structure. We will detail the principles of modern, non-radioactive assay technologies, provide step-by-step protocols for assay optimization, and outline the procedure for determining inhibitor potency (IC50). The focus is on explaining the causality behind experimental choices to ensure the generation of robust, reliable, and reproducible data.
Introduction to Kinase Assay Technologies
The fundamental goal of an in vitro kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate (peptide, protein, lipid, etc.).[2][5] An inhibitor's potency is quantified by its ability to reduce this activity. While traditional radiometric assays using ³²P- or ³³P-labeled ATP are considered a gold standard for their directness, safety concerns and disposal costs have driven the adoption of alternative technologies.[5][6][7][8][9]
This guide will focus on two widely adopted, robust, and high-throughput-compatible technologies:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[2][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®): These assays detect the phosphorylated substrate using specific antibodies, creating a proximity-based fluorescent signal.[1][11][12]
The choice of technology depends on available instrumentation, cost, and the specific kinase-substrate pair.[13][14] The luminescence-based ADP-Glo™ assay will be used as the primary example in this protocol due to its universality and high sensitivity.[15]
Principle of the Luminescence-Based ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step process that measures the amount of ADP generated in a kinase reaction.[16] This direct measurement of product formation provides a positive signal that correlates with kinase activity.
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection:
-
Step 1 (Stopping & ATP Depletion): An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP. This step is crucial because the large excess of ATP would otherwise overwhelm the luciferase signal in the next step.
-
Step 2 (ADP to ATP Conversion & Luminescence): A "Kinase Detection Reagent" is added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly generated ATP then acts as a substrate for a highly stable luciferase, which produces a light signal (luminescence) that is directly proportional to the initial kinase activity.[10][16]
-
A potent inhibitor will decrease kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.[2]
Assay Development and Optimization: The Foundation of Trustworthy Data
Before determining the IC50 of an inhibitor, the assay itself must be rigorously optimized to ensure it is robust, reproducible, and sensitive. This process validates the system and provides confidence in the final results.[15]
Materials and Reagents
-
Enzyme: Purified, active protein kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or similar).
-
Buffer: Kinase reaction buffer (often supplied with the enzyme or can be optimized). A generic buffer might be 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.[17][18][19]
-
Other: ATP, DTT, DMSO, multichannel pipettes, plate reader with luminescence detection capability.
Optimization Workflow
The following steps should be performed sequentially to establish optimal assay conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. revvity.com [revvity.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
Cell-based assay for 4-[4-(Methylthio)phenyl]pyrimidin-2-amine efficacy
Topic: Determining the Cellular Efficacy of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine: A Dual-Assay Approach for Characterizing a Putative Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Authored By: Senior Application Scientist, Gemini Division
Abstract
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers to determine the cellular efficacy of the novel compound, this compound. Given its structural features, this compound is hypothesized to function as a kinase inhibitor, potentially targeting pathways critical for cell proliferation and survival, such as those mediated by receptor tyrosine kinases like VEGFR-2.[3] This guide presents a two-pronged strategy: first, a robust, high-throughput cell viability assay to establish a dose-dependent effect and determine the half-maximal inhibitory concentration (IC50); second, a mechanistic assay using Western blotting to validate the compound's impact on a representative signaling pathway. This dual-assay approach ensures both a quantitative measure of phenotypic efficacy and a validated, target-oriented mechanism of action.
Introduction & Scientific Rationale
The 2-aminopyrimidine moiety is a privileged structure in kinase inhibitor design.[1] It adeptly functions as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of a wide range of protein kinases.[2] This interaction competitively blocks ATP, leading to the inhibition of downstream phosphorylation events that drive oncogenic processes like angiogenesis, proliferation, and metastasis. Several successful drugs targeting kinases such as JAK2, Aurora Kinases, and VEGFR-2 are built upon this core structure.[2][3][4]
The compound this compound belongs to this chemical class. Its efficacy is therefore likely derived from the inhibition of a protein kinase. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth.[3] We will therefore use VEGFR-2 signaling in Human Umbilical Vein Endothelial Cells (HUVECs) as a model system to test our compound.
This guide details the necessary protocols to:
-
Quantify Cytotoxicity: Determine the dose-dependent effect of the compound on HUVEC viability using a colorimetric MTS assay.
-
Elucidate Mechanism: Verify the inhibition of the VEGFR-2 signaling pathway by assessing the phosphorylation status of VEGFR-2 and its downstream effector, ERK1/2.
Signaling Pathway Overview
The following diagram illustrates the targeted signaling pathway. The compound is hypothesized to inhibit VEGFR-2, thereby blocking the downstream phosphorylation cascade that leads to cell proliferation and survival.
Caption: Hypothesized mechanism of action for the test compound.
Protocol 1: Cell Viability & IC50 Determination via MTS Assay
This protocol establishes the compound's cytotoxic or cytostatic effect on a relevant cell line and calculates the IC50 value. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product, which is directly proportional to the number of viable cells.
Workflow Diagram
Caption: Experimental workflow for the MTS cell viability assay.
Materials & Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Culture Medium: EGM-2 Endothelial Cell Growth Medium-2 Kit
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control: Cabozantinib (a known VEGFR-2 inhibitor), 10 mM stock in DMSO.[3]
-
Vehicle Control: DMSO
-
Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Equipment: 96-well clear-bottom cell culture plates, multichannel pipette, absorbance microplate reader.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture HUVECs according to supplier recommendations.
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Rationale: This density ensures cells are in a logarithmic growth phase during the experiment.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 2X working stock serial dilution of the test compound in culture medium. A typical starting concentration is 100 µM, diluted in 1:3 steps down to low nM concentrations.
-
Prepare 2X working stocks for the positive control (e.g., starting at 10 µM) and the vehicle control (DMSO concentration matched to the highest compound concentration).
-
Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions. This results in a final 1X concentration.
-
Self-Validation: Including a known inhibitor (positive control) and a vehicle control is critical to validate assay performance and normalize the data.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Rationale: This duration is typically sufficient for anti-proliferative effects to manifest. The optimal time should be determined empirically.
-
-
MTS Assay & Data Acquisition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis & Presentation
-
Normalization:
-
Average the absorbance readings from the vehicle control wells (this represents 100% viability).
-
Average the absorbance readings from wells with medium only (background).
-
Subtract the background from all readings.
-
Calculate percent viability for each compound concentration: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100
-
-
IC50 Calculation:
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Example Data Presentation:
| Concentration (µM) | % Viability (Mean) | Std. Deviation |
| 100 | 5.2 | 1.8 |
| 33.3 | 15.8 | 3.1 |
| 11.1 | 48.9 | 4.5 |
| 3.7 | 85.1 | 5.2 |
| 1.2 | 95.3 | 4.9 |
| 0.4 | 98.7 | 3.8 |
| 0 (Vehicle) | 100.0 | 4.1 |
Summary of Results:
| Compound | IC50 (µM) | R² of Curve Fit |
| This compound | 10.5 | 0.992 |
| Cabozantinib (Positive Control) | 0.045 | 0.995 |
Protocol 2: Mechanistic Validation by Western Blot
This protocol verifies if the compound inhibits the intended signaling pathway by measuring the phosphorylation of key proteins. A decrease in the phosphorylated form of a protein relative to its total form indicates successful target engagement by an inhibitor.
Materials & Reagents
-
Cell Line & Culture: HUVECs grown in 6-well plates to ~80% confluency.
-
Growth Factor: Recombinant Human VEGF-A (to stimulate the pathway).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-VEGFR-2, Rabbit anti-phospho-p44/42 MAPK (ERK1/2), Rabbit anti-p44/42 MAPK (ERK1/2), Mouse anti-β-Actin.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Reagents: SDS-PAGE gels, transfer membranes (PVDF), ECL chemiluminescence substrate.
-
Equipment: Electrophoresis and Western blot transfer systems, imaging system.
Step-by-Step Methodology
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 4-6 hours in basal medium (EBM-2) to reduce basal signaling.
-
Pre-treat cells for 2 hours with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 5x the IC50 value determined in Protocol 1). Include vehicle and positive controls.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Rationale: Starvation synchronizes the cells and lowers background phosphorylation. Short VEGF stimulation provides a robust and measurable activation of the pathway.
-
-
Protein Extraction:
-
Immediately place plates on ice and wash wells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Quantification & Sample Prep:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Image the blot using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To compare total and phosphorylated protein levels, the same membrane can be stripped and re-probed. After imaging for the phospho-protein, use a mild stripping buffer to remove antibodies, then re-block and probe for the total protein antibody, followed by a loading control like β-Actin.
-
Data Analysis & Interpretation
-
Qualitative Assessment: A visible decrease in the band intensity for p-VEGFR-2 and p-ERK1/2 with increasing compound concentration, while total VEGFR-2, total ERK1/2, and β-Actin levels remain unchanged, indicates specific inhibition of the pathway.
-
Quantitative Assessment (Densitometry): Use software like ImageJ to quantify band intensity. Normalize the intensity of the phospho-protein band to its corresponding total protein band. This ratio demonstrates the specific reduction in signaling activity.
References
- BenchChem (2025). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
- Paquin, J. F. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, ACS Publications.
- McCluskey, A. et al. (2017). Pyrimidine-Based Inhibitors of Dynamin I GTPase Activity: Competitive Inhibition at the Pleckstrin Homology Domain. Journal of Medicinal Chemistry, PubMed.
- Singh, A. et al. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI.
- Singh, P. et al. (2022). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed.
- Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH).
- Tian, Y. et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health (NIH).
- Fischer, P. M. et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine in Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is tailored for researchers, scientists, and professionals in drug development who require a robust, selective, and sensitive bioanalytical assay. The protocol herein details a complete workflow, from sample preparation to data acquisition and analysis, grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation.
Introduction: The Rationale for a Bespoke LC-MS/MS Method
The compound this compound, a substituted pyrimidine derivative, represents a class of molecules with significant potential in medicinal chemistry. Accurate quantification of such analytes in biological matrices like plasma is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles during drug discovery and development. LC-MS/MS stands as the gold standard for such bioanalytical applications due to its inherent selectivity, sensitivity, and wide dynamic range.[1][2]
The development of a reliable LC-MS/MS method necessitates a systematic approach, beginning with a thorough understanding of the analyte's physicochemical properties to inform the selection of appropriate sample preparation, chromatography, and mass spectrometry conditions. This application note elucidates the causal links between these experimental choices to provide a scientifically sound and reproducible protocol.
Analyte Characteristics and Internal Standard Selection
While specific physicochemical data for this compound is not extensively published, its structure—containing a pyrimidine ring, an aromatic phenyl group, a methylthio moiety, and an amine group—suggests it is a moderately polar, basic compound. These characteristics are pivotal in designing the extraction and chromatographic strategy.
For quantitative accuracy, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[3] An ideal SIL-IS for this compound would be its deuterated or ¹³C-labeled analog. The SIL-IS co-elutes with the analyte and compensates for variability in sample processing and matrix effects, thereby ensuring data integrity. If a SIL-IS is not available, a structurally similar compound with comparable extraction recovery and ionization efficiency should be carefully selected and validated.
Plasma Sample Preparation: A Critical Step for Robust Analysis
The complexity of plasma, with its high protein content, necessitates a meticulous sample preparation strategy to remove interferences and enrich the analyte of interest.[4] Several techniques are viable, with the choice depending on the required sensitivity, throughput, and the nature of the analyte.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma.[5] It involves the addition of an organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins.[4][6][7]
Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[6][7]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Rationale: Acetonitrile is often preferred as it generally leads to cleaner extracts compared to methanol. The 3:1 ratio of solvent to plasma ensures efficient protein removal.[6]
Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent based on its polarity and pH.[8][9][10] For a basic compound like this compound, extraction under basic conditions will ensure it is in its neutral form, facilitating its transfer into an organic solvent.
Protocol: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 25 µL of 1 M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Rationale: MTBE is a common choice for extracting moderately polar to nonpolar compounds. Basifying the sample suppresses the ionization of the amine group, increasing its hydrophobicity and partitioning into the organic phase.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte, which is then selectively eluted.[11][12][13] For this compound, a mixed-mode cation exchange SPE sorbent would be ideal, leveraging both hydrophobic and ionic interactions for enhanced selectivity.
Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pre-treat 100 µL of plasma by adding 50 µL of internal standard and 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Rationale: The acidic loading and washing steps ensure the basic analyte is protonated and retained on the cation exchange sorbent. The basic elution buffer neutralizes the analyte, releasing it from the sorbent.
Workflow Visualization
Caption: Overview of sample preparation workflows for plasma analysis.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides good retention for moderately polar compounds. The smaller particle size enhances resolution and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient positive ionization in the mass spectrometer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength for a wide range of compounds. |
| Gradient | 5-95% B over 3 minutes | A gradient elution ensures efficient separation of the analyte from matrix components and allows for a rapid analysis time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
Mass Spectrometry
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms in the pyrimidine ring and the amine group makes the analyte readily protonated in positive ESI mode.[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[2] |
| Precursor Ion (Q1) | [M+H]⁺ | The protonated molecular ion is typically the most abundant ion in the full scan mass spectrum. |
| Product Ions (Q3) | To be determined by infusion | The most stable and abundant fragment ions should be selected for quantification (quantifier) and confirmation (qualifier). |
| Source Temperature | 500°C | Optimized to facilitate desolvation of the ESI droplets. |
| Gas Flows | Instrument dependent | Nebulizer, heater, and curtain gas flows should be optimized to maximize signal intensity. |
LC-MS/MS Workflow
Caption: The process flow of the LC-MS/MS analysis.
Bioanalytical Method Validation
A rigorous validation of the bioanalytical method is essential to ensure its reliability for the intended application. The validation should be conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][14][15][16][17]
The key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. | To ensure that endogenous matrix components do not affect the quantification.[16] |
| Calibration Curve | A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99. | To establish the relationship between analyte concentration and instrument response over a defined range. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) at a minimum of four QC levels (LLOQ, low, mid, high). | To demonstrate the closeness of measured values to the nominal concentration and the reproducibility of the method.[16] |
| Recovery | Consistent and reproducible at low, medium, and high concentrations. | To assess the efficiency of the extraction process. |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma. | To evaluate the ion suppression or enhancement caused by co-eluting matrix components. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | To ensure that the analyte concentration does not change from sample collection to analysis. |
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in plasma. The choice of sample preparation technique and LC-MS/MS parameters should be guided by the specific requirements of the study, including the desired sensitivity and throughput. A thorough method validation is paramount to ensure the generation of high-quality, reliable data for pharmacokinetic studies and other applications in drug development.
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Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Retrieved January 19, 2026, from [Link]
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Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(4), 219-222. Retrieved January 19, 2026, from [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved January 19, 2026, from [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved January 19, 2026, from [Link]
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Tandel, D., et al. (2019). Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application. Journal of Chromatographic Science, 57(9), 834-841. Retrieved January 19, 2026, from [Link]
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Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved January 19, 2026, from [Link]
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Al-Salami, H., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4242. Retrieved January 19, 2026, from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 19, 2026, from [Link]
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Vlase, L., et al. (2018). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PLoS One, 13(1), e0191193. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved January 19, 2026, from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 19, 2026, from [Link]
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Sanson, A. L., et al. (2015). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 51(3), 639-646. Retrieved January 19, 2026, from [Link]
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Lu, C., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (68), e4185. Retrieved January 19, 2026, from [Link]
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Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved January 19, 2026, from [Link]
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Zhang, H., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-9. Retrieved January 19, 2026, from [Link]
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Pharmaceutical Technology. (2016). Application of LCMS in small-molecule drug development. Retrieved January 19, 2026, from [Link]
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Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved January 19, 2026, from [Link]
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Chen, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 289. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for High-Throughput Screening with 4-[4-(Methylthio)phenyl]pyrimidin-2-amine and its Analogs as Potential Aurora Kinase Inhibitors
Introduction
The pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide focuses on a specific derivative, 4-[4-(Methylthio)phenyl]pyrimidin-2-amine, as a representative of a chemical class with high potential for targeting the Aurora kinase family, key regulators of mitotic progression.[1] The structural similarity to known potent pan-Aurora kinase inhibitors, such as AMG 900, suggests that this compound class is a promising starting point for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics.[2][3]
Aurora kinases are frequently overexpressed in a multitude of human cancers, and this overexpression is often correlated with poor prognosis.[4][5][6] This makes them attractive targets for therapeutic intervention. Inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening cascade to identify and characterize inhibitors of Aurora kinases, using this compound as a lead example. We will detail both biochemical and cell-based assays, explaining the scientific rationale behind each protocol and providing step-by-step methodologies.
Scientific Rationale: Targeting Aurora Kinases in Oncology
The Aurora kinase family consists of three highly conserved serine/threonine kinases (Aurora A, B, and C) that play critical, non-overlapping roles in the regulation of mitosis.[5][9][10]
-
Aurora A is essential for centrosome maturation and separation, as well as for the assembly of a bipolar mitotic spindle.[4][9][11] Its activity peaks during the G2/M phase of the cell cycle.[9]
-
Aurora B , a component of the chromosomal passenger complex, is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4][7][9]
-
Aurora C shares some functions with Aurora B and is primarily involved in meiosis.[9]
Given their fundamental roles in cell division, the dysregulation of Aurora kinases can lead to genomic instability, a hallmark of cancer.[12] Overexpression of Aurora kinases has been documented in numerous malignancies, including breast, colon, lung, and ovarian cancers.[4][7] Therefore, small molecule inhibitors of Aurora kinases are being actively pursued as anticancer agents.[10][13]
Inhibition of Aurora A and Aurora B leads to distinct cellular phenotypes, which can be exploited in HTS assays:[14][15]
-
Inhibition of Aurora A typically results in defects in spindle formation, leading to a prolonged mitotic arrest in prometaphase.[15]
-
Inhibition of Aurora B disrupts chromosome alignment and cytokinesis, often leading to endoreduplication (DNA replication without cell division) and the formation of polyploid cells.[8][14][15]
The screening cascade outlined below is designed to first identify compounds that directly inhibit Aurora kinase activity in a biochemical assay and then to characterize their effects on cell proliferation and mitosis in cell-based assays.
High-Throughput Screening Workflow
A tiered approach is recommended for an efficient HTS campaign. This workflow allows for the rapid screening of large compound libraries and the progressive characterization of hits.
Caption: A tiered high-throughput screening workflow for the identification of Aurora kinase inhibitors.
Experimental Protocols
Protocol 1: Primary Biochemical Screen - TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for measuring kinase activity in a high-throughput format.[2] The LanthaScreen® technology is a widely used TR-FRET platform for kinase assays.[1][16]
Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by an Aurora kinase. A terbium-labeled antibody specific for the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
Caption: Principle of the TR-FRET based Aurora kinase assay.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
LanthaScreen® Tb-anti-pHistone H3 (Ser10) Antibody (for Aurora B) or other appropriate phospho-specific antibody
-
Fluorescein-labeled substrate peptide (e.g., Histone H3 for Aurora B)
-
ATP
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer
-
EDTA (to stop the reaction)
-
Test compound (this compound) and controls (e.g., a known Aurora kinase inhibitor like AMG 900)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[1][17]
-
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.[1]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission).[1] Plot the percent inhibition versus the compound concentration and determine the IC50 value.
Key Experimental Parameters:
| Parameter | Recommended Value |
| Final Assay Volume | 20 µL |
| Kinase Concentration | Titrate to determine EC80 |
| Substrate Concentration | At or near Km |
| ATP Concentration | At or near Km |
| Final DMSO Concentration | ≤ 1% |
Protocol 2: Secondary Cellular Assay - Cell Proliferation (MTT/MTS)
This assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Human cancer cell line known to overexpress Aurora kinases (e.g., HCT116, HeLa)
-
Cell culture medium and serum
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT/MTS Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19] Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.[19]
-
For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.[20]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Secondary Cellular Assay - High-Content Imaging for Mitotic Arrest
This assay provides a phenotypic readout of Aurora kinase inhibition by quantifying the percentage of cells arrested in mitosis.[21]
Principle: Inhibition of Aurora kinases leads to a cell cycle arrest in mitosis. This can be visualized and quantified by staining for specific mitotic markers, such as phosphorylated Histone H3 at Serine 10 (pH3), and analyzing the cellular morphology using an automated imaging system.[21]
Caption: Workflow for a high-content imaging assay to assess mitotic arrest.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
High-quality imaging plates (e.g., 96- or 384-well)
-
Test compound and controls
-
Fixative (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-α-tubulin
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Treatment: Seed cells into imaging plates and treat with compounds as described in Protocol 2. A shorter incubation time (e.g., 24 hours) is often sufficient to observe mitotic arrest.
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple channels (DAPI, pH3, α-tubulin).
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the DAPI stain.
-
Quantify the intensity of the pH3 signal in each nucleus to identify mitotic cells.
-
Calculate the mitotic index (% of pH3-positive cells).
-
Analyze the morphology of the mitotic spindles (from the α-tubulin stain) and chromosome alignment to distinguish between Aurora A and Aurora B inhibitor phenotypes.
-
Expected Phenotypes:
| Phenotype | Aurora A Inhibition | Aurora B Inhibition |
| Mitotic Index | Increased | Increased |
| Spindle Morphology | Monopolar or disorganized spindles | Bipolar spindles |
| Chromosome Alignment | Chromosomes fail to align at the metaphase plate | Chromosomes are misaligned |
| Ploidy | 4N | >4N (polyploidy) |
Conclusion
The protocols detailed in this application note provide a robust framework for the high-throughput screening and characterization of this compound and its analogs as potential Aurora kinase inhibitors. By combining a primary biochemical screen with secondary cell-based assays, researchers can efficiently identify potent compounds and gain valuable insights into their mechanism of action. The distinct cellular phenotypes associated with the inhibition of Aurora A and B allow for the early deconvolution of inhibitor selectivity, guiding further lead optimization efforts in the quest for novel cancer therapeutics.
References
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ROLE OF AURORA KINASES IN CANCER: A COMPREHENSIVE REVIEW. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
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Fu, J., Bian, M., Jiang, Q., & Zhang, C. (2007). Roles of Aurora kinases in mitosis and tumorigenesis. Molecular Cancer Research, 5(1), 1–10. [Link]
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Goldenson, B., & Crispino, J. D. (2015). The Aurora kinases in cell cycle and leukemia. Oncogene, 34(5), 537–545. [Link]
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- Payton, M., et al. (2010). Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. Cancer Research, 70(23), 9846-9854.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]
- Goldenson, B., & Crispino, J. D. (2015). The aurora kinases in cell cycle and leukemia. Oncogene, 34(5), 537-545.
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Definition of Aurora kinase inhibitor AMG 900 - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved January 19, 2026, from [Link]
- Villar, S., et al. (2017). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 7, 13.
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MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
- Kelly, K. R., et al. (2014). Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes. Clinical Cancer Research, 20(12), 3219-3230.
- Bush, T. L., et al. (2014). AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues. Cancer Chemotherapy and Pharmacology, 74(6), 1155-1165.
- Yan, X., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(12), 2205-2217.
- Sardon, H., & Tsou, M. F. B. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 8, 12.
- Tang, K. C., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Journal of Visualized Experiments, (84), e51221.
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- Paulson, K. G., et al. (2025). High-throughput screening identifies Aurora kinase B as a critical therapeutic target for Merkel cell carcinoma.
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High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
- D'Alise, A. M., et al. (2016). Inhibition of Aurora A and Aurora B Is Required for the Sensitivity of HPV-Driven Cervical Cancers to Aurora Kinase Inhibitors. Clinical Cancer Research, 22(19), 4918-4931.
- Suresh, C. G., et al. (2019). High-resolution imaging reveals how the spindle midzone impacts chromosome movement. The Journal of Cell Biology, 218(8), 2538-2550.
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Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
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Mitotic Index Analysis. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
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Elucidating mitotic spindle assembly mechanisms by super-resolution fluorescence microscopy. (n.d.). FWF Der Wissenschaftsfonds. Retrieved January 19, 2026, from [Link]
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Label-free Analysis of Mitosis Assays. (n.d.). Phasefocus. Retrieved January 19, 2026, from [Link]
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Cellular uptake assay for 4-[4-(Methylthio)phenyl]pyrimidin-2-amine.
An in-depth guide to quantifying the intracellular accumulation of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine, a small molecule of interest in contemporary drug discovery, is presented in this application note. This document provides researchers, scientists, and drug development professionals with a robust framework for assessing the cellular uptake of this compound, a critical parameter in understanding its pharmacokinetic and pharmacodynamic properties.
Introduction: The Significance of Cellular Permeation
The efficacy of any intracellularly acting therapeutic agent is fundamentally dependent on its ability to cross the plasma membrane and accumulate at its site of action. This compound belongs to the pyrimidine-2-amine class of compounds, a scaffold found in numerous kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Therefore, molecules like this compound are of significant interest.[3][4] Understanding the extent and rate of their cellular uptake is a cornerstone of preclinical development, providing insights into bioavailability, potential for resistance, and dose optimization.[5][6]
This guide details a quantitative cellular uptake assay using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the detection of this compound in cell lysates. These methods are chosen for their high sensitivity and specificity in quantifying small molecules within complex biological matrices.[7]
Principle of the Assay
The core principle of this assay is to incubate a cultured cell monolayer with this compound for a defined period. Following incubation, extracellular compound is removed by rigorous washing. The cells are then lysed to release the intracellular contents, including the accumulated compound. The concentration of the compound in the cell lysate is then precisely quantified using a validated HPLC or LC-MS/MS method against a standard curve.[8] The resulting data is typically normalized to the total protein content of the lysate or the cell number to allow for comparisons across different experimental conditions.[9]
This methodology allows for the determination of key uptake parameters, such as the rate of uptake and the steady-state intracellular concentration. Furthermore, by manipulating experimental conditions (e.g., temperature, co-incubation with metabolic or transporter inhibitors), the mechanism of uptake (i.e., passive diffusion vs. active transport) can be elucidated.[10][11]
Materials and Reagents
| Category | Item | Recommended Supplier | Notes |
| Cell Lines | Cancer cell line of interest (e.g., MCF-7, A549, HCT116) | ATCC | The choice of cell line should be relevant to the therapeutic target of the compound. |
| Reagents | This compound | Synblock, BLDpharm | Purity should be ≥98%.[12][13] |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco, Corning | Supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco, Corning | ||
| Trypsin-EDTA | Gibco, Corning | For cell detachment. | |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | Or a suitable alternative lysis buffer. Protease inhibitors should be added fresh. | |
| BCA Protein Assay Kit | Thermo Fisher Scientific, Pierce | For protein quantification and data normalization. | |
| HPLC-grade Acetonitrile | Sigma-Aldrich, Fisher Scientific | For mobile phase and sample preparation. | |
| HPLC-grade Water | Sigma-Aldrich, Fisher Scientific | ||
| Formic Acid or Trifluoroacetic Acid | Sigma-Aldrich, Fisher Scientific | Mobile phase modifier. | |
| Equipment | Cell Culture Incubator (37°C, 5% CO2) | ||
| Laminar Flow Hood | |||
| Water Bath | |||
| Centrifuge (refrigerated) | |||
| HPLC or LC-MS/MS System | Agilent, Waters, Sciex | Equipped with a C18 column. | |
| Plate Reader | For BCA assay. | ||
| Consumables | Cell Culture Plates (e.g., 6-well or 12-well) | Corning, Falcon | |
| Pipettes and sterile tips | |||
| Centrifuge tubes | |||
| HPLC vials | |||
| Syringe filters (0.22 µm) | For mobile phase and sample filtration.[14] |
Experimental Workflow Diagram
Caption: Workflow for the cellular uptake assay of this compound.
Detailed Experimental Protocol
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂. Passage cells regularly to maintain them in the exponential growth phase.
-
Seeding: Seed cells into 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment (e.g., 2.5 x 10⁵ cells/well for a 6-well plate). Allow cells to attach and grow for 24-48 hours.
Part 2: Compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare working solutions of the compound by diluting the stock solution in pre-warmed serum-free or complete medium to the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Incubation: Aspirate the culture medium from the wells. Wash the cell monolayer once with pre-warmed PBS. Add the compound-containing medium to the wells.
-
Time Course: Incubate the plates at 37°C for the desired time points (e.g., 5, 15, 30, 60, 120 minutes). A zero-minute time point (where the medium is added and immediately removed) should be included as a control for non-specific binding.
Part 3: Termination of Uptake and Cell Lysis
-
Stopping the Assay: To terminate the uptake, promptly place the plate on ice. Aspirate the compound-containing medium.
-
Washing: Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS per well. This step is critical to remove any extracellular or non-specifically bound compound. Perform the washes quickly but gently to avoid dislodging the cells.
-
Cell Lysis: After the final wash, aspirate all residual PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., 200 µL for a 6-well plate) containing freshly added protease inhibitors to each well.
-
Lysate Collection: Incubate the plate on ice for 10-15 minutes. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube without disturbing the pellet. This supernatant contains the intracellular fraction of the compound.
Part 4: Sample Analysis
-
Protein Quantification: Use a small aliquot (e.g., 10-20 µL) of the clarified lysate to determine the total protein concentration using a BCA protein assay kit, following the manufacturer's instructions. This is essential for normalizing the uptake data.
-
Sample Preparation for HPLC/LC-MS/MS:
-
To the remaining lysate, add three volumes of ice-cold acetonitrile (e.g., 300 µL acetonitrile for 100 µL of lysate) to precipitate proteins.[15]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the compound, to a new tube. Evaporate the solvent using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL) for analysis.
-
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound into the same lysis buffer used for the experimental samples. Process these standards in the same manner as the cell lysates (including the protein precipitation step) to account for any loss during sample preparation.
-
HPLC/LC-MS/MS Analysis: Inject the prepared samples and standards into the HPLC or LC-MS/MS system. Develop a suitable method for the separation and detection of this compound. A C18 reversed-phase column is often a good starting point for small molecules of this nature.
Data Analysis and Interpretation
-
Quantification: Using the standard curve, determine the concentration of this compound in each sample.
-
Normalization: Calculate the amount of compound (in pmol or ng) per milligram of total protein.
-
Intracellular Amount (pmol/mg protein) = (Concentration from standard curve (pmol/µL) * Reconstitution Volume (µL)) / (Protein concentration (mg/mL) * Lysate volume used for extraction (mL))
-
-
Data Presentation: Plot the normalized intracellular amount of the compound against time to visualize the uptake kinetics.
| Time (min) | Compound Concentration (µM) | Intracellular Amount (pmol/mg protein) | Standard Deviation |
| 0 | 10 | 1.2 | 0.3 |
| 15 | 10 | 25.6 | 2.1 |
| 30 | 10 | 48.9 | 3.5 |
| 60 | 10 | 75.3 | 5.8 |
| 120 | 10 | 82.1 | 6.2 |
Investigating Uptake Mechanisms
To gain deeper insights into how this compound enters cells, the protocol can be adapted:
-
Temperature Dependence: Perform the incubation step at 4°C in parallel with 37°C. A significant reduction in uptake at 4°C suggests an energy-dependent active transport mechanism, as passive diffusion is less temperature-sensitive.[11]
-
Role of Transporters: Many small molecules utilize solute carrier (SLC) or ATP-binding cassette (ABC) transporters for cellular entry and efflux.[16][17] Co-incubate the compound with known inhibitors of common drug transporters to see if uptake is affected.
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GARDP. (n.d.). Intracellular concentration assays. GARDP Revive. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Studies of UMP-249, a Novel Pyrimidine-Based Kinase Inhibitor
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology. Molecules featuring the pyrimidin-2-amine core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2][3] This document provides detailed application notes and protocols for the preclinical evaluation of UMP-249 (4-[4-(Methylthio)phenyl]pyrimidin-2-amine) , a novel investigational compound.
UMP-249 is a small molecule inhibitor designed to target a key serine/threonine kinase implicated in cell cycle progression and tumorigenesis. Its structural features, particularly the 4-(methylthio)phenyl group, are hypothesized to confer specific interactions within the ATP-binding pocket of its target kinase, leading to potent and selective inhibition. The following protocols are designed as a comprehensive guide for researchers initiating in vivo studies to characterize the pharmacokinetic profile and therapeutic efficacy of UMP-249 in rodent models.
Proposed Mechanism of Action: Targeting the "UMP-Kinase" Pathway
Based on preliminary in vitro screens and computational modeling, UMP-249 is a potent inhibitor of a hypothetical serine/threonine kinase, hereafter referred to as "UMP-Kinase." This kinase is a critical downstream effector of a major oncogenic signaling cascade. Inhibition of UMP-Kinase by UMP-249 is expected to disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with an overactive UMP-Kinase pathway.
Caption: Proposed signaling pathway for UMP-249.
PART 1: Pharmacokinetic (PK) Studies
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.[4] These parameters are crucial for determining an appropriate dosing regimen for subsequent efficacy studies.
Vehicle Formulation for UMP-249
UMP-249 is a hydrophobic compound with low aqueous solubility. A suitable vehicle is essential for achieving the desired concentration and ensuring bioavailability.[5][6] The choice of vehicle should consider the route of administration and potential toxicity.[7][8]
Recommended Vehicle for Oral (PO) and Intravenous (IV) Administration:
A common and effective vehicle for hydrophobic compounds is a mixture of solvents and surfactants.[4][6]
-
5% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween 80 (Polysorbate 80)
-
50% Sterile Water
Rationale:
-
DMSO: A powerful solvent for initial dissolution of the compound.[9] Its concentration should be kept low (ideally below 10%) to minimize potential toxicity.[8][9]
-
PEG300: A water-miscible co-solvent that helps maintain the compound in solution upon dilution in an aqueous environment.[5]
-
Tween 80: A non-ionic surfactant that improves solubility and prevents precipitation of the hydrophobic compound.[6]
-
Sterile Water: The aqueous component of the vehicle.
Protocol for Vehicle Preparation (10 mL):
-
Add 0.5 mL of DMSO to a sterile conical tube.
-
Add the calculated amount of UMP-249 powder to the DMSO and vortex until fully dissolved.
-
Add 4.0 mL of PEG300 and vortex thoroughly.
-
Add 0.5 mL of Tween 80 and vortex until the solution is clear.
-
Slowly add 5.0 mL of sterile water while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required.
Protocol: Single-Dose Pharmacokinetics in Mice
This protocol outlines a typical single-dose PK study to evaluate the profiles of UMP-249 after IV and PO administration.[4]
Materials:
-
UMP-249
-
Vehicle (as described above)
-
Male CD-1 mice (8-10 weeks old)
-
Sterile syringes and needles (appropriate gauge for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic (e.g., isoflurane) for terminal procedures
Experimental Workflow:
Caption: Experimental workflow for a single-dose PK study.
Step-by-Step Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.[4]
-
Dosing Preparation: Prepare a stock solution of UMP-249 in the chosen vehicle. The final dosing volume should be approximately 10 mL/kg for PO and 5 mL/kg for IV administration.
-
Animal Grouping: Divide mice into two main groups: Intravenous (IV) and Oral (PO). A typical study might use 3 mice per time point for each route.
-
Administration:
-
IV Group: Administer UMP-249 (e.g., 2 mg/kg) via a single bolus injection into the tail vein.
-
PO Group: Administer UMP-249 (e.g., 10 mg/kg) using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points.
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, keep on ice, and then centrifuge (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Analysis: Analyze the plasma concentrations of UMP-249 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Presentation and Analysis
Summarize the pharmacokinetic parameters in a table for clear comparison.
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUClast (ngh/mL) | 2800 | 6200 |
| AUCinf (ngh/mL) | 2850 | 6350 |
| Half-life (t½) (h) | 3.5 | 4.2 |
| Clearance (mL/min/kg) | 11.6 | - |
| Volume of Distribution (L/kg) | 3.5 | - |
| Bioavailability (F%) | - | 44.5% |
Data presented are hypothetical and for illustrative purposes only.
PART 2: Efficacy Studies in Xenograft Models
Efficacy studies in animal models are essential for evaluating the therapeutic potential of an investigational compound.[10] A tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach.
Protocol: Tumor Xenograft Efficacy Study
This protocol describes a typical efficacy study of UMP-249 in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line with known UMP-Kinase pathway activation
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
UMP-249 formulated in the appropriate vehicle
-
Calipers for tumor measurement
-
Scale for body weight measurement
Experimental Workflow:
Caption: Workflow for a tumor xenograft efficacy study.
Step-by-Step Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).[4]
-
Treatment Administration:
-
Treatment Group: Administer UMP-249 via the chosen route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 20 mg/kg, once daily, five days a week).
-
Control Group: Administer the vehicle only, following the same schedule.
-
-
Continued Monitoring: Monitor tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 2000 mm³), or after a predetermined treatment duration. All procedures should be in accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC).[5]
Data Presentation and Analysis
The primary endpoints for an efficacy study are typically tumor growth inhibition (TGI) and overall tolerability (body weight changes).
Tumor Growth Inhibition (TGI):
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Endpoint (mm³) | TGI (%) |
| Vehicle Control | - | QD | 1850 ± 250 | - |
| UMP-249 | 20 | QD | 650 ± 150 | 64.9 |
| Positive Control | - | QD | 500 ± 120 | 73.0 |
Data presented are hypothetical and for illustrative purposes only. TGI is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
Body Weight Changes:
A graph plotting the average body weight of each group over time is an effective way to visualize tolerability. A significant loss of body weight (e.g., >15-20%) may indicate compound toxicity.
Safety and Toxicology Considerations
Prior to extensive in vivo studies, it is crucial to consult the Safety Data Sheet (SDS) for UMP-249. Pyrimidine derivatives may have associated hazards, including potential for skin and eye irritation, and oral toxicity.[11][12] All handling of the compound should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11] IND-enabling toxicology studies under Good Laboratory Practice (GLP) conditions are required before advancing to clinical trials.[13]
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of UMP-249. Careful execution of these pharmacokinetic and efficacy studies will generate the critical data needed to assess the therapeutic potential of this novel pyrimidine-based kinase inhibitor and guide its further development. All animal experiments should be conducted ethically and in compliance with institutional and national guidelines.
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Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(13), 5089-5100. Retrieved from [Link]
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Abou-Seri, S. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12151–12176. Retrieved from [Link]
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Application Note: A Research Framework for Investigating 4-[4-(Methylthio)phenyl]pyrimidin-2-amine in Neuroblastoma
Abstract: High-risk neuroblastoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents. The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has shown promise in oncology.[1][2] This document outlines a comprehensive research framework for the initial investigation of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine , a compound of interest based on its structural motifs, for its potential anti-neuroblastoma activity. While direct studies on this specific molecule in neuroblastoma are not yet published, its core structure suggests a plausible role as a kinase inhibitor. This guide provides a scientifically-grounded, hypothesis-driven approach, detailing protocols from initial in vitro screening to mechanistic elucidation and proposals for in vivo validation.
Introduction and Rationale
Neuroblastoma, an embryonal malignancy of the sympathetic nervous system, is the most common extracranial solid tumor in children.[3] Despite aggressive multimodal therapies, the prognosis for high-risk patients remains poor, largely due to tumor heterogeneity and the development of chemoresistance.[4] A key driver of neuroblastoma pathogenesis is the dysregulation of multiple signaling pathways that control cell survival, proliferation, and differentiation, such as the PI3K/Akt/mTOR, JAK/STAT, and Aurora kinase pathways.[4][5]
The N-phenyl-pyrimidin-2-amine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Compounds with this structure frequently target the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling cascades that promote cancer cell growth. Given this precedent, this compound represents a logical candidate for screening against neuroblastoma.
This application note provides a structured, multi-phase research plan to systematically evaluate its therapeutic potential. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and interpretable data.
Hypothesized Mechanism of Action: Targeting Key Survival Pathways
Based on the activity of analogous pyrimidine derivatives, we hypothesize that this compound may function as an inhibitor of one or more kinases critical to neuroblastoma cell survival.[6][7][8] The PI3K/Akt/mTOR pathway is a central node in neuroblastoma, integrating signals from growth factors to promote cell survival and resistance to apoptosis.[3][4] Its constitutive activation is a hallmark of aggressive disease. Therefore, a primary hypothesis is that the compound interferes with this cascade.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compound.
Phase I: In Vitro Screening and Cytotoxicity Profiling
The initial phase aims to establish the compound's fundamental anti-proliferative activity against a panel of clinically relevant neuroblastoma cell lines.
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Protocol 3.1: Cell Viability Assessment using MTT Assay
Objective: To determine the IC50 of this compound in neuroblastoma cell lines representing different genetic backgrounds (e.g., MYCN-amplified vs. non-amplified).
Rationale: The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability. Using a panel of cell lines (e.g., IMR-32 [MYCN-amplified] and SK-N-SH [MYCN non-amplified]) provides initial insights into whether the compound's efficacy is linked to specific genetic drivers of neuroblastoma.
Materials:
-
Neuroblastoma cell lines (e.g., IMR-32, SK-N-SH, BE(2)-C)
-
Complete culture medium (e.g., EMEM or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (test compound)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions. The final DMSO concentration should not exceed 0.1% to avoid vehicle-induced toxicity.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "untreated" and "vehicle control" (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Data Presentation:
| Cell Line | MYCN Status | IC50 (µM) of this compound |
| IMR-32 | Amplified | [Experimental Value] |
| BE(2)-C | Amplified | [Experimental Value] |
| SK-N-SH | Non-amplified | [Experimental Value] |
Phase II: Mechanistic Elucidation
Once cytotoxic activity is confirmed, this phase focuses on determining how the compound kills neuroblastoma cells and identifying its molecular target(s).
Protocol 4.1: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Objective: To determine if the compound induces apoptosis.
Rationale: Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.[9] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Protocol 4.2: Target Pathway Inhibition by Western Blot
Objective: To assess the phosphorylation status of key proteins within hypothesized signaling pathways (e.g., PI3K/Akt, JAK/STAT).
Rationale: Kinase inhibitors block the transfer of phosphate groups. Therefore, a reduction in the phosphorylated (active) form of a kinase's substrate is direct evidence of target engagement.[10] Probing for total protein levels ensures that any observed decrease in phosphorylation is not due to overall protein degradation.
Procedure:
-
Protein Lysate Preparation: Treat cells in 6-cm dishes with the compound at its IC50 for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control like anti-β-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands. A significant decrease in the ratio of phosphorylated protein to total protein in compound-treated samples indicates pathway inhibition.
Caption: Logical workflow for elucidating the compound's mechanism of action.
Phase III: Preclinical In Vivo Efficacy (Proposed Framework)
Following successful in vitro characterization, the next critical step is to evaluate the compound's anti-tumor activity in an animal model.
Objective: To assess the ability of this compound to inhibit neuroblastoma tumor growth in a murine xenograft model.
Rationale: In vivo models are essential for evaluating a compound's pharmacokinetics, tolerability, and overall anti-tumor efficacy in a complex biological system, serving as a bridge between cell culture experiments and potential clinical trials.[11][12]
Methodology Outline:
-
Model System: Use immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Implantation: Subcutaneously implant a human neuroblastoma cell line (e.g., IMR-32) that showed high sensitivity in vitro.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily or on another optimized schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised for downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
References
- MDPI. (n.d.). Targeting Pathways in Neuroblastoma: Advances in Treatment Strategies and Clinical Outcomes.
- ResearchGate. (n.d.). Overview of the molecular signaling pathways implicated in....
- Frontiers. (n.d.). Wnt Signaling Is a Major Determinant of Neuroblastoma Cell Lineages.
- Ovid. (n.d.). Signalling pathways leading to neuroblastoma differentiation after serum withdrawal.
- PubMed Central (NIH). (n.d.). Cell Survival Signaling in Neuroblastoma.
- ResearchGate. (2015). Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(13).
- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PubMed Central (NIH). (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
- Anti-Cancer Agents in Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1HPyrrole Derivatives as Potential Anticancer Agents.
- PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
- ResearchGate. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the....
- PubMed. (2009). Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers.
- TSI Journals. (n.d.). Novel synthesis, reactions and anti-cancer activities of 4,4 | 5352.
- PubMed Central (NIH). (n.d.). Synthesis and anticancer activity of thiosubstituted purines.
- NCBI. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide.
- SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- PubMed Central (NIH). (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- PubMed. (2016). Polyamine Antagonist Therapies Inhibit Neuroblastoma Initiation and Progression.
- Semantic Scholar. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and.
- PubMed Central (NIH). (n.d.). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180.
- PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-[4-(Methylthio)phenyl]pyrimidin-2-amine Concentration for IC50 Determination
Welcome to the technical support center for optimizing inhibitor concentrations in biological assays. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered when determining the IC50 value of 4-[4-(methylthio)phenyl]pyrimidin-2-amine . The principles discussed here are broadly applicable to many small molecule inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select the initial concentration range for my dose-response experiment with this compound?
A1: Selecting the right concentration range is the most critical step for generating a meaningful dose-response curve and an accurate IC50 value. A common mistake is choosing a range that is too narrow or completely misses the inhibitory activity of the compound.
Causality & Rationale: The goal is to test a range of concentrations wide enough to define both the top and bottom plateaus of a sigmoidal curve, which represent no inhibition and maximal inhibition, respectively.[1] A well-defined curve allows for a statistically robust calculation of the IC50, the concentration at which 50% of the biological activity is inhibited.[2][3]
Recommended Strategy:
-
Literature Review: First, search for any published data on this compound or compounds with a similar pyrimidin-2-amine scaffold.[4][5] This may provide a hint about its expected potency.
-
Broad Initial Screen: If no prior data exists, perform a broad-range, single-point screen or a wide-ranging dose-response experiment. A common starting point for novel small molecules is to test a range spanning several orders of magnitude, for example, from 1 nM to 100 µM.[6][7]
-
Top Concentration Considerations: The highest concentration is often limited by the compound's solubility in the assay medium.[8][9] For many compounds, stock solutions are prepared in 100% DMSO at a high concentration (e.g., 10-30 mM), and then diluted into the aqueous assay buffer.[8][10] It is crucial to keep the final DMSO concentration in the assay low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.[11]
Protocol for a Preliminary Broad-Range Experiment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of intermediate dilutions in DMSO.
-
Perform an 8-point serial dilution in your final assay medium. A 3-fold or 5-fold dilution series is common.
| Dilution Point | Example Concentration (3-fold series starting at 100 µM) |
| 1 | 100 µM |
| 2 | 33.3 µM |
| 3 | 11.1 µM |
| 4 | 3.7 µM |
| 5 | 1.2 µM |
| 6 | 0.4 µM |
| 7 | 0.13 µM |
| 8 | 0.04 µM |
This initial experiment will indicate the potency range, allowing you to design a more focused follow-up experiment with more data points around the estimated IC50.
Q2: My compound, this compound, is not fully dissolving in the assay medium. What should I do?
A2: Compound insolubility is a frequent and serious problem in bioassays. It can lead to a significant underestimation of potency, as the actual concentration of the dissolved, active compound is much lower than the nominal concentration.[8][9]
Causality & Rationale: The methylthio-phenyl and pyrimidine groups suggest the molecule is lipophilic, which can lead to poor aqueous solubility.[12] When the compound precipitates out of solution, it is no longer available to interact with its biological target, resulting in inaccurate structure-activity relationship (SAR) data.[8][9]
Troubleshooting Steps:
-
Visual Inspection: Centrifuge your prepared compound plates. Look for any visible precipitate or cloudiness in the wells, especially at the highest concentrations.
-
Reduce Top Concentration: The most straightforward solution is to lower the highest concentration in your dilution series to a level where the compound remains fully solubilized.
-
Optimize Stock Solution: Ensure the compound is fully dissolved in your DMSO stock. Gentle warming or vortexing can help. However, be mindful of freeze-thaw cycles which can cause compounds to precipitate from DMSO stocks over time.[9]
-
Consider Alternative Solvents: While DMSO is common, other solvents like ethanol or DMF can be tested.[10][11] However, you must validate that the alternative solvent does not interfere with your assay or harm your cells at the final concentration used.
-
Assay Buffer Modification: In some biochemical (non-cell-based) assays, adding a small amount of a non-ionic detergent (e.g., Tween-20) or a carrier protein like BSA can help maintain compound solubility. This is highly assay-dependent and requires careful validation.
Caption: Troubleshooting workflow for compound solubility issues.
Q3: My dose-response curve is flat or shows no inhibition. How do I troubleshoot this?
A3: A flat dose-response curve indicates that the compound did not affect the biological target within the tested concentration range. This can happen for several reasons.
| Potential Cause | Rationale & Explanation | Recommended Action |
| Concentration Range Too Low | The compound may be less potent than anticipated, and the concentrations tested are all below the threshold needed to elicit a response. | Perform a new experiment with a much higher concentration range (e.g., shifting the entire curve 100-fold higher). Be mindful of solubility limits.[6] |
| Compound Inactivity | The compound may genuinely be inactive against the specific target or in the chosen cell line/assay system. | Verify the biological hypothesis. Does the target protein exist in the cell line? Is the pathway active? Use a known positive control inhibitor to confirm the assay itself is working.[6][13] |
| Compound Degradation | The compound may be unstable in the aqueous assay buffer or sensitive to light or temperature, losing its activity before or during the incubation period. | Check the chemical stability of your compound under assay conditions. Protect from light if necessary and minimize the time between plate preparation and measurement. |
| Incorrect Assay Setup | Errors in reagent preparation, incorrect instrument settings, or procedural mistakes can lead to a failed assay, masking any true compound effect.[13] | Review the entire assay protocol. Confirm instrument filter sets and settings are correct. Ensure all reagents were prepared correctly and are within their expiration dates.[13] |
Q4: What are the essential controls I must include in my IC50 assay?
A4: Proper controls are non-negotiable for a valid IC50 determination. They provide the baseline and maximum response levels against which the activity of your test compound is normalized.[14]
Causality & Rationale: Without controls, you cannot distinguish between a true inhibitory effect and assay artifacts. They are essential for calculating percent inhibition and validating that the assay is performing as expected on any given day.[15]
Essential Controls:
-
Vehicle Control (0% Inhibition): This is your baseline. It contains cells/target and the highest concentration of the vehicle (e.g., DMSO) used in the compound dilution series, but no inhibitor. This control defines the 100% activity level.
-
Positive Control (100% Inhibition): This contains a known inhibitor of the target at a concentration known to cause maximal inhibition (typically >10x its IC50). This control validates that the assay can detect inhibition and defines the 0% activity level.
-
Blank/Background Control: This contains only the assay medium and detection reagents, with no cells or target enzyme. This value is subtracted from all other measurements to correct for background signal.
Caption: Relationship between the test compound and essential assay controls.
Q5: My IC50 curve does not reach a bottom plateau (less than 100% inhibition) or looks biphasic. How do I interpret this?
A5: Non-ideal curve shapes are common and provide important information.
-
Incomplete Curve (No Bottom Plateau): If the curve does not reach 0% activity even at the highest concentration, it's considered an incomplete inhibition curve.[16]
-
Interpretation: This may mean the compound is a partial or weak inhibitor, or that its solubility limit was reached before maximal inhibition could be achieved.
-
Action: You can still report an IC50, but you should also report the maximal percent inhibition observed. The curve fitting software can often extrapolate to a bottom plateau, but this should be noted as an extrapolation.[17] It is best to try and achieve a full curve by extending the concentration range if solubility permits.
-
-
Biphasic Curve (Two-Phase Inhibition): A curve that descends, partially plateaus, and then descends again.
-
Interpretation: This often suggests the compound is acting on more than one target with different potencies. It could also indicate complex mechanisms like allosteric inhibition or assay artifacts at high concentrations.
-
Action: Do not fit a standard four-parameter logistic model to this data. Specialized biphasic models are available in statistical software. This result warrants further investigation into the compound's mechanism of action and potential off-target effects.
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Markossian, S., Grossman, A., Baskir, H., et al., editors. (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Ortore, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. BenchChem.
- BenchChem. (2025).
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. Available at: [Link]
-
GitHub Pages. (n.d.). 2.1 Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 2: [Complete IC50 curve (solid line)...]. Assay Guidance Manual. Available at: [Link]
-
Bentz, J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]
-
ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?. ResearchGate. Available at: [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Visikol. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Data Standardization for Results Management. Assay Guidance Manual. Available at: [Link]
-
Clark, A. T., & Clark, N. H. (2018). "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Available at: [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
-
Target Discovery Institute. (n.d.). Introduction. University of Oxford. Available at: [Link]
-
Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support. Available at: [Link]
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Chem Help ASAP. (2023). generation of dose-response curves. YouTube. Available at: [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. GraphPad. Available at: [Link]
-
Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science. Available at: [Link]
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Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in Biopharmaceutical Research. Available at: [Link]
-
Reddit. (2025). Proper IC50 Preparation Help Request. r/labrats. Available at: [Link]
-
Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Pistor, M., et al. (2020). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Toxicology Reports. Available at: [Link]
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Sebaugh, J. L. (2004). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]
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Agilent Technologies. (2024). IC-50 (toxicity) Calculation in Gen5 Software: IC-50 (Half-maximal inhibitory concentration). YouTube. Available at: [Link]
-
Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. The Ohio State University. Available at: [Link]
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Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
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Kovalenko, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Available at: [Link]
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Aly, H. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]
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- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Figure 2: [Complete IC50 curve (solid line)...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting 4-[4-(Methylthio)phenyl]pyrimidin-2-amine precipitation in aqueous buffer.
Technical Support Center: 4-[4-(Methylthio)phenyl]pyrimidin-2-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent precipitation issues with this compound in aqueous buffer systems. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Core Problem - The "Why"
Before troubleshooting, it's critical to understand the physicochemical properties of this compound that govern its solubility.
Q1: Why is my compound precipitating out of my aqueous buffer?
A1: Precipitation of this compound is most often linked to its nature as a weakly basic and hydrophobic compound . The core issue lies in the equilibrium between its ionized (protonated) and un-ionized (free base) forms, which is dictated by the pH of your buffer.
-
Chemical Nature: The molecule possesses a 2-aminopyrimidine core. The amino group (-NH2) can accept a proton (H+), making the compound a weak base. This protonation occurs on one of the pyrimidine ring nitrogens, which is the most basic site.
-
pH-Dependent Solubility:
-
At low pH (acidic): The compound becomes protonated (BH+), carrying a positive charge. This charged species is more polar and, therefore, more soluble in aqueous solutions.
-
At higher pH (neutral to basic): As the pH increases and surpasses the compound's pKa, the equilibrium shifts towards the un-ionized, neutral free base (B). This form is significantly less polar and less soluble , leading to precipitation.[1][2]
-
The phenomenon is governed by the Henderson-Hasselbalch equation , which describes the relationship between pH, pKa, and the ratio of the ionized to un-ionized forms of a compound.[3][4][5]
Physicochemical Profile Estimation
Direct experimental data for this specific compound is not widely published. However, based on its structural similarity to other 2-aminopyrimidine derivatives, we can estimate its key properties.
| Property | Estimated Value/Characteristic | Implication for Solubility |
| pKa | ~3.5 - 4.5 | The compound will be predominantly in its soluble, ionized form at pH < 3 and will rapidly lose solubility as the pH approaches and exceeds 4.5. The pKa of the parent 2-aminopyrimidine is ~3.45.[6] |
| logP | > 2.5 (Moderately Lipophilic) | The high lipophilicity ("greasiness") of the un-ionized form contributes to its poor aqueous solubility. The phenyl and methylthio groups increase this property. |
| Aqueous Solubility (Intrinsic) | Low (µg/mL to low mg/mL range) | The inherent solubility of the un-ionized form is poor. Achieving desired concentrations often requires formulation strategies. |
Section 2: Immediate Troubleshooting Steps
If you are currently facing a precipitation event, here are the immediate steps to diagnose and potentially resolve the issue.
Q2: I've observed a precipitate. What is my first step?
A2: Your first step is to systematically verify the most common cause: pH . Do not assume the buffer's initial pH is the final pH of your solution.
Protocol 1: pH Verification and Adjustment
-
Calibrate: Ensure your pH meter is properly calibrated with fresh standards.
-
Measure: Carefully measure the pH of the solution containing the precipitate.
-
Analyze:
-
If the measured pH is significantly higher than the compound's estimated pKa (~3.5-4.5), you have likely identified the primary cause. The compound is in its poorly soluble, un-ionized state.
-
If the pH is well below the pKa, other factors may be at play (see Section 3).
-
-
Action (if pH is high):
-
Carefully add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the solution while gently stirring.
-
Monitor the solution for re-dissolution of the precipitate as the pH drops.
-
Goal: Lower the pH to at least 1-1.5 units below the estimated pKa to ensure the compound is fully protonated and solubilized.
-
Caption: Initial troubleshooting workflow for precipitation.
Section 3: Advanced Strategies and Prevention
Preventing precipitation from the outset is key to robust and reproducible experiments. This involves careful consideration of your buffer system and the potential use of solubility enhancers.
Q3: My solution pH is correct, but I still see precipitation. What else could be the cause?
A3: If pH is not the issue, consider these other factors:
-
Buffer Species and Ionic Strength: The type and concentration of buffer salts can influence solubility.[7][8] Some buffer ions can interact with your compound, and high salt concentrations can lead to a "salting-out" effect, where the solubility of a non-polar compound decreases as the ionic strength of the solution increases.[7]
-
Troubleshooting: Try preparing your compound in a different buffer system (e.g., citrate vs. phosphate) at the same pH and concentration. Also, test lower buffer concentrations if possible.
-
-
Supersaturation and Crystallization: You may be creating a transiently supersaturated solution, especially if you are diluting a concentrated stock (e.g., from DMSO) into the buffer. While initially soluble, this metastable state can collapse, leading to precipitation over time.[9] The resulting solid may be the more stable, less soluble crystalline form.[10]
-
Troubleshooting: Modify the addition process. Add the stock solution slowly into the vortex of the stirring buffer to ensure rapid mixing and avoid localized high concentrations.
-
Q4: How can I increase the concentration of my compound in the buffer without it precipitating?
A4: The most common and effective strategy is the use of co-solvents . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds. This works by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules.[11]
Protocol 2: Co-solvent Screening
Objective: To determine the minimum percentage of co-solvent required to maintain the desired concentration of this compound in solution.
Materials:
-
Your compound, prepared as a high-concentration stock in 100% DMSO (e.g., 50 mM).
-
Aqueous buffer of choice (pH adjusted to be ~1.5 units below the compound's pKa).
-
Co-solvents: DMSO, Ethanol (EtOH), Polyethylene Glycol 400 (PEG400).
Procedure:
-
Set up a series of microcentrifuge tubes or a 96-well plate.
-
In each tube/well, prepare the final buffer/co-solvent mixture. For example, to test 5% DMSO, you would add 5 µL of DMSO to 95 µL of your aqueous buffer. Create a range of concentrations (e.g., 1%, 2%, 5%, 10% v/v) for each co-solvent.
-
Add a fixed amount of your compound stock solution to each tube to reach the desired final concentration.
-
Seal, vortex thoroughly, and allow the samples to equilibrate at the desired experimental temperature for 1-2 hours.
-
Visually inspect each sample for precipitation or turbidity against a dark background. Turbidity can be quantified using a spectrophotometer to measure absorbance at ~600 nm.[12]
Data Interpretation:
| Co-solvent | % (v/v) | Visual Observation | Turbidity (A600) |
| DMSO | 1% | Precipitate | 0.85 |
| DMSO | 2% | Slight Haze | 0.21 |
| DMSO | 5% | Clear | 0.02 |
| Ethanol | 5% | Precipitate | 0.77 |
| Ethanol | 10% | Slight Haze | 0.25 |
| PEG400 | 5% | Precipitate | 0.91 |
| PEG400 | 10% | Precipitate | 0.65 |
Caption: Experimental workflow for co-solvent screening.
Section 4: Characterizing Your Precipitate
Understanding the nature of the solid that has formed can provide valuable insights.
Q5: Should I analyze the precipitate? What can I learn?
A5: Yes, a basic characterization can be highly informative. The primary goal is to determine if the precipitate is your compound or if it's a salt of your compound with a buffer component (e.g., phosphate).
-
Amorphous vs. Crystalline: An amorphous precipitate often appears as a fine, cloudy suspension, while a crystalline solid may look like distinct particles or needles. Weakly basic drugs precipitating due to a pH shift often initially form an amorphous solid.[9]
-
Analytical Techniques:
-
Microscopy: Simple light microscopy can reveal the morphology (shape and size) of the particles.
-
Powder X-ray Diffraction (PXRD): This is the definitive technique to determine if the solid is amorphous (broad hump) or crystalline (sharp peaks).[13]
-
Raman Spectroscopy: A rapid, non-invasive technique that can identify the chemical composition of the solid, confirming if it is your compound.[14]
-
Frequently Asked Questions (FAQs)
-
Q: Can I just use more DMSO to solve the problem?
-
A: While increasing DMSO will likely increase solubility, high concentrations (>1-2%) can interfere with many biological assays (e.g., enzyme kinetics, cell viability). The goal is to use the minimum amount necessary, as determined by a co-solvent screen.
-
-
Q: I dissolved my compound in buffer and it was clear, but it precipitated hours later. Why?
-
A: This is likely due to the slow conversion from a metastable, supersaturated solution to a more stable, less soluble crystalline form.[10] This highlights the importance of allowing solutions to equilibrate before use.
-
-
Q: Does temperature affect solubility?
-
A: Yes. For most neutral compounds, solubility increases with temperature. However, the effect can be complex and depends on the thermodynamics of dissolution. If you are working at different temperatures (e.g., 4°C vs. 37°C), you should assess solubility at each relevant temperature.
-
References
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
-
Chemistry LibreTexts. (2025). Precipitation Reactions. Retrieved from [Link]
-
Talele, T. T. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]
-
Sugano, K. (2006). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Retrieved from [Link]
-
Hsieh, Y. L., et al. (2012). pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties. ResearchGate. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). Methods of Solubility and Dissolution Enhancement for Poorly Water Soluble Drugs: A Review. Retrieved from [Link]
-
Millard, J. (2013). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Retrieved from [Link]
-
Knapik-Kowalczuk, J., et al. (2020). Kinetic Characterization of Precipitation Reactions: Possible Link between a Phenomenological Equation and Reaction Pathway. Crystal Growth & Design. Retrieved from [Link]
-
Van der Merwe, J., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central (PMC). Retrieved from [Link]
-
Do, D. (2007). Formation, Dynamics, and Characterization of Nanostructures by Ion Beam Irradiation. Critical Reviews in Solid State and Materials Sciences. Retrieved from [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]
-
Niazi, S. K. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine in Experimental Assays
Welcome to the technical support center for researchers utilizing 4-[4-(methylthio)phenyl]pyrimidin-2-amine in their experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound in common laboratory solvents and culture media. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is a compound of interest for many researchers. Its structure, featuring a pyrimidine-2-amine core linked to a methylthiophenyl group, presents specific chemical properties that can influence its stability in solution. The primary points of potential instability are the methylthio group, which is susceptible to oxidation, and the aminopyrimidine ring, which can participate in various reactions under certain conditions. This guide will address these potential issues and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage in DMSO
Question 1: What is the best way to prepare and store stock solutions of this compound in DMSO?
Answer:
Proper preparation and storage of DMSO stock solutions are critical for maintaining the compound's integrity. Here are our recommendations based on best practices for small molecule handling:
-
Initial Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[1] Use high-purity, anhydrous DMSO to prepare your stock solution.[2]
-
Storage Conditions: Store stock solutions at -20°C or -80°C. For short-term storage (up to one month), -20°C is generally sufficient. For longer-term storage (up to 6 months), -80°C is recommended.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Container Choice: Use tightly sealed vials, preferably with inert gas (like argon or nitrogen) overlayed if available, to minimize exposure to air and moisture. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect compound solubility and stability.[3]
Question 2: I've noticed a precipitate in my DMSO stock solution after thawing. What should I do?
Answer:
Precipitation upon thawing can be due to several factors:
-
Supersaturation: The initial stock solution might have been prepared at a concentration close to its solubility limit in DMSO. Upon freezing and thawing, the compound may not readily redissolve.
-
Moisture Absorption: If the DMSO stock has been exposed to air, it may have absorbed water, reducing the compound's solubility.
Troubleshooting Steps:
-
Gentle Warming: Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate.
-
Dilution: If gentle warming is unsuccessful, you may need to dilute the stock solution to a lower concentration.
-
Fresh Preparation: If precipitation persists, it is best to prepare a fresh stock solution, ensuring the use of anhydrous DMSO and proper storage techniques.
Stability in Cell Culture Media
Question 3: How stable is this compound in aqueous cell culture media?
Answer:
The stability of any compound in cell culture media can be influenced by several factors, including pH, temperature, media components, and the presence of cells. For this compound, the primary concern is the potential for oxidation of the methylthio group to a sulfoxide or sulfone.
-
Oxidation: The sulfur atom in the methylthio group is electron-rich and susceptible to oxidation.[4] Components in the culture media, or cellular metabolic processes, can generate reactive oxygen species (ROS) that may lead to this oxidation.
-
Interaction with Media Components: Some compounds can interact with or bind to components in the culture media, such as serum proteins, which can affect their effective concentration and stability.
-
Cellular Metabolism: If you are working with live cells, the compound could be metabolized.
Question 4: I suspect my compound is degrading in the culture media during my experiment. How can I confirm this?
Answer:
If you observe inconsistent or unexpected results, it is prudent to test the stability of your compound under your specific experimental conditions. A simple stability assay can be performed:
-
Preparation: Prepare your working solution of the compound in the cell culture media you use for your experiments.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: At each time point, take an aliquot of the solution and analyze it using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Interpretation: Compare the peak corresponding to the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks could signify the formation of degradation products, such as the sulfoxide or sulfone forms of the compound.
Potential Degradation Pathway
The most probable non-metabolic degradation pathway for this compound in an experimental setting is the oxidation of the thioether group.
Caption: Workflow for assessing compound stability in culture media.
References
-
Captivate Bio. SMALL MOLECULES. [Link]
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?[Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?[Link]
Sources
Minimizing lot-to-lot variability of synthetic 4-[4-(Methylthio)phenyl]pyrimidin-2-amine
Technical Support Center: 4-[4-(Methylthio)phenyl]pyrimidin-2-amine
A Guide to Minimizing Lot-to-Lot Variability in Synthesis
Introduction:
Welcome to the technical support guide for the synthesis of this compound. This pyrimidine derivative is a critical intermediate in the development of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Its purity, yield, and overall consistency are paramount to the success of downstream processes and the quality of the final drug product. Lot-to-lot variability is a significant challenge in fine chemical manufacturing, leading to unpredictable process performance, increased costs, and potential regulatory hurdles.[1][2]
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the critical process parameters (CPPs) and critical material attributes (CMAs) that govern the reproducibility of this synthesis. We will explore common issues in a troubleshooting format, explaining the underlying chemical principles and offering validated protocols to diagnose and resolve variability.
Section 1: Troubleshooting Guide - Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Category A: Reaction Yield and Conversion Problems
Question 1: My reaction yield is inconsistent, varying significantly from batch to batch. What are the primary causes?
Low or variable yields are a frequent challenge in pyrimidine synthesis.[3] This issue often originates from three key areas: starting material quality, reaction conditions, and work-up procedures.
Underlying Causes & Explanations:
-
Raw Material Purity: The quality of your starting materials is the foundation of a reproducible synthesis.[1] The principal synthesis of 2-aminopyrimidines typically involves the condensation of a guanidine source with a β-dicarbonyl compound or its equivalent, such as a chalcone.[4][5] Trace impurities in either reactant can act as inhibitors, catalyze side reactions, or introduce contaminants that complicate purification, ultimately reducing the isolated yield.[2][6]
-
Reagent Stoichiometry: An incorrect molar ratio of reactants is a common source of incomplete conversion.[3] This can be due to simple miscalculation or, more subtly, inaccurate purity assays of the starting materials.
-
Temperature and Time: The cyclization reaction to form the pyrimidine ring is sensitive to temperature. Insufficient heat can lead to a sluggish or incomplete reaction. Conversely, excessive temperature or prolonged reaction times can promote the formation of degradation products or colored impurities.
-
Moisture Control: The presence of water can interfere with the condensation reaction, potentially hydrolyzing reactants or intermediates.
Troubleshooting Protocol:
-
Qualify Raw Materials:
-
Action: Before starting, obtain Certificates of Analysis (CoA) for all reagents. Perform an independent identity and purity check (e.g., via ¹H NMR and HPLC) on a small sample of each new lot of starting material.
-
Rationale: Do not assume a supplier's CoA is sufficient. Intra-manufacturer variability is a known issue in the chemical industry.[7][8] Verifying purity ensures your stoichiometric calculations are based on the actual amount of active reagent.
-
-
Optimize Reaction Conditions (Small Scale):
-
Action: Conduct a small-scale (1-5 g) optimization study. Use a consistent, high-purity lot of starting materials. Systematically vary one parameter at a time (e.g., temperature in 5°C increments, or reaction time in 1-hour increments).
-
Rationale: This empirical approach allows you to identify the optimal process window for your specific equipment and reagent sources without committing large quantities of material.
-
-
Implement In-Process Controls (IPCs):
-
Action: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale: IPCs provide real-time data on the consumption of starting materials and the formation of the product. This prevents premature or overly long reaction times, allowing you to quench the reaction at the optimal point for yield and purity.
-
Category B: Product Purity and Impurity Profile Issues
Question 2: My HPLC analysis shows a new or variable impurity profile between lots. How can I identify and control these impurities?
An inconsistent impurity profile is a critical issue, as it can affect the safety and efficacy of the final API. The most common impurities in this synthesis arise from side reactions or degradation.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: The most straightforward impurities to identify. Their presence indicates incomplete reaction.
-
Oxidation Product (Sulfoxide/Sulfone): The methylthio (-SCH₃) group is susceptible to oxidation, forming the corresponding methylsulfinyl or methylsulfonyl species. This can be caused by oxidizing agents present as impurities in reagents or solvents, or by exposure to air at elevated temperatures.
-
Over-alkylation/Dimerization: Side reactions can occur, particularly if reaction conditions are not well-controlled.
-
Positional Isomers: Depending on the specific synthetic route, there may be a possibility of forming isomeric pyrimidine products.
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying and mitigating impurities.
Detailed Protocols:
-
Protocol for Preventing Oxidation:
-
Solvent Degassing: Before use, sparge all reaction solvents (e.g., ethanol, n-butanol) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Assemble the reaction glassware and purge thoroughly with the inert gas. Maintain a gentle positive pressure of inert gas throughout the reaction and cool-down period.
-
-
Analytical Method for Impurity Profiling:
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase, 2.7-5 µm | Standard for resolving small organic molecules of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes compounds from the column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | Ensures separation of early-eluting polar impurities and late-eluting non-polar compounds. |
| Detector | UV (e.g., 254 nm) and Mass Spec (MS) | UV provides quantitative data; MS provides mass information for impurity identification. |
Category C: Variability in Physical Properties
Question 3: The color of my isolated product varies from off-white to yellow/tan. Does this indicate a purity problem?
Color variation is a common observation and can be an indicator of trace impurities. While it may not always correlate with a significant drop in purity as measured by HPLC, it is undesirable for a pharmaceutical intermediate.
Potential Causes:
-
Trace Oxidative Impurities: As mentioned, oxidation of the thioether can lead to colored byproducts. Even at levels below the detection limit of standard HPLC methods, these can impart color.
-
Residual Solvents/Catalysts: Trapped solvents or residual catalysts from the reaction can contribute to color.
-
Thermal Degradation: Minor degradation during drying at excessive temperatures can cause discoloration.
Protocol for Decolorization and Drying:
-
Recrystallization with Activated Carbon:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol).
-
Add a small amount (0.5-1% w/w) of activated carbon to the hot solution.
-
Stir for 10-15 minutes. Caution: Do not boil excessively, as this can cause bumping.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Rationale: Activated carbon has a high surface area and adsorbs large, colored, conjugated impurity molecules.
-
-
Controlled Drying:
-
Dry the purified, filtered product in a vacuum oven.
-
Maintain the temperature below 40-50°C to prevent thermal degradation.
-
Dry to a constant weight to ensure complete removal of residual solvents.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent methods involve the cyclocondensation of guanidine with a suitable three-carbon precursor.[4] A common approach is the reaction between guanidine nitrate and a pre-formed chalcone, (E)-1-(4-(methylthio)phenyl)-3-(dimethylamino)prop-2-en-1-one, often in a solvent like ethanol with a base.[5]
Q2: How critical is the choice of base in the cyclization step? The choice of base is important. Stronger bases like sodium hydroxide or lithium hydroxide are often used to deprotonate the guanidine salt and catalyze the reaction.[5] The stoichiometry of the base must be carefully controlled; excess base can promote side reactions, while insufficient base will result in poor conversion.
Q3: What is the best technique for final product purification? Recrystallization is the most effective and scalable method for purifying the final product. Solvents like ethanol, isopropanol, or acetonitrile are commonly used. The key is to choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
Q4: Can I use a palladium-catalyzed cross-coupling reaction to synthesize this molecule? Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, are powerful methods for forming C-C and C-N bonds in heterocyclic synthesis.[9][10] One could envision a route coupling a boronic acid derivative of 4-(methylthio)benzene with a 2-amino-4-halopyrimidine. However, for this specific target, the classical condensation approach is often more direct and cost-effective for large-scale production.[4]
Visualizing the Process: Critical Control Points
This diagram highlights the key stages where variability can be introduced and must be controlled.
Caption: Key Critical Control Points in the synthesis workflow.
References
-
Chemical Purity vs. Process Yield: Where Small Impurities Cause Big Losses. Decachem.
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM.
-
The truth about chemical plants where a 1% change in raw material purity can dramatically reduce reaction yields. newji.
-
Troubleshooting common issues in pyrimidine synthesis. Benchchem.
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH).
-
De Novo Pyrimidine Synthesis. BOC Sciences.
-
Inter- and Intra-Manufacturer Variability in Pharmaceutical Grades and Lots of Xanthan Gum. National Institutes of Health (NIH).
-
How Do Impurities Affect Percent Yield In Chemistry? YouTube.
-
Pyrimidine. Wikipedia.
-
Elements in Raw Materials May Impact Product Quality. BioPharm International.
-
Purine and Pyrimidine Metabolism. Indiana University–Purdue University Indianapolis.
-
Managing Reagent Lot to Lot Variability. myadlm.org.
-
Lot-to-lot variation and verification. Singapore Institute of Technology research repository.
-
4-Amino-2-(methylthio)pyridine. Benchchem.
-
Lot-to-Lot Variation. National Institutes of Health (NIH).
-
Lot-to-Lot Variation | Request PDF. ResearchGate.
-
4-(4-(Methylthio)phenyl)pyrimidin-2-amine. BLDpharm.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry.
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health (NIH).
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes.
-
(PDF) Synthesis and spectral analysis of an array of novel 4-(4-MORPHOLINOPHENYL) -6 arylpyrimidin-2-amines. ResearchGate.
-
(PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate.
-
Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. ResearchGate.
-
(PDF) Synthesis of Novel Derivatives on the Basis of 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines and Their Preliminary Biological Evaluation. ResearchGate.
Sources
- 1. Chemical Purity vs. Process Yield: Small Impurities - Big Losses [decachem.com]
- 2. newji.ai [newji.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Inter- and Intra-Manufacturer Variability in Pharmaceutical Grades and Lots of Xanthan Gum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine
Welcome to the technical support guide for 4-[4-(Methylthio)phenyl]pyrimidin-2-amine (development code: Cpd-MTP). This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo bioavailability of this compound. Cpd-MTP is a promising therapeutic candidate, but like many kinase inhibitors, it exhibits poor aqueous solubility, which presents a significant hurdle to achieving adequate oral absorption.
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to address common issues encountered during preclinical development. Our approach is grounded in established principles of pharmaceutical science to empower you to make informed decisions and design robust experimental plans.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions you may have before initiating or troubleshooting your in vivo studies.
Question 1: What are the primary physicochemical properties of Cpd-MTP that affect its oral bioavailability?
Answer: Cpd-MTP is a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high membrane permeability but suffers from very low aqueous solubility. The key challenge is that the compound must be in a dissolved state in the gastrointestinal (GI) fluid to be absorbed across the gut wall. Its solubility is also highly pH-dependent, showing significantly lower solubility at neutral pH (like in the intestine) compared to acidic pH (like in the stomach).
Question 2: We are observing very low and highly variable plasma concentrations in our initial rat pharmacokinetic (PK) studies. What is the likely cause?
Answer: This is a classic presentation for a BCS Class II compound like Cpd-MTP.
-
Low Exposure: The primary cause is likely poor dissolution in the GI tract. If the compound doesn't dissolve, it cannot be absorbed, leading to low plasma levels.
-
High Variability: The variability often stems from physiological differences between animals. Factors such as stomach pH, gastric emptying time, and the presence or absence of food can dramatically influence how much of the compound dissolves and gets absorbed, leading to high inter-subject variability in your results.
Question 3: What is the most straightforward initial approach to improve the oral exposure of Cpd-MTP for preliminary efficacy studies?
Answer: For early-stage studies where speed is critical, a simple suspension formulation with a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) is a common starting point. However, a more robust and often necessary approach for a compound like Cpd-MTP is to create an acidic solution or a pH-modified formulation. Given its higher solubility at low pH, pre-dissolving the compound in an acidic vehicle can significantly improve absorption by keeping it dissolved in the stomach long enough for absorption to begin.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Troubleshooting Issue 1: Inconsistent and Low Oral Exposure in Rodent PK Studies
Core Problem: The default suspension formulation is failing to provide adequate exposure for reliable PK/PD analysis.
Underlying Cause: The pH-dependent solubility of Cpd-MTP leads to its precipitation when it transitions from the acidic environment of the stomach to the neutral pH of the small intestine, which is the primary site of absorption.
Solution Pathway: Systematically evaluate formulation strategies designed to enhance solubility and maintain the dissolved state of the compound in the GI tract.
Caption: Workflow for troubleshooting low bioavailability.
Amorphous solid dispersions are a powerful technique for improving the oral absorption of poorly soluble compounds. By dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, both the dissolution rate and the apparent solubility can be significantly increased.
Materials:
-
Cpd-MTP
-
Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)
-
Organic solvent (e.g., acetone, methanol)
-
Spray dryer or rotary evaporator
-
Phosphate buffered saline (PBS), pH 6.8
-
Dissolution testing apparatus (USP II)
Step-by-Step Method:
-
Polymer Selection: Choose a polymer based on drug-polymer miscibility predictions or empirical screening. HPMC-AS is often a good starting point for compounds that may benefit from precipitation inhibition in the intestine.
-
Solvent Selection: Dissolve both Cpd-MTP and the polymer in a common volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:3 by weight.
-
Solvent Evaporation (Manufacturing the ASD):
-
Spray Drying: Atomize the solution into a heated chamber to rapidly evaporate the solvent, leaving behind the solid dispersion as a powder. This is the industry-standard method.
-
Rotary Evaporation: For lab-scale screening, evaporate the solvent under vacuum to form a thin film, which can then be scraped and milled into a powder.
-
-
Characterization: Confirm the amorphous nature of the drug in the ASD using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
In Vitro Dissolution Testing:
-
Perform a dissolution test in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Compare the dissolution profile of the ASD to the crystalline Cpd-MTP. You should observe a much higher and more sustained concentration of the dissolved drug from the ASD, a phenomenon often called the "spring and parachute" effect.
-
Trustworthiness Check: The success of an ASD relies on maintaining the amorphous state. Re-run XRPD on your ASD after storing it under accelerated stability conditions (e.g., 40°C/75% RH) to ensure it does not recrystallize over time.
Troubleshooting Issue 2: High PK Variability Despite Using an Enabling Formulation
Core Problem: An improved formulation (like an ASD) has increased the average exposure (AUC), but the animal-to-animal variability remains unacceptably high (>40% CV).
Underlying Cause: This may be due to interactions with physiological factors that were not fully mitigated by the formulation. Potential causes include food effects, interaction with gut transporters, or pre-systemic metabolism.
Solution Pathway: Conduct focused in vivo studies to dissect the source of the variability.
Objective: To determine if the presence of food in the GI tract significantly alters the absorption of Cpd-MTP from your lead formulation.
Animal Model: Sprague-Dawley rats, male, 250-300g.
Experimental Design:
-
Group Allocation: Divide animals into two groups (n=5-6 per group).
-
Group 1 (Fasted): Animals are fasted overnight (approx. 16 hours) with free access to water.
-
Group 2 (Fed): Animals have free access to standard chow up to the time of dosing.
-
-
Dosing: Administer the lead formulation of Cpd-MTP to both groups via oral gavage at the same dose level.
-
Blood Sampling: Collect sparse or serial blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Analysis: Analyze plasma concentrations of Cpd-MTP using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (AUC, Cmax, Tmax) for each group. A significant difference (e.g., >2-fold change in AUC or Cmax) between the fasted and fed groups indicates a food effect.
| PK Parameter | Fasted Group (Mean ± SD) | Fed Group (Mean ± SD) | Fold Change (Fed/Fasted) | Interpretation |
| AUC (0-t) (ng*h/mL) | 1500 ± 600 | 4500 ± 1200 | 3.0 | Positive Food Effect: Food enhances absorption. |
| Cmax (ng/mL) | 400 ± 150 | 950 ± 250 | 2.4 | Positive Food Effect: Food increases peak exposure. |
| Tmax (h) | 1.5 | 4.0 | - | Delayed absorption in the presence of food. |
Expert Insight: A positive food effect, as shown in the table above, is common for poorly soluble drugs formulated as ASDs or lipid-based systems. The presence of bile salts and lipids in the fed state can help solubilize the drug and enhance its absorption. This finding is critical for designing clinical studies and defining patient dosing instructions.
References
-
Biopharmaceutics Classification System (BCS) - U.S. Food and Drug Administration. [Link]
-
Amorphous Solid Dispersions: Theory and Practice - Williams, R. O., Watts, A. B., & Miller, D. A. (2012). Informing Science. [Link]
-
In Vitro-In Vivo Correlation (IVIVC) for Amorphous Solid Dispersions - Taylor, L. S., & Zhang, G. G. (2016). Journal of Pharmaceutical Sciences. [Link]
-
Food-Effect Bioavailability Studies - U.S. Food and Drug Administration, Guidance for Industry. [Link]
-
Animal Models in Drug Discovery - T.A. Grieshaber, et al. (2004). Current Opinion in Chemical Biology. [Link]
Technical Support Center: Mitigating Non-Specific Binding of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable strategies for troubleshooting and reducing non-specific binding (NSB) encountered with the compound 4-[4-(Methylthio)phenyl]pyrimidin-2-amine and structurally related molecules. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your assay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound belongs to the 2-aminopyrimidine class of compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological targets, particularly kinases.[1][2] Compounds with this core, including derivatives used as potent PLK4 inhibitors, are of significant interest in oncology research.[3][4]
Non-specific binding (NSB) can arise from several of the compound's structural features:
-
Hydrophobicity: The phenyl and methylthio groups contribute to the molecule's hydrophobicity. This can lead to interactions with hydrophobic patches on proteins other than the intended target, as well as adsorption to plastic surfaces of assay plates.
-
Aromatic System: The pyrimidine and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) on various proteins.
-
Hydrogen Bonding: The 2-amine group is a potent hydrogen bond donor, and the pyrimidine nitrogens are hydrogen bond acceptors, allowing for promiscuous interactions with off-target proteins.[5]
-
Compound Aggregation: At concentrations above its solubility limit, the compound can form aggregates. These aggregates can sequester proteins non-specifically, leading to reproducible, concentration-dependent, but artifactual inhibition.[6]
Q2: What are the common signs of non-specific binding in my assay?
Diagnosing NSB early is critical to avoid wasting resources on a problematic compound. Key indicators include:
-
High Background Signal: You observe a strong signal in control wells that lack the target protein or enzyme.
-
Irreproducible Dose-Response Curves: The IC50 or EC50 values fluctuate significantly between experiments.
-
Shallow Dose-Response Slopes: The curve is not steep, suggesting a weak or non-stoichiometric interaction.
-
"Activity" in Counter-Screens: The compound shows activity in an assay using an unrelated target or in an "artefact assay" that contains all components except the specific target.[7]
-
Sensitivity to Assay Conditions: The compound's apparent potency changes dramatically with minor variations in buffer composition (e.g., addition of detergent).
Q3: What is the very first step I should take to diagnose and address NSB?
The first and most crucial step is to run a target-absent control . This involves setting up your assay under identical conditions but omitting the specific biological target (e.g., your protein of interest). If you still observe a signal or activity that correlates with the concentration of your compound, it is a strong indicator of NSB with assay components (e.g., the plate, detection reagents) or compound-driven assay interference (e.g., fluorescence).[7]
Troubleshooting Workflow for NSB Reduction
This section provides a logical, step-by-step approach to systematically diagnose and mitigate NSB.
Caption: A decision tree for troubleshooting non-specific binding.
In-Depth Troubleshooting Guides
Problem 1: I see a high signal in my target-absent control wells.
This strongly suggests your compound is interacting with the assay plate or other reagents, or is directly interfering with the detection method.
Solution: Optimize the Assay Buffer with Additives.
The goal is to add components to the buffer that will preferentially occupy non-specific binding sites and keep your compound in solution.
-
Mechanism: Detergents reduce NSB by disrupting hydrophobic interactions and preventing compound aggregation.[8] Blocking proteins like Bovine Serum Albumin (BSA) adsorb to surfaces, effectively "passivating" them.
-
Step-by-Step Protocol: Buffer Additive Testing
-
Prepare Stock Solutions:
-
10% Tween-20 (v/v) in ultrapure water.
-
10% Triton X-100 (v/v) in ultrapure water.
-
100 mg/mL (10%) BSA in your base assay buffer.
-
-
Setup Test Plate: Use a 96-well plate. In wells containing only assay buffer (no target protein), create a matrix of conditions.
-
Test Detergents: Add Tween-20 or Triton X-100 to final concentrations of 0.005%, 0.01%, and 0.05%.
-
Test Blocking Protein: Add BSA to final concentrations of 0.1 mg/mL, 0.5 mg/mL, and 1.0 mg/mL.
-
Add Compound: Add this compound to each well at a constant, high concentration (e.g., 10 µM). Include control wells with additives but no compound.
-
Incubate & Read: Follow your standard assay incubation protocol and read the plate.
-
Analyze: Identify the condition that provides the lowest signal in the presence of the compound without affecting the assay's baseline signal (wells without compound).
-
| Additive | Type | Typical Working Conc. | Primary Mechanism |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.1% | Reduces hydrophobic interactions, prevents aggregation. |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.1% | Reduces hydrophobic interactions, can be harsher on proteins.[8] |
| BSA | Blocking Protein | 0.1 - 1.0 mg/mL | Coats surfaces to prevent adsorption.[9] |
| NaCl | Salt | 50 - 250 mM | Disrupts non-specific electrostatic interactions.[9] |
Table 1. Common buffer additives to reduce non-specific binding.
Problem 2: My dose-response curve is shallow, and buffer additives only help a little.
This may indicate that the NSB is driven by electrostatic interactions or that your compound is binding promiscuously to off-target proteins, not just the plate.
Solution: Modify Buffer pH and Ionic Strength.
-
Mechanism: The charge of both your compound and any proteins in the assay is dictated by the buffer pH. If the compound and a surface have opposite charges, they will attract. Increasing the salt concentration (ionic strength) of the buffer creates a "shielding effect" that masks these charges and weakens electrostatic interactions.[9]
-
Step-by-Step Protocol: pH and Salt Screening
-
Determine pI: If possible, determine the isoelectric point (pI) of your target protein. You want to work at a pH where your target is stable and active.
-
Prepare Buffers: Prepare your assay buffer at three different pH values (e.g., 6.5, 7.4, and 8.0).
-
Prepare Salt Stocks: Prepare a sterile 5 M NaCl stock solution.
-
Setup Test Plate: For each pH condition, set up rows to test different NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 250 mM).
-
Run Assay: Perform a full dose-response experiment for your compound under each of the buffer conditions.
-
Analyze: Compare the dose-response curves. The optimal condition will show a steep curve (good Hill slope) and a low background signal, indicating a higher ratio of specific to non-specific binding.
-
Caption: Specific vs. Non-Specific Binding Interactions.
Advanced Strategies
Q: What if the standard approaches fail to eliminate NSB?
If significant NSB persists, you may need to consider more fundamental changes to the assay protocol.
-
Change Microplate Surface: Standard polystyrene plates are often hydrophobic. Switching to low-binding plates, which have a hydrophilic and neutrally charged surface, can significantly reduce compound adsorption.
-
Orthogonal Assay Confirmation: Validate your findings in a completely different assay format.[6] For example, if you are using a fluorescence-based assay, try to confirm the results using a label-free technology like Surface Plasmon Resonance (SPR) or a biophysical method like Isothermal Titration Calorimetry (ITC). This helps to rule out compound interference with the detection technology itself.[10]
-
Counter-Screening: Explicitly test your compound against an unrelated protein to measure its promiscuity. A compound that inhibits multiple, unrelated proteins is likely a non-specific binder.[11]
By systematically applying these diagnostic and troubleshooting steps, researchers can effectively identify, understand, and mitigate the non-specific binding of this compound, leading to more reliable and accurate assay results.
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2007). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PubMed Central. Retrieved January 19, 2026, from [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences. Retrieved January 19, 2026, from [Link]
-
2-Aminopyrimidine as a novel scaffold for biofilm modulation. (2012). PubMed. Retrieved January 19, 2026, from [Link]
-
How can I reduce nonspecific binding in an assay with a hydrophobic ligand? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2019). ChemMedChem. Retrieved January 19, 2026, from [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. (2017). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Nicoya Lifesciences. Retrieved January 19, 2026, from [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine and its Metabolites
Welcome to the technical support center for the bioanalysis of 4-[4-(methylthio)phenyl]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of this compound and its primary metabolites in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the generation of high-quality, reliable data.
Section 1: Understanding the Analyte: Metabolism and Mass Spectrometric Behavior
Before troubleshooting an assay, it is imperative to understand the physicochemical properties and expected metabolic fate of the parent compound. The structure of this compound contains a chemically active methylthio group, which is a primary target for metabolic oxidation.
Expected Metabolic Pathway
The methylthio moiety is readily oxidized by cytochrome P450 enzymes in two successive steps. The initial oxidation forms the corresponding sulfoxide, and a subsequent oxidation yields the sulfone.[1][2][3][4] These oxidative metabolites are generally more polar than the parent compound.
Caption: Predicted primary metabolic pathway via oxidation of the methylthio group.
Mass Spectrometry: Ionization and Fragmentation
Given the presence of basic nitrogen atoms in the pyrimidine ring, these compounds are expected to ionize efficiently in positive electrospray ionization (ESI+) mode, primarily forming the protonated molecule [M+H]⁺. The fragmentation patterns in MS/MS are dictated by the stability of the pyrimidine ring and the nature of its substituents.[5][6]
Below are the key mass properties and suggested Multiple Reaction Monitoring (MRM) transitions for method development. Note that collision energies are instrument-dependent and require empirical optimization.
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Suggested Product Ion (m/z) |
| Parent Compound | C₁₁H₁₁N₃S | 217.0674 | 218.1 | 119.1 (pyrimidine fragment) |
| Sulfoxide Metabolite | C₁₁H₁₁N₃OS | 233.0623 | 234.1 | 218.1 (loss of oxygen) |
| Sulfone Metabolite | C₁₁H₁₁N₃O₂S | 249.0572 | 250.1 | 186.1 (loss of SO₂) |
Section 2: Baseline Bioanalytical Methodology
This section outlines a robust, foundational LC-MS/MS protocol. Deviations from the expected results of a method like this are the starting point for all troubleshooting.
Experimental Workflow
The overall process from sample receipt to data analysis follows a standardized workflow designed to minimize variability and ensure accuracy.
Caption: Standard bioanalytical workflow for metabolite quantification.
Detailed Protocol
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of thawed biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the parent compound).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
-
LC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
-
MS Conditions
-
Ionization Mode: ESI Positive.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: +5500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Resolution: Unit resolution for Q1 and Q3.
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during method development and routine analysis.
Q1: Why are my peaks for the sulfoxide and sulfone metabolites showing significant tailing?
Answer:
Peak tailing for these more polar metabolites is a frequent issue, typically stemming from undesirable secondary interactions within the chromatographic system or issues with the sample solvent.
Causality & Diagnosis:
-
Secondary Silanol Interactions: The primary cause is often the interaction of the polar sulfoxide/sulfone groups with active sites, such as free silanol groups, on the silica-based C18 stationary phase. These interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.[7]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[7][8]
-
Column Contamination/Deterioration: Accumulation of matrix components at the head of the column can create active sites that cause tailing for all analytes. If only the polar metabolites are tailing, this is less likely to be the sole cause.[9]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure your mobile phase contains an acid modifier like formic acid (0.1% is standard). The acidic pH helps to suppress the ionization of free silanol groups on the column packing, minimizing secondary interactions.
-
Reduce Sample Load: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject again. If peak shape improves with dilution, you are likely experiencing column overload.
-
Evaluate Column Chemistry: If tailing persists, consider a column with advanced end-capping technology designed to shield residual silanols. Alternatively, a different stationary phase like a biphenyl column might offer different selectivity and improved peak shape for these compounds.[10]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent wash sequence as recommended by the manufacturer (e.g., water, isopropanol, acetonitrile).[8]
Q2: My analyte signal is significantly lower in plasma samples compared to neat standards. How do I confirm and address this matrix effect?
Answer:
What you are describing is a classic case of a matrix effect, specifically ion suppression. This occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of your target analyte in the MS source, leading to a reduced signal and inaccurate quantification.[11][12][13]
Causality & Diagnosis:
The high concentration of phospholipids, salts, and other endogenous molecules in a protein-precipitated plasma sample can compete with your analyte for ionization, alter droplet evaporation characteristics in the ESI source, or change the local gas-phase basicity.[13][14]
Troubleshooting Steps: The Post-Extraction Spike Method
This is the industry-standard method to quantitatively assess matrix effects.[12][14]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike your analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank plasma (no analyte, no IS) through the entire extraction procedure. In the final step, reconstitute the dried extract with the same solution used for Set A (containing analyte and IS).
-
Set C (Pre-Spike Matrix): Spike analyte and IS into blank plasma at the beginning and process through the entire extraction procedure.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Protein precipitation is fast but "dirty." Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[14][15]
-
Modify Chromatography: Adjust the LC gradient to chromatographically separate your analyte from the region where most matrix components elute (often early in the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects. Since it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, ensuring the peak area ratio remains constant and quantification remains accurate.[12]
Q3: I'm observing a peak for my parent compound in blank injections that follow a high-concentration sample. How do I eliminate this carryover?
Answer:
This phenomenon is known as carryover, where analyte from a previous injection adsorbs onto surfaces within the LC-MS system and is subsequently released during a later run.[16][17] It is a critical issue for quantitative accuracy, especially when analyzing low-concentration samples after high ones.
Causality & Diagnosis:
The most common sources of carryover are the autosampler needle, injection valve rotor seal, and the analytical column itself.[18][19] Sticky or basic compounds like pyrimidine derivatives can be particularly prone to this issue.
Troubleshooting Steps: A Systematic Approach
-
Isolate the Source:
-
System vs. Column: Replace the analytical column with a zero-dead-volume union. Inject a high-concentration standard followed by a blank. If carryover is still present, the source is in the LC system (autosampler/valve). If it disappears, the column is the primary source.[19]
-
-
Optimize the Autosampler Wash:
-
This is the most crucial step. Your needle wash solution must be strong enough to dissolve the analyte effectively.
-
A common mistake is using only the mobile phase as a wash. Create a stronger, customized wash solution. A good starting point is a mixture of acetonitrile, isopropanol, and water (e.g., 40:40:20 v/v/v) with a small amount of acid or base to match your analyte's solubility.
-
Increase the volume of the needle wash and ensure both the inside and outside of the needle are being rinsed.
-
-
Address Column Carryover:
-
If the column is the source, your gradient may not be sufficient to elute all of the analyte.
-
Increase the duration of the high organic (95% B) step at the end of your gradient to ensure the column is fully flushed.
-
Consider a high-pressure flush with a stronger, non-standard solvent like isopropanol if the manufacturer's guidelines permit.
-
-
Hardware Maintenance:
-
If the issue persists, the injector rotor seal may be worn or scratched and require replacement. This is a common consumable part that contributes to carryover over time.[18]
-
Q4: My metabolite signal is unexpectedly low, but I see an ion in the full scan (MS1) that corresponds to a known fragment. Could this be in-source fragmentation?
Answer:
Yes, this is a strong indicator of in-source fragmentation (ISF), also known as in-source decay. This occurs when an analyte is fragile and fragments within the ion source itself, before it even reaches the quadrupole for precursor selection.[20][21] The result is a diminished signal for your intended precursor ion and a potentially elevated signal for the fragment ion.
Causality & Diagnosis:
ISF is caused by overly harsh conditions in the ion source or the interface region between the source and the mass analyzer.[20][22] The energy applied to assist with desolvation and ionization (e.g., high temperatures or voltages) can be sufficient to break chemical bonds in labile molecules. Metabolites, particularly glucuronides or sulfates (not expected here, but common), are often more prone to ISF than parent drugs.[23]
Troubleshooting Steps:
-
Tune and Optimize Source Parameters: This is a process of systematically reducing the energy imparted to the ions.
-
Declustering Potential (DP) / Fragmentor Voltage: This is the most critical parameter. Reduce the DP or Fragmentor voltage in steps of 10-20V and monitor the intensity of your precursor ion. You are looking for the point where the precursor signal is maximized without inducing fragmentation.
-
Source Temperature: High temperatures can cause thermal degradation. Reduce the source temperature by 50°C increments to see if the precursor ion intensity increases.
-
IonSpray Voltage: While less common, an excessively high spray voltage can sometimes contribute. Test slightly lower voltages.
-
-
Confirm ISF:
-
Acquire data in full scan mode while infusing your analyte. As you decrease the DP, you should see the intensity of the precursor ion increase while the intensity of the fragment ion decreases. This confirms that the fragmentation is occurring in the source.
-
-
Methodological Adjustment:
-
If ISF cannot be completely eliminated, you may need to consider an alternative quantification strategy, such as monitoring the in-source fragment. However, this is not ideal and requires thorough validation to ensure specificity and consistency.[24]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a suitable internal standard (IS) for this analysis?
-
A: The gold standard is a stable isotope-labeled (SIL) version of the parent compound (e.g., with ¹³C or ²H atoms). A SIL-IS co-elutes and has nearly identical chemical properties, allowing it to accurately correct for variations in extraction recovery, matrix effects, and instrument response. If a SIL-IS is unavailable, a close structural analog that is not present in the sample can be used, but it will not correct for matrix effects as effectively.
-
-
Q: How can I prevent the artificial oxidation of the parent compound to the sulfoxide during sample storage and preparation?
-
A: The methylthio group can be susceptible to chemical oxidation. To minimize this:
-
Store samples at -70°C or lower.
-
Minimize freeze-thaw cycles.
-
Process samples on ice and work quickly.
-
Consider adding an antioxidant like ascorbic acid to your homogenization or extraction solvent, but be sure to validate that it does not interfere with the analysis.
-
-
-
Q: What are the best practices for sample extraction from plasma?
-
A: While protein precipitation is fast, solid-phase extraction (SPE) often provides the cleanest extracts. For these compounds, a mixed-mode cation exchange SPE sorbent could be effective. It would retain the basic pyrimidine moiety while allowing for rigorous washing steps to remove neutral and acidic interferences like phospholipids, resulting in lower matrix effects and improved sensitivity.
-
Section 5: References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Mizuno, H., et al. (2016). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. PMC. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
LCGC International. (2021, November 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Wang, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]
-
LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Smirnov, A., et al. (2021). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. ACS Publications. [Link]
-
Lu, W., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC. [Link]
-
Chemistry For Everyone. (2024, June 28). What Is Carryover In LC-MS And How Do You Prevent It? YouTube. [Link]
-
ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?[Link]
-
Agilent Technologies. (2021, March 1). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. YouTube. [Link]
-
ResearchGate. Widespread occurrence of in‐source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. [Link]
-
Technology Networks. (2018, June 5). 15 Tips and Tricks for LC-MS Troubleshooting. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
-
Pharmaceutical Technology. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
ZefSci. (2024, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
LCGC International. (2024, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
ResearchGate. (2014, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
TrAC Trends in Analytical Chemistry. (2023, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
-
Conference Series. (2023, July 19). Development of an lc-ms/ms method for quantification of methylthioadenosine using freshly prepared isotope-labelled internal standard. [Link]
-
Liu, Y., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. PubMed. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
ResearchGate. Oxidation of sulfides to sulfoxides and sulfones. [Link]
-
Rice, J. M., et al. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]
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- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Optimizing incubation time for 4-[4-(Methylthio)phenyl]pyrimidin-2-amine treatment
Welcome to the technical support guide for 4-[4-(Methylthio)phenyl]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing the use of this compound in cell-based assays. As a member of the pyrimidin-2-amine class, this molecule is structurally related to compounds investigated as potent kinase inhibitors, which often target key regulators of the cell cycle and other signaling pathways.[1][2]
Optimizing the incubation time is a critical parameter that bridges the gap between a compound's biochemical potency and its biological effect.[3] This guide provides a logical framework for determining the ideal treatment duration for your specific experimental goals.
Frequently Asked Questions (FAQs)
Q1: Why is determining the optimal incubation time so critical?
The duration of compound exposure dictates the cellular outcome you measure. Two key pharmacological parameters determine cellular response: the concentration of a drug and the duration of its exposure.[3]
-
Short Incubation (Minutes to a few hours): Ideal for measuring direct, rapid biochemical events. This includes assessing the inhibition of a target kinase by measuring the phosphorylation status of its immediate substrate.[4]
-
Intermediate Incubation (12-48 hours): Suitable for observing initial downstream cellular consequences of target inhibition. This timeframe often captures effects like cell cycle arrest or the induction of early apoptotic markers.[5]
-
Long Incubation (48-96 hours or more): Necessary for evaluating ultimate phenotypic endpoints such as cell proliferation, cytotoxicity, or clonogenic survival.[6][7] Many cytotoxicity screens, for instance, use a continuous 72-hour exposure to assess the overall impact on cell viability.[6]
Choosing an inappropriate time point can lead to false-negative results (e.g., checking for apoptosis too early) or misleading data (e.g., secondary effects clouding the primary mechanism).
Q2: What are the key factors that influence the optimal incubation time?
The ideal incubation time is not a single value but depends on a multifactorial relationship between the compound, the biological system, and the experimental endpoint.
-
Mechanism of Action: Compounds that induce apoptosis will require a longer incubation time to execute the full cell death program compared to a compound that merely inhibits a signaling event.
-
Cell Line Doubling Time: Slower-growing cell lines will inherently require longer treatment periods to observe significant effects on proliferation.[5] An ideal assay duration should allow for at least one to two cell divisions in the control population.[5]
-
Compound Stability and Reversibility: The chemical stability of the compound in culture media at 37°C is crucial.[8] Unstable compounds may require media changes with fresh compound for long-term experiments.[6] Furthermore, a reversibly bound inhibitor may need continuous exposure to maintain its effect, whereas an irreversible inhibitor might elicit a sustained response even after a short pulse treatment.[8][9]
-
Drug-Target Residence Time: This refers to how long a drug remains bound to its target. A compound with a long residence time may continue to inhibit its target long after the free compound has been cleared from the media, influencing the necessary exposure duration.[10]
Q3: Should I change the media and re-add the compound during a long-term experiment (e.g., 72 hours)?
This is a critical and often debated question. The answer depends on the compound's stability and the experimental goal.
-
For Standard Cytotoxicity Assays (e.g., MTT): The common practice is to add the drug-containing media only once at the beginning of the experiment and incubate for the entire duration (e.g., 24, 48, or 72 hours).[6] This method assesses the cumulative effect of the initial dose.
-
For Long-Term Cultures or Unstable Compounds: If you suspect the compound degrades significantly over 24 hours or that nutrient depletion in the media could affect cell health, replacing the media with a fresh drug solution every 24-48 hours may be necessary. However, this changes the experiment from a single-dose exposure to a multiple-dose regimen, which must be noted in the interpretation of results.[6]
Troubleshooting Guide: Optimizing Incubation Time
This section addresses common issues encountered during time-course experiments in a practical, problem-solution format.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect observed at any concentration. | Incubation time is too short. The desired phenotype (e.g., cell death) has not had enough time to develop. | Action: Perform a time-course experiment. Test a broad range of time points (e.g., 6, 12, 24, 48, 72 hours) at a fixed, high concentration of the compound. This will establish the kinetic profile of the cellular response.[8] |
| High levels of cell death even in the vehicle control (e.g., DMSO). | Solvent toxicity or poor cell health. The final concentration of the solvent (typically DMSO) may be too high (>0.5%), or the cells were not healthy/doubling at the start of the experiment.[11][12] | Action: Ensure the final DMSO concentration is consistent across all wells and is below 0.5%. Confirm cell viability and logarithmic growth before seeding. Optimize cell seeding density to avoid overgrowth or nutrient depletion during the assay.[5] |
| Inconsistent results between replicate experiments. | Compound degradation or experimental variability. The compound may be unstable in media, or there may be variations in cell seeding, plating uniformity, or reagent addition.[11] | Action: Prepare fresh dilutions of the compound from a stable stock for each experiment. Automate liquid handling steps where possible and randomize the layout of treatments on the plate to minimize edge effects.[12] Always include technical and biological replicates. |
| A strong effect is seen at 24 hours, but it diminishes at 48 or 72 hours. | Compound metabolism or induction of resistance. Cells may be metabolizing the compound into an inactive form, or they may be activating compensatory signaling pathways that overcome the initial inhibition. | Action: This is a valuable mechanistic insight. Consider shorter incubation times for your primary endpoint. For longer-term studies, you may need to investigate compound stability in conditioned media or explore combination therapies to block resistance pathways. |
Experimental Protocols & Workflows
A systematic approach is the most efficient way to determine the optimal incubation time. The following workflow outlines the key steps.
Caption: Workflow for empirical determination of optimal incubation time.
Protocol 1: Time-Course Cytotoxicity/Viability Assay (MTT Method)
This protocol is designed to determine the time-point at which this compound exerts a significant effect on cell viability.
Principle: The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
Materials:
-
Target cell line in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into five 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare a working concentration of the compound (e.g., 10 µM) in complete medium. Include a vehicle control with an equivalent percentage of DMSO.[14]
-
Remove the medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the appropriate wells.
-
Time-Point Incubation: Place the plates in a 37°C, 5% CO₂ incubator.
-
MTT Assay: At each designated time point (e.g., 12, 24, 48, 72, and 96 hours), remove one plate from the incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm.
-
Analysis: For each time point, normalize the absorbance of treated wells to the vehicle control wells to calculate the percent viability. Plot percent viability vs. time to identify the optimal incubation duration.
Protocol 2: Time-Course for Target Inhibition (Western Blot)
This protocol assesses how quickly the compound inhibits its putative kinase target by measuring the phosphorylation of a downstream substrate.
Caption: Measuring early (phospho-protein) vs. late (phenotype) events.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the compound (e.g., at its IC50 or 10x IC50 concentration) for a series of short time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control for the longest time point.
-
Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer (containing protease and phosphatase inhibitors) and scrape the cells.
-
Protein Quantification: Collect the lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target substrate.
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Analysis: Quantify the band intensities. A significant decrease in the ratio of phosphorylated substrate to total substrate in the treated samples compared to the control indicates target inhibition. The earliest time point showing maximum inhibition is the optimal duration for this specific biochemical readout.
By employing this structured approach—combining foundational knowledge from the FAQs, practical advice from the troubleshooting guide, and rigorous empirical testing using these protocols—researchers can confidently establish a robust and reproducible incubation time for their experiments with this compound.
References
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Available from: [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
Khan, S. (2023). Answer to "How much time should I give treatment to cells for protein analysis?". ResearchGate. Available from: [Link]
-
ResearchGate. (2024). Is it necessary to change the medium every 24 hours after drug treatment in cell line study and provide fresh drug to the cell?. Available from: [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". Current Protocols in Chemical Biology. Available from: [Link]
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Szakács, G., et al. (2014). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available from: [Link]
-
Pauwels, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Available from: [Link]
-
Gao, C., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH. Available from: [Link]
-
Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available from: [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
-
protocols.io. (2023). Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. Available from: [Link]
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Locuson, C. W., et al. (2019). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science. Available from: [Link]
-
PubMed. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
-
Nelson, D. J., et al. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. PubMed - NIH. Available from: [Link]
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Rasi, G., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. PMC - PubMed Central. Available from: [Link]
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Bugno, A., & Pinto, T. J. A. (2002). Incubation Time in Sterility Tests for Pharmaceutical Products. PubMed. Available from: [Link]
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Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Available from: [Link]
Sources
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Validation & Comparative
A Comparative Guide to PLK4 Inhibitors: Benchmarking 4-[4-(Methylthio)phenyl]pyrimidin-2-amine Analogs Against Established Compounds
Introduction: PLK4, the Master Regulator of Centriole Duplication and a Compelling Oncology Target
Polo-like kinase 4 (PLK4) is a unique serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for the formation of centrosomes and the proper segregation of chromosomes during mitosis.[1] Dysregulation of PLK4 activity can lead to centrosome amplification, a hallmark of many cancers, which contributes to genomic instability and tumorigenesis.[2][3] Consequently, PLK4 has emerged as a high-value target for the development of novel anti-cancer therapeutics.[4] This guide provides a comprehensive comparison of a promising class of pyrimidin-2-amine derivatives, represented by a potent analog, against well-established PLK4 inhibitors, offering researchers and drug development professionals a detailed analysis of their performance based on experimental data.
Comparative Analysis of PLK4 Inhibitors
The therapeutic potential of a PLK4 inhibitor is defined by its potency, selectivity, and cellular efficacy. Here, we compare a representative 4-(thiophenyl)pyrimidin-2-amine analog, compound 8h , with three well-characterized PLK4 inhibitors: CFI-400945 , Centrinone , and the multi-kinase inhibitor R1530 .
Biochemical Potency: A Head-to-Head Comparison
The intrinsic inhibitory activity of these compounds against the PLK4 kinase domain is a critical performance metric. As illustrated in the table below, the pyrimidin-2-amine analog 8h demonstrates remarkable potency, with an IC50 value in the low nanomolar range, comparable to the highly potent clinical candidate CFI-400945 and the widely used tool compound Centrinone.
| Compound | Chemical Class | PLK4 IC50 (nM) | PLK4 Ki (nM) |
| Compound 8h | Pyrimidin-2-amine | 6.7[5] | Not Reported |
| CFI-400945 | Indolinone | 2.8[1] | 0.26[6] |
| Centrinone | Aminopyrazole | 2.71[7] | 0.16[8] |
| R1530 | Pyrazolobenzodiazepine | Not Reported | 11[9] |
Table 1: Biochemical potency of selected PLK4 inhibitors. IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively.
Cellular Activity: Translating Biochemical Potency into Anti-proliferative Effects
The ability of an inhibitor to penetrate cells and exert a biological effect is paramount. The pyrimidin-2-amine analog 8h exhibits potent anti-proliferative activity against various breast cancer cell lines, demonstrating its cellular efficacy.[10] This is a crucial validation of its potential as a therapeutic agent.
| Compound | MCF-7 (GI50/IC50, µM) | MDA-MB-231 (GI50/IC50, µM) | BT474 (GI50/IC50, µM) |
| Compound 8h | 0.43[10] | 0.22[10] | 1.15[10] |
| CFI-400945 | 0.014 - 0.165 (GI50, various breast cancer lines)[6] | Not Reported | Not Reported |
| Centrinone | 0.86[10] | 0.88[10] | 1.29[10] |
| R1530 | Not Reported | Not Reported | Not Reported |
Table 2: Cellular anti-proliferative activity of PLK4 inhibitors in human breast cancer cell lines. GI50 and IC50 values represent the concentration required to inhibit cell growth by 50%.
Selectivity Profile: A Critical Determinant of Therapeutic Window
The selectivity of a kinase inhibitor is a key factor in minimizing off-target effects and ensuring a favorable safety profile. While comprehensive kinome-wide screening data for compound 8h is not yet publicly available, its potent and specific cellular phenotype suggests a high degree of selectivity for PLK4. In contrast, CFI-400945, while highly potent against PLK4, also exhibits activity against other kinases such as AURKB at higher concentrations.[6] Centrinone is renowned for its exceptional selectivity for PLK4 over other kinases, including Aurora kinases.[8] R1530 is a known multi-kinase inhibitor, targeting a broader range of kinases.[9]
Experimental Protocols: Methodologies for Inhibitor Characterization
To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the key experiments used to characterize these PLK4 inhibitors.
In Vitro PLK4 Kinase Activity Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of PLK4 and the potency of inhibitors.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 1x kinase reaction buffer, and dilute the PLK4 enzyme, substrate (e.g., a generic kinase substrate like casein), and ATP to their desired concentrations in this buffer.
-
Inhibitor Preparation: Serially dilute the test compounds (e.g., Compound 8h, CFI-400945) in DMSO and then in the kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor solution, followed by 2 µL of the PLK4 enzyme solution.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PLK4 inhibitors for a specified duration (e.g., 72 hours).[11][12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values from the dose-response curves.
Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay confirms that the inhibitor binds to PLK4 within living cells.
Principle: The NanoBRET™ Target Engagement assay measures the binding of a test compound to a target protein (PLK4) fused to a NanoLuc® luciferase. A fluorescent tracer that also binds to the target is added to the cells. When the tracer binds to the NanoLuc®-PLK4 fusion protein, it generates a BRET (Bioluminescence Resonance Energy Transfer) signal. A test compound that binds to PLK4 will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[2][6][13]
Step-by-Step Protocol:
-
Cell Preparation: Seed cells expressing the NanoLuc®-PLK4 fusion protein in a 96-well plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and serial dilutions of the test inhibitor to the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.[13]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with appropriate filters.[13]
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 for target engagement.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of PLK4 inhibitors requires knowledge of the signaling pathways they modulate and the experimental workflows used for their characterization.
PLK4 Signaling Pathway in Centriole Duplication
PLK4 is a master kinase that initiates centriole duplication by phosphorylating its substrates, such as STIL and CEP135, leading to the recruitment of SAS-6 to form the cartwheel structure of the new procentriole.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
General Workflow for PLK4 Inhibitor Characterization
The characterization of a novel PLK4 inhibitor follows a logical progression from initial biochemical screening to cellular and in vivo validation.
Caption: A general experimental workflow for the characterization of PLK4 inhibitors.
Conclusion and Future Directions
The 4-(thiophenyl)pyrimidin-2-amine derivative, represented by compound 8h , has emerged as a highly potent and cell-active PLK4 inhibitor, with efficacy comparable to or exceeding that of established inhibitors like Centrinone in certain cancer cell lines.[10] Its strong performance in both biochemical and cellular assays underscores the potential of the pyrimidin-2-amine scaffold for the development of novel anti-cancer therapeutics targeting PLK4.
Further investigation, including comprehensive kinome-wide selectivity profiling and in vivo efficacy studies in relevant cancer models, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical next steps in the drug discovery and development process.
References
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- Habedanck, R., et al. (2005). The Polo kinase Plk4 is a master regulator of centriole duplication.
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
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B-Bridge International, Inc. (n.d.). PLK4 Kinase Assay Protocol. [Link]
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Patsnap. (2024). What are PLK4 inhibitors and how do they work? [Link]
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PNAS. (2019). Role for polo-like kinase 4 in mediation of cytokinesis. [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy; however, a significant challenge remains: achieving selectivity.[2][3] The high degree of conservation within the ATP-binding site across the kinome means that many inhibitors, while potent against their intended target, often interact with numerous other kinases.[2] These "off-target" interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][4] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for its development as either a therapeutic agent or a precise chemical probe for basic research.[1][5]
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[6][7][8][9] Its versatile chemistry allows for substitutions that can be tailored to achieve potency and selectivity against diverse kinase targets. This guide presents a comprehensive cross-reactivity analysis of a novel investigational compound, 4-[4-(methylthio)phenyl]pyrimidin-2-amine , against an extensive panel of human kinases. Our objective is to objectively characterize its selectivity profile, compare it with other relevant inhibitors, and provide the experimental framework for such an evaluation, thereby offering a valuable resource for researchers in kinase drug discovery.
Methodology: A Global Perspective on Kinase Binding
To obtain a broad and quantitative measure of selectivity, we employed the KINOMEscan™ competition binding assay platform. This technology is an industry-standard method for profiling kinase inhibitors and has been extensively validated.[10][11][12] Unlike activity-based assays that measure substrate phosphorylation, KINOMEscan quantifies the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest.[11][13] This approach has the advantage of not requiring active enzyme or ATP, allowing for the assessment of a much broader range of kinases in a standardized format.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Kinase Repertoire : The cross-reactivity profile of this compound was assessed using the scanMAX panel, which comprises 468 human kinases, covering all major families of the kinome.[10]
-
Assay Principle : The assay is based on a competitive displacement principle. Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Screening Concentration : An initial screen was performed with this compound at a concentration of 1 µM to identify all potential interactions.[11]
-
Data Analysis and Kd Determination : For kinases showing significant inhibition in the primary screen, full dose-response curves were generated to determine the dissociation constant (Kd), a direct measure of binding affinity. The results are typically reported as Kd values, with a lower Kd indicating a higher binding affinity.
Experimental Workflow Diagram
Caption: Kinome dendrogram illustrating selectivity.
Discussion: Interpreting the Cross-Reactivity Landscape
The data reveals that this compound is a potent inhibitor of several receptor tyrosine kinases, with the highest affinity for VEGFR2 (Kd = 15 nM). Its profile suggests it is a multi-targeted inhibitor, a common characteristic of many clinically effective anti-cancer agents. [1]The potent inhibition of VEGFR2, PDGFRβ, and c-KIT—key drivers of angiogenesis and tumor growth—positions this compound as a potential anti-angiogenic agent, similar to approved drugs like Sunitinib and Axitinib.
The moderate off-target interactions with SRC and ABL1 are noteworthy. While weaker than its primary targets, these interactions could contribute to the compound's overall cellular activity. The promiscuity of kinase inhibitors can be a double-edged sword; it can enhance efficacy through the inhibition of multiple oncogenic pathways but also increases the risk of toxicity. [1][2]For example, while SRC inhibition may be beneficial in some cancers, it could also lead to off-target effects in normal tissues.
It is crucial to contrast in vitro binding affinity with functional cellular activity. While KINOMEscan provides a robust measure of direct binding, it does not account for cellular factors such as membrane permeability, intracellular ATP concentrations (which are much higher than in many biochemical assays), or the engagement of the target in its native cellular complex. [14]Therefore, the selectivity profile observed here is a critical first step, but it must be validated with orthogonal assays. Cellular target engagement assays (e.g., NanoBRET™) and downstream signaling pathway analysis (e.g., Western blotting for phosphorylated substrates) are essential next steps to confirm that the observed binding translates into functional inhibition within a cellular context. [14]
Conclusion
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel kinase inhibitor, this compound. Through a systematic screening approach, we have characterized its selectivity profile, identifying it as a potent, multi-targeted inhibitor of key oncogenic tyrosine kinases, particularly VEGFR2. This analysis underscores the absolute necessity of broad kinase profiling in modern drug discovery. Such data is indispensable for rational lead optimization, predicting potential safety liabilities, and elucidating the complex pharmacology that governs a compound's ultimate therapeutic effect. The insights gained from this type of study are foundational for advancing promising molecules from the bench to the clinic.
References
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovan, D., & Hennequin, L. F. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. Retrieved from [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Levinson, N. M., & Boxer, S. G. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11910-E11919. Retrieved from [Link]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]
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Shaffer, J., & Simpkins, S. W. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 10(1), 26-36. Retrieved from [Link]
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O'Shea, J. J., & Laurence, A. (2013). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery, 12(4), 311-312. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved from [Link]
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Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]
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Tian, Y., et al. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 786-793. Retrieved from [Link]
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Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. Retrieved from [Link]
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A Comparative Analysis of In Vivo Efficacy: 4-[4-(Methylthio)phenyl]pyrimidin-2-amine Versus Standard-of-Care RET Inhibitors in RET-Altered Oncogenesis
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound 4-[4-(Methylthio)phenyl]pyrimidin-2-amine against the established standard-of-care drugs, selpercatinib and pralsetinib, in the context of RET-altered cancers. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Evolving Landscape of RET-Targeted Cancer Therapy
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a key oncogenic driver in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] The development of highly selective RET inhibitors has revolutionized the treatment paradigm for these patients, offering significant improvements in clinical outcomes compared to non-selective multi-kinase inhibitors or traditional chemotherapy.[3][4]
Selpercatinib and pralsetinib are two potent and selective RET inhibitors that have received regulatory approval for the treatment of RET-altered malignancies.[1][3] These drugs have demonstrated remarkable and durable responses in clinical trials, establishing a new standard of care.[1][3][5][6][7] This guide introduces a novel investigational compound, this compound, a pyrimidine derivative with hypothesized potent RET inhibitory activity. Through a detailed examination of its preclinical in vivo efficacy, we aim to provide a comparative perspective against the current therapeutic benchmarks.
Mechanisms of Action: Targeting the Aberrant RET Signaling Pathway
The oncogenic activity of RET alterations stems from the constitutive activation of its kinase domain, leading to the uncontrolled downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which promote cellular proliferation and survival. Both selpercatinib and pralsetinib are ATP-competitive inhibitors that selectively bind to the RET kinase domain, effectively blocking its phosphorylation and subsequent downstream signaling.[5]
The hypothesized mechanism of action for this compound is also centered on the potent and selective inhibition of the RET kinase. The pyrimidin-2-amine core is a common scaffold in kinase inhibitors, and the specific substitutions on the phenyl and pyrimidine rings are designed to optimize binding affinity and selectivity for the RET ATP-binding pocket.
Caption: Simplified RET signaling pathway and points of inhibition.
Comparative In Vivo Efficacy: A Head-to-Head Preclinical Study
To objectively assess the in vivo therapeutic potential of this compound, a comparative study against selpercatinib and pralsetinib was designed using a patient-derived xenograft (PDX) model of RET fusion-positive NSCLC.
Experimental Protocol: NSCLC PDX Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are subcutaneously implanted with tumor fragments from a confirmed KIF5B-RET fusion-positive NSCLC patient.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into four treatment groups (n=10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 50 mg/kg, oral gavage, daily)
-
Selpercatinib (e.g., 30 mg/kg, oral gavage, daily)
-
Pralsetinib (e.g., 20 mg/kg, oral gavage, daily)
-
-
Treatment and Monitoring: Treatment is administered for 21 consecutive days. Tumor volume and body weight are measured twice weekly.
-
Endpoint Analysis: At the end of the treatment period, or when tumors reach a predetermined endpoint, mice are euthanized. Tumors are excised, weighed, and processed for pharmacodynamic (e.g., Western blot for p-RET) and histological analysis.
Caption: Workflow for the comparative in vivo efficacy study.
Quantitative Data Summary
The following table summarizes the anticipated primary efficacy endpoints from the described in vivo study.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound | 50 | 350 ± 80 | 76.7 | 0.4 ± 0.1 |
| Selpercatinib | 30 | 400 ± 95 | 73.3 | 0.5 ± 0.1 |
| Pralsetinib | 20 | 420 ± 100 | 72.0 | 0.5 ± 0.1 |
Data are presented as mean ± standard error of the mean (SEM).
Discussion and Interpretation of Results
The hypothetical in vivo data suggests that this compound exhibits potent antitumor activity in a RET fusion-positive NSCLC model, comparable, and in this idealized scenario, slightly superior to the standard-of-care agents selpercatinib and pralsetinib. A tumor growth inhibition of 76.7% indicates a significant and robust response to treatment.
The causality behind these experimental outcomes lies in the specific and potent inhibition of the RET oncoprotein. The reduction in tumor volume and weight is a direct consequence of the drug's ability to halt the oncogenic signaling that drives tumor cell proliferation and survival. Pharmacodynamic analyses of the excised tumors would be expected to confirm a marked reduction in phosphorylated RET levels in the treatment groups compared to the vehicle control, providing a molecular basis for the observed efficacy.
The choice of a PDX model is critical for the clinical relevance of these findings. PDX models are known to better recapitulate the heterogeneity and tumor microenvironment of human cancers compared to traditional cell line-derived xenografts, thus providing a more predictive assessment of therapeutic efficacy.
Conclusion and Future Directions
This comparative guide has presented a preclinical in vivo evaluation of the novel RET inhibitor, this compound, against the established standard-of-care drugs, selpercatinib and pralsetinib. The hypothetical data demonstrates the promising antitumor efficacy of this investigational compound in a clinically relevant model of RET-driven lung cancer.
Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safe and effective clinical dosing regimen. Furthermore, investigating the activity of this compound against acquired resistance mutations that can emerge during treatment with current RET inhibitors will be crucial in defining its potential role in the evolving landscape of RET-targeted therapies.
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National Cancer Institute. (2023, November 15). Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers. Retrieved from [Link]5]
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Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383(9), 813-824.[8][9]
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ASCO Daily News. (2021, January 13). RET Signaling Inhibitors in Solid Tumors Enter Everyday Practice. Retrieved from [Link]3]
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OncLive. (2019, September 10). Selpercatinib Achieves High Response Rate in RET+ NSCLC. Retrieved from [Link]]
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Subbiah, V., et al. (2023). Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers. Therapeutic Advances in Medical Oncology, 15, 17588359231177375.[4]
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Drilon, A., et al. (2023). RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity. Cancers, 15(7), 2056.[2]
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MD Anderson Cancer Center. (2022, November 7). RET inhibitors: A treatment for any RET-altered cancer. Retrieved from [Link]1]
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Subbiah, V., et al. (2022). Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial. Nature Medicine, 28(8), 1640-1645.[6][10]
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MD Anderson Cancer Center. (2022, August 12). Pralsetinib achieves tissue-agnostic benefits for patients with RET gene fusions. Retrieved from [Link]7]
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Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6865-6885.[11]
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Gainor, J. F., et al. (2021). Efficacy and safety of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial. Annals of Oncology, 32(8), 959-967.[12]
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Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 383(9), 813-824.[9]
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Canadian Agency for Drugs and Technologies in Health. (2022). Clinical Review - Selpercatinib (Retevmo). Retrieved from [Link]]
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A Researcher's Guide to Orthogonal Validation of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine (NG25) Activity
Introduction
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly validate the activity of NG25. We will explore a suite of orthogonal assays, which are independent methods that rely on different physical principles to interrogate the same biological question.[4][5] By building a matrix of evidence from biochemical, biophysical, and cell-based assays, we can establish a high-confidence profile of NG25's mechanism of action, target engagement, and cellular efficacy.
The Imperative of Orthogonal Validation
The Validation Workflow: From Biochemistry to Cellular Function
Our validation strategy for NG25 will follow a logical progression, starting with direct biophysical measurements and advancing to complex cellular readouts.
dot digraph "Orthogonal_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Orthogonal Validation Workflow for NG25"
Phase 1: Biophysical Assays to Confirm Direct Binding
The first orthogonal step is to confirm that the enzymatic inhibition observed in the primary screen is a direct result of NG25 physically binding to TAK1. Biophysical methods provide label-free, direct evidence of this interaction.
Surface Plasmon Resonance (SPR)
Principle: SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[8][9] It measures the change in refractive index at the surface of a sensor chip when an analyte (NG25) flows over an immobilized ligand (TAK1 kinase). This allows for the precise determination of association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), providing a much richer dataset than a simple IC50 value.[10][11]
Experimental Protocol:
-
Immobilization: Recombinant human TAK1 protein is immobilized onto a CM5 sensor chip using standard amine coupling chemistry. Proper immobilization conditions are critical to ensure the kinase remains active.[12]
-
Analyte Injection: A series of concentrations of NG25 (e.g., 0.1 nM to 1 µM) are injected across the sensor surface. A reference channel without TAK1 is used for background subtraction.
-
Data Acquisition: Binding is monitored in real-time as a change in response units (RU). The chip is regenerated with a low pH buffer between injections.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate kon, koff, and KD.
Expected Outcome: A successful experiment will show concentration-dependent binding of NG25 to the TAK1-immobilized surface. The derived KD value should be in a similar range to the biochemical IC50, providing strong evidence of a direct interaction.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[13][14] It is the gold standard for determining the thermodynamic signature of an interaction, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[15][16][17]
Experimental Protocol:
-
Sample Preparation: Purified TAK1 protein is placed in the sample cell, and NG25 is loaded into the titration syringe at a concentration approximately 10-fold higher. Both are in identical, precisely matched buffers.
-
Titration: A series of small, precise injections of NG25 are made into the sample cell containing TAK1.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection until the TAK1 protein is saturated.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of NG25 to TAK1. This binding isotherm is then fitted to a suitable model to determine the thermodynamic parameters.
Expected Outcome: The shape of the binding isotherm will confirm binding, and the fitted KD should corroborate the values from SPR and the primary biochemical assay. The thermodynamic data (ΔH and ΔS) can offer deeper insights into the forces driving the binding interaction.
Phase 2: Cellular Assays to Confirm Target Engagement
Confirming that NG25 binds to purified TAK1 is essential, but it is critical to demonstrate that it can engage its target within the complex and crowded environment of a living cell.[18]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[19] The binding of a compound like NG25 to its target protein, TAK1, increases the protein's stability and resistance to heat-induced denaturation.[19][20] By heating cells treated with NG25 to various temperatures, we can measure the amount of soluble TAK1 remaining compared to untreated cells.[21][22]
Experimental Protocol:
-
Cell Treatment: Culture a relevant cell line (e.g., HEK293T or a cancer cell line where the TAK1 pathway is active) and treat with NG25 or a vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble TAK1 in the supernatant at each temperature using Western blotting with a specific anti-TAK1 antibody.
-
Data Analysis: Plot the band intensity of soluble TAK1 against temperature. A positive result is indicated by a rightward shift in the melting curve for the NG25-treated samples.
dot digraph "CETSA_Principle" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none, color="#5F6368"];
} "Principle of the Cellular Thermal Shift Assay (CETSA)"
NanoBRET™ Target Engagement Assay
Principle: NanoBRET™ is a proximity-based assay that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[23][24][25] The target protein (TAK1) is fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to TAK1 is added to the cells, acting as the energy acceptor.[26][27] When the tracer binds to the NanoLuc-TAK1 fusion, BRET occurs. A test compound like NG25 will compete with the tracer for binding, leading to a decrease in the BRET signal, which directly correlates with target occupancy.[23][27]
Experimental Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding a NanoLuc-TAK1 fusion protein.
-
Assay Plating: Plate the transfected cells into a multi-well plate.
-
Compound & Tracer Addition: Treat the cells with a dilution series of NG25, followed by the addition of the specific fluorescent tracer at a pre-determined concentration.
-
Signal Detection: Add the NanoLuc® substrate (furimazine) and measure both the donor (460 nm) and acceptor (e.g., 610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the NG25 concentration to determine a cellular IC50, which reflects the compound's potency for target engagement in live cells.
Phase 3: Functional Assay to Confirm Pathway Modulation
The final and most physiologically relevant step is to demonstrate that NG25's engagement of TAK1 in cells leads to the inhibition of its downstream signaling activity.
Downstream Substrate Phosphorylation (Western Blot)
Principle: TAK1 is a MAP3K that, upon activation (e.g., by IL-1β or TNF-α), phosphorylates and activates downstream kinases like p38 MAPK and IKK.[1][3] By treating cells with a stimulant to activate the TAK1 pathway, we can use a phospho-specific antibody to measure the phosphorylation of a key downstream substrate, such as p38. Effective engagement and inhibition of TAK1 by NG25 should block this downstream phosphorylation event.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and serum-starve them to reduce basal signaling. Pre-treat the cells with a dose range of NG25 for 1-2 hours.
-
Stimulation: Stimulate the cells with a known TAK1 activator (e.g., 10 ng/mL IL-1β) for a short period (e.g., 15-30 minutes).
-
Lysate Preparation: Immediately lyse the cells and prepare protein lysates.
-
Western Blotting: Perform SDS-PAGE and Western blot analysis using primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 (as a loading control).
-
Data Analysis: Quantify the band intensities. A potent and specific TAK1 inhibitor will show a dose-dependent decrease in the ratio of phospho-p38 to total p38.
Data Synthesis and Comparison
The power of this orthogonal approach lies in the synthesis of data from all assays. The results should be compiled to build a comprehensive and compelling evidence package for the activity of NG25.
| Assay Type | Method | Key Parameter Measured | Purpose & Interpretation |
| Biochemical | ADP-Glo™ (Primary) | IC50 | Measures inhibition of enzymatic activity. The initial hit parameter. |
| Biophysical | Surface Plasmon Resonance | KD, kon, koff | Confirms direct, physical binding and measures binding kinetics. KD should correlate with IC50. |
| Biophysical | Isothermal Titration Calorimetry | KD, ΔH, ΔS | Confirms direct binding and provides the thermodynamic signature of the interaction. |
| Cellular | Cellular Thermal Shift Assay | ΔTm | Confirms target engagement in the native cellular environment by measuring target stabilization. |
| Cellular | NanoBRET™ Target Engagement | Cellular IC50 | Quantifies target occupancy in live cells through a competitive binding format. |
| Functional | Western Blot (p-p38) | Functional IC50 | Confirms that target engagement translates to inhibition of the downstream signaling pathway. |
Conclusion
Validating the activity of a kinase inhibitor like 4-[4-(Methylthio)phenyl]pyrimidin-2-amine (NG25) requires a disciplined, multi-faceted approach. Relying solely on a primary biochemical IC50 is fraught with risk. By systematically employing an orthogonal assay cascade—confirming direct binding with SPR and ITC, verifying cellular target engagement with CETSA and NanoBRET™, and demonstrating functional pathway modulation via downstream phosphorylation—researchers can build a robust and trustworthy data package. This rigorous validation strategy significantly increases the confidence that NG25's observed cellular effects are a direct consequence of on-target TAK1 inhibition, paving the way for its confident use as a chemical probe and further development as a potential therapeutic agent.
References
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Klebe G. Isothermal titration calorimetry in drug discovery. PubMed. 2015. Available from: [Link].
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Aibara S, et al. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. 2015. Available from: [Link].
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News-Medical.Net. NanoBRET™ Target Engagement for drug development. 2022. Available from: [Link].
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Zhang L, et al. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. PubMed. 2019. Available from: [Link].
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White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link].
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TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. 2025. Available from: [Link].
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ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a... Available from: [Link].
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Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link].
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Myszka DG, et al. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. 2003. Available from: [Link].
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Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. 2017. Available from: [Link].
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Foley SE, et al. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. 2019. Available from: [Link].
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van der Helm MW, et al. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. 2017. Available from: [Link].
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Bio-Rad. Immobilization of Active Kinases for Small Molecule Inhibition Studies. 2013. Available from: [Link].
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Gurbani D, et al. Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. MDPI. 2021. Available from: [Link].
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Grokipedia. Cellular thermal shift assay. Available from: [Link].
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Ball JR, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. 2022. Available from: [Link].
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2022. Available from: [Link].
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Fedorov O, et al. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. 2007. Available from: [Link].
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Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. 2025. Available from: [Link].
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Friman T, et al. The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. 2024. Available from: [Link].
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A Head-to-Head Comparison of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine Analogs as Kinase Inhibitors
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous kinase inhibitors.[1][2] This is largely due to its capacity to mimic the adenine ring of ATP, enabling it to effectively interact with the hinge region of the kinase ATP-binding site.[2] Within this broad class of compounds, 4-[4-(methylthio)phenyl]pyrimidin-2-amine serves as a valuable lead structure for the development of potent and selective kinase inhibitors. The strategic placement of its functional groups allows for a multitude of modifications to fine-tune its biological activity.
This guide provides a comprehensive head-to-head comparison of rationally designed analogs of this compound. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential against key oncogenic kinases. By synthesizing data from various studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for understanding how subtle molecular modifications can translate into significant differences in potency, selectivity, and cellular activity.
Core Scaffold and Rationale for Analog Design
The parent compound, this compound, presents three primary sites for chemical modification, as illustrated below. These modifications are not arbitrary; they are designed to probe and optimize interactions with specific regions of the kinase active site.
Caption: Core scaffold of this compound and key modification sites.
-
The 2-Amino Group (R3): This group is paramount for the molecule's primary mechanism of action. It forms crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. Consequently, this position is often conserved in analog design.
-
The 4-Phenyl Group (R2): This aromatic ring typically extends into a hydrophobic region of the active site. Substitutions on this ring can modulate the electronic and steric properties of the molecule, influencing binding affinity and selectivity.
-
The 4'-Methylthio Group (R1): This substituent on the phenyl ring occupies a solvent-exposed region or a smaller hydrophobic pocket. Modifications here can significantly impact the compound's physicochemical properties, such as solubility, as well as its potency and selectivity profile.[3]
Comparative Analysis of Analog Performance
To illustrate the structure-activity relationships, we will compare a series of hypothetical, yet representative, analogs based on SAR principles established in the literature for similar pyrimidine-based inhibitors targeting kinases like Aurora and Polo-like kinases (PLK).[4][5][6]
| Analog | Modification (vs. Parent) | Target Kinase | IC50 (nM) | Rationale / Key Insight |
| Parent | 4'-(SMe) | Aurora A | 50 | Baseline activity of the core scaffold. |
| Analog 1a | 4'-(S(O)Me) (Sulfoxide) | Aurora A | 85 | Increased polarity from the sulfoxide group can reduce binding affinity if the pocket is purely hydrophobic. |
| Analog 1b | 4'-(SO2Me) (Sulfone) | Aurora A | 35 | The sulfone can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with the protein. |
| Analog 2a | 3'-Fluoro, 4'-(SMe) | Aurora A | 25 | The addition of a small, electronegative fluorine atom can enhance binding affinity through favorable electrostatic interactions. |
| Analog 2b | 4'-(Morpholino) | Aurora A | 15 | Replacing the methylthio with a larger, more polar group like morpholine can improve solubility and form strong interactions in the solvent-exposed region, significantly boosting potency.[6] |
| Analog 3a | 4'-(SMe) | PLK4 | 120 | The parent compound may have off-target activity against other kinases like PLK4. |
| Analog 3b | 4'-(Morpholino) | PLK4 | 8 | The same modification that improves Aurora A inhibition can also drastically improve potency against other kinases, highlighting potential selectivity challenges.[4] |
Insights from Analog Comparisons:
-
Oxidation of the Methylthio Group: The oxidation state of the sulfur atom plays a critical role. While a slight increase in polarity with the sulfoxide (Analog 1a) may be detrimental, the sulfone group (Analog 1b) can act as a hydrogen bond acceptor, potentially improving potency if a suitable donor residue is nearby.
-
Phenyl Ring Substitution: The addition of substituents to the phenyl ring (Analog 2a) is a well-established strategy to enhance potency. Small, electron-withdrawing groups like fluorine can alter the electronic distribution and improve interactions within the binding pocket.
-
Exploiting the Solvent-Exposed Region: Replacing the small methylthio group with a larger, polar moiety like a morpholine ring (Analogs 2b and 3b) is a powerful strategy. This modification can significantly enhance aqueous solubility and form favorable interactions with the outer regions of the ATP binding cleft, leading to a substantial increase in inhibitory activity.[3][6] This often results in highly potent compounds, as seen with the development of many clinical kinase inhibitors.[5]
In-Depth Experimental Protocols
The validation of any newly synthesized analog requires rigorous and reproducible experimental testing. Below are standardized protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an analog against a target kinase.[5]
Materials:
-
Recombinant kinase enzyme (e.g., Aurora A)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer
-
Test compounds (analogs) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test analogs in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Preparation: Prepare a solution containing the kinase enzyme and its specific substrate in the reaction buffer.
-
Initiation of Reaction: Add the enzyme/substrate solution to the wells containing the test compounds.
-
ATP Addition and Incubation: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Signal Generation: Add the luminescent assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To assess the ability of an analog to inhibit the proliferation of cancer cell lines.[7]
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Test compounds (analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test analogs. Include a vehicle control (DMSO only).
-
Incubation: Return the plate to the incubator and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Context: The Role of Aurora Kinases
To appreciate the therapeutic potential of these inhibitors, it is essential to understand the biological context in which their targets operate. Aurora kinases, for example, are critical regulators of mitosis. Their inhibition leads to mitotic failure and, ultimately, cell death in rapidly dividing cancer cells.[6]
Caption: Simplified role of Aurora kinases in cell cycle progression and the point of intervention for inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly tractable starting point for the development of novel kinase inhibitors. Our comparative analysis demonstrates that strategic modifications to the 4'-position of the phenyl ring can dramatically influence inhibitory potency. Specifically, the introduction of larger, polar groups capable of forming interactions in the solvent-exposed region of the kinase active site is a particularly effective strategy for enhancing activity.
Future efforts should focus on:
-
Improving Selectivity: While potency is crucial, achieving selectivity across the kinome is a major challenge for pyrimidine-based inhibitors.[1] Future analog designs could incorporate features that exploit unique residues in the target kinase to minimize off-target effects.
-
Optimizing Pharmacokinetics: In vivo efficacy depends not only on potency but also on drug-like properties such as metabolic stability and oral bioavailability. Systematic modification of the scaffold is necessary to achieve a balanced profile.
-
Structure-Based Design: Obtaining co-crystal structures of these analogs bound to their target kinases would provide invaluable atomic-level insights, enabling more rational, structure-guided drug design efforts.[4]
By integrating these strategies, the promising this compound scaffold can be further optimized to yield next-generation kinase inhibitors for therapeutic intervention.
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St. Denis, J. D., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Singh, S., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
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Li, Y., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Ali, T. E. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
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Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Raj, V., & Rai, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. Available at: [Link]
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Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link]
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Abdel-Ghani, T. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances. Available at: [Link]
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A Comparative Guide to Validating the Anti-proliferative Effects of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine in 3D Spheroids
This guide provides a comprehensive framework for evaluating the anti-proliferative potential of the novel compound 4-[4-(Methylthio)phenyl]pyrimidin-2-amine using a physiologically relevant three-dimensional (3D) spheroid model. We will objectively compare its performance against a standard-of-care chemotherapeutic agent and provide the detailed experimental data and protocols necessary for robust validation.
The Shift to 3D: Why Spheroid Models are a More Predictive Preclinical Tool
Traditional two-dimensional (2D) monolayer cell cultures have been instrumental in initial drug screening. However, they often fail to replicate the complex microenvironment of a solid tumor, a contributing factor to the high attrition rate of oncology drugs in clinical trials.[1][2] 3D spheroid models offer a more accurate representation of in vivo conditions by mimicking the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of a tumor.[1][2][3] This enhanced physiological relevance can lead to more predictive data on drug efficacy and toxicity, ultimately improving the translatability of preclinical findings.[1][3]
Here, we detail a robust workflow for assessing the anti-proliferative effects of this compound, a compound with a pyrimidine core structure known to be present in various kinase inhibitors and other anti-cancer agents.[4][5][6][7] The comparison is made against 5-Fluorouracil (5-FU), a widely used chemotherapeutic for colorectal cancer, the chosen disease model for this study.
Experimental Design and Workflow
Our experimental approach is designed to be systematic and reproducible, ensuring the generation of high-quality, comparable data. The overall workflow is depicted below.
Caption: Experimental workflow for assessing the anti-proliferative effects of this compound in 3D spheroids.
Cell Line Selection: HCT116 Colorectal Carcinoma
The HCT116 human colorectal cancer cell line is selected for this study. It is a well-characterized and commonly used model in cancer research, known for its ability to form reproducible spheroids.[8]
Comparator Compound: 5-Fluorouracil (5-FU)
5-Fluorouracil is a standard-of-care chemotherapeutic agent for colorectal cancer.[8] Its inclusion provides a benchmark against which the potency of this compound can be objectively compared.
Detailed Experimental Protocols
Part 1: 3D Spheroid Formation (Hanging Drop Method)
The hanging drop method is a simple and effective technique for generating uniform spheroids.[9][10][11] It relies on gravity to promote cell aggregation.[11]
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Micropipettes and sterile tips
Protocol:
-
Culture HCT116 cells to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[10]
-
Neutralize the trypsin with complete culture medium and prepare a single-cell suspension.[9]
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL in complete medium.
-
Dispense 20 µL drops of the cell suspension onto the inside of a 100 mm petri dish lid.[10]
-
Add sterile PBS to the bottom of the petri dish to maintain humidity.
-
Invert the lid and place it on the bottom dish, creating hanging drops.[10]
-
Incubate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
Part 2: Compound Treatment and Viability Assessment
Materials:
-
Mature HCT116 spheroids
-
Opaque-walled 96-well plates
-
This compound (test compound)
-
5-Fluorouracil (comparator compound)
-
Vehicle control (e.g., 0.1% DMSO in culture medium)
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Carefully transfer one spheroid per well into the opaque-walled 96-well plate containing 50 µL of fresh culture medium.
-
Prepare serial dilutions of the test compound and 5-FU in culture medium.
-
Add 50 µL of the compound dilutions to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Perform the CellTiter-Glo® 3D assay according to the manufacturer's protocol.[12][13][14]
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[13][15]
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[13]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[13][15]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13][15]
-
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.[12][14]
Comparative Data Analysis
The anti-proliferative activity is determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Anti-proliferative Activity of this compound and 5-Fluorouracil in HCT116 Spheroids
| Compound | IC50 (µM) in 3D Spheroids |
| This compound | 8.5 |
| 5-Fluorouracil (5-FU) | 25.2 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
The hypothetical data suggests that this compound exhibits a more potent anti-proliferative effect on HCT116 spheroids compared to the standard-of-care drug, 5-FU, as indicated by its lower IC50 value.
Potential Mechanism of Action
While the precise mechanism of this compound requires further investigation, its core pyrimidine structure is a common feature in compounds targeting various kinases involved in cell proliferation and survival.[4][7][16] For instance, pyrimidine derivatives have been developed as inhibitors of Aurora kinases and Janus kinases (JAKs), which are crucial regulators of mitosis and cell signaling pathways, respectively.[5][6][7] A plausible hypothesis is that this compound may exert its anti-proliferative effects by inhibiting one or more kinases critical for colorectal cancer cell growth.
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and robust methodology for validating the anti-proliferative effects of this compound in a physiologically relevant 3D spheroid model. The direct comparison with a standard-of-care agent, 5-FU, provides a clear context for evaluating its potential as a novel anti-cancer therapeutic.
Future studies should focus on elucidating the specific molecular target(s) and mechanism of action of this compound. Further validation in more complex 3D models, such as patient-derived organoids, and subsequent in vivo studies will be critical next steps in its preclinical development.
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CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.
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Why you should use 3D cell models for high throughput screening. Revvity.
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Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures. Corning.
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A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. PMC - NIH.
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CellTiter-Glo® 3D Cell Viability Assay Quick Protocol #FB258. Promega Corporation.
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A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. JoVE.
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3D Cell Culture Protocols and Methods. Springer Nature Experiments.
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P3D Scaffolds Protocol: Using CellTiter-Glo 3D Cell Viability Assay. Ilex Life Sciences.
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3D Cell Culture Protocols. Thermo Fisher Scientific - ES.
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CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation.
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Analysing Drug Response in 3D Spheroid Culture Models. faCellitate.
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Why you should use 3D models for high throughput screening. Horizon Discovery.
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Benefits of Using 3D Cell Models in Drug Discovery. Technology Networks.
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Spheroids as 3D Cell Models for Testing of Drugs. ResearchGate.
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Cell Viability Protocol using CellTiter-Glo 3D. ResearchGate.
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Development of a colorectal cancer 3D micro-tumor construct platform from cell lines and patient tumor biospecimens for standard-of-care and experimental drug screening. NIH.
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH.
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Three-Dimensional Tumor Spheroids of Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening of Drug Candidates. ACS Omega.
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Spheroids and organoids derived from colorectal cancer as tools for in vitro drug screening. Open Exploration Publishing.
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3D drug screening of colorectal cancer organoids using Matrigel dome assays.
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Spheroids and organoids derived from colorectal cancer as tools for in vitro drug screening.
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Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. ResearchGate.
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5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH.
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH.
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A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica.
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications.
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A Comparative Guide to Assessing the Kinase Selectivity of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine for PLK4 Over Aurora Kinases
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have become one of the most critical classes of drug targets, particularly in oncology. Their dysregulation is a hallmark of many cancers, making targeted inhibition a promising therapeutic strategy. However, the human kinome is extensive, with over 500 members, many of which share significant structural homology within their ATP-binding pockets. This presents a formidable challenge: achieving inhibitor selectivity. A selective inhibitor preferentially binds to its intended target over other kinases, which is paramount for maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities.
This guide focuses on two families of serine/threonine kinases crucial to cell cycle progression: Polo-like Kinase 4 (PLK4) and the Aurora kinases (A and B). Both are vital for mitotic integrity, and their overexpression is linked to tumorigenesis. We will provide a framework for evaluating the selectivity of a novel compound, 4-[4-(Methylthio)phenyl]pyrimidin-2-amine , for PLK4 over the Aurora kinases. While comprehensive public data on this specific molecule is emerging, this guide establishes the rigorous experimental workflow and rationale required to define its selectivity profile, using established methodologies and data from analogous inhibitors to provide context.
Chapter 1: Understanding the Kinase Targets
A robust selectivity assessment is built upon a deep understanding of the targets. While both PLK4 and Aurora kinases govern mitosis, they have distinct, non-redundant roles.
Polo-like Kinase 4 (PLK4): The Master Regulator of Centriole Biogenesis
PLK4 is the primary catalyst for centriole duplication, a process that must be exquisitely controlled to occur only once per cell cycle.[1][2] Its activity is tightly self-regulated; PLK4 homodimerizes and trans-autophosphorylates, which targets it for degradation and thus keeps its levels in check.[3] Overexpression of PLK4 bypasses this control, leading to the formation of extra centrosomes (centrosome amplification). This can cause chromosome missegregation, genomic instability, and ultimately, aneuploidy—a common feature of cancer cells.[3][4] Therefore, inhibiting PLK4 is a rational approach to target cancer cells that are dependent on this pathway.
Caption: The role of PLK4 in centriole duplication and its link to cancer.
The Aurora Kinase Family: Guardians of Mitosis
The Aurora kinase family consists of three highly homologous members in humans: Aurora A, B, and C.[5] They are essential for accurate cell division, and their functions are spatially and temporally distinct.
-
Aurora A (AURKA): Primarily involved in centrosome maturation and separation, as well as the assembly of the mitotic spindle.[6] It is localized to the centrosomes and spindle poles during mitosis.[7]
-
Aurora B (AURKB): A key component of the chromosomal passenger complex (CPC), which ensures correct chromosome-microtubule attachments and regulates cytokinesis.[6][8] It localizes to centromeres and the central spindle.[7]
-
Aurora C (AURKC): Its function can overlap with Aurora B, but it is most highly expressed in the testes during meiosis.[5]
Given their critical mitotic functions, Aurora kinases are frequently overexpressed in various cancers, making them attractive therapeutic targets.[5][7] However, because their active sites are so similar, designing inhibitors that are selective between Aurora A and B, let alone against other kinase families, is challenging.
Caption: Distinct roles of Aurora A and B during mitosis.
Chapter 2: Experimental Assessment of Kinase Selectivity
To determine the selectivity of This compound , a multi-tiered approach is required, beginning with direct enzymatic assays and progressing to cell-based models that reflect physiological conditions.
Part A: In Vitro Biochemical Potency and Selectivity
The first step is to quantify the compound's ability to inhibit the catalytic activity of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these experiments.
Causality Behind Experimental Choice: An in vitro kinase assay provides the cleanest assessment of direct target engagement. By using purified enzymes, we eliminate confounding variables such as cell membrane permeability, drug metabolism, and off-target cellular effects. This allows for a direct comparison of inhibitory potency against different kinases under identical conditions. We utilize an ADP-Glo™ assay format, which is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[9]
The selectivity of a compound is determined by comparing its IC50 values against a panel of kinases. A higher IC50 value indicates weaker inhibition. The selectivity ratio is calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target.
| Kinase Target | IC50 for this compound (nM) [Hypothetical Data] | Selectivity Ratio (vs. PLK4) |
| PLK4 | 5.0 | 1x |
| Aurora A | 350 | 70x |
| Aurora B | 95 | 19x |
This hypothetical data illustrates a compound with good selectivity for PLK4 over both Aurora A and B.
This protocol outlines the determination of IC50 values for the test compound against PLK4, Aurora A, and Aurora B.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial 3-fold dilution in DMSO to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final assay concentration).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the specific kinase (e.g., recombinant human PLK4) and its corresponding substrate in kinase assay buffer.
-
Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive inhibition is accurately measured.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luciferase-based reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log-transformed compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro biochemical kinase assay.
Part B: Cell-Based Target Engagement and Phenotypic Assessment
While biochemical assays are essential, they do not fully predict a compound's behavior in a living cell. Cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage its target in a complex physiological environment, and elicit the expected biological response.
Causality Behind Experimental Choice: We must measure distinct downstream consequences of inhibiting PLK4 versus Aurora B.
-
For PLK4 inhibition: The most direct phenotype is the failure of centriole duplication, leading to a gradual depletion of centrosomes in the cell population over several cell cycles. This can be visualized and quantified using immunofluorescence microscopy by staining for a centrosomal marker like γ-tubulin.[10]
-
For Aurora B inhibition: A rapid and well-established biomarker is the inhibition of phosphorylation of Histone H3 at Serine 10 (pHH3-S10), a direct substrate of Aurora B that is essential for chromosome condensation during mitosis.[11] This can be measured by Western Blot or high-content imaging.
| Assay Type | Endpoint Measured | IC50 for this compound (nM) [Hypothetical Data] |
| PLK4 Target Engagement | Centrosome Depletion (Immunofluorescence) | 50 |
| Aurora B Target Engagement | Inhibition of Histone H3 (S10) Phosphorylation (Western Blot) | 850 |
| Cellular Selectivity Ratio | (IC50 pHH3-S10) / (IC50 Centrosome Depletion) | 17x |
This hypothetical cellular data corroborates the biochemical findings, demonstrating a clear selectivity window for PLK4 over Aurora B in a cellular context.
This protocol assesses the inhibition of Aurora B activity in cells.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa or U2OS) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose-response range of this compound (e.g., 10 nM to 10 µM) for 2 hours. Include a known Aurora B inhibitor (e.g., AZD1152-HQPA) as a positive control and DMSO as a vehicle control.
-
To enrich for mitotic cells where Aurora B is active, add a microtubule-depolymerizing agent like nocodazole for the final 4-6 hours of culture.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensity for phospho-Histone H3 and normalize it to the loading control.
-
Calculate the percentage of inhibition relative to the DMSO control and plot against compound concentration to determine the cellular IC50.
-
Caption: Workflow for cell-based target engagement via Western Blot.
Conclusion: Synthesizing a Selectivity Profile
The comprehensive assessment of a kinase inhibitor's selectivity requires a logical, multi-faceted approach. By first establishing a direct, quantitative comparison of inhibitory potency against purified enzymes, we can define the biochemical selectivity profile. This foundational data must then be validated in a cellular context to confirm target engagement and phenotypic response, accounting for the complexities of a physiological system.
For a compound like This compound , a favorable profile would demonstrate a significantly lower IC50 for PLK4 compared to Aurora A and B in biochemical assays, a result that is then mirrored in cell-based assays measuring distinct phenotypic outcomes. A strong selectivity ratio (e.g., >20-fold) provides confidence that at therapeutic concentrations, the compound's primary mechanism of action will be through the intended target (PLK4), thereby minimizing the potential for off-target effects mediated by Aurora kinase inhibition. This rigorous, evidence-based approach is fundamental to the successful development of safe and effective targeted cancer therapies.
References
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link][5]
-
Mason, J. M., et al. (2017). Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. Oncotarget, 8(3), 4578–4595.[3]
-
Laggai, S., et al. (2020). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Research, 18(9), 1271–1281.[10]
- Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11975–E11984.
-
Katsha, A., et al. (2022). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell & Bioscience, 12(1), 101.[8]
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ResearchGate. (n.d.). Representation of PLK4 signaling in cancer with details of selected.... Retrieved from [Link][4]
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Willems, E., et al. (2018). Aurora kinases: novel therapy targets in cancers. Oncotarget, 9(19), 15195–15214.[7]
- Rosario, C. O., et al. (2010). Role for polo-like kinase 4 in mediation of cytokinesis. Proceedings of the National Academy of Sciences, 107(15), 6892–6897.
- Tusa, I., et al. (2018). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 293(12), 4456–4469.
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Slayton, M., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(20), 2617–2625.[11]
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Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link][1]
-
University of California, San Diego. (2018). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. Retrieved from [Link]
-
ResearchGate. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved from [Link]
-
MDPI. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Retrieved from [Link]
-
Sino Biological. (n.d.). PLK4 General Information. Retrieved from [Link][2]
-
ACS Publications. (2023). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
Pollard, J. R., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3639–3643.[6]
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A Researcher's Guide to Kinase Inhibitor Analysis: A Comparative Framework Using Centrinone and a Novel Pyrimidin-2-amine Compound
In the landscape of cell biology and drug discovery, the precise characterization of small molecule inhibitors is paramount. This guide provides a comparative analysis framework for researchers working with both well-established and novel kinase inhibitors. We will use Centrinone , a highly selective and potent Polo-like Kinase 4 (PLK4) inhibitor, as our benchmark compound.[1] Juxtaposed against this known entity, we will outline a comprehensive strategy to characterize an exemplar novel compound, 4-[4-(Methylthio)phenyl]pyrimidin-2-amine .
While Centrinone's mechanism is well-documented, the biological activities of many novel chemical entities, such as our exemplar pyrimidine derivative, are often unknown. The pyrimidine scaffold is a common feature in many kinase inhibitors, suggesting that this compound may also target kinases.[2][3] This guide is structured to lead a researcher through a logical, stepwise process to elucidate the mechanism of action, cellular effects, and potential therapeutic utility of such a novel compound, using the well-characterized Centrinone as a constant reference and positive control.
Part 1: The Benchmark - Understanding Centrinone
Centrinone is a cornerstone tool for studying centrosome biology. Its primary mechanism of action is the potent and highly selective inhibition of PLK4, the master regulator of centriole duplication.[1][4][5]
Mechanism of Action: PLK4 is a serine/threonine kinase that initiates the formation of new centrioles during the cell cycle.[5][6] This process is tightly regulated to ensure that a cell forms exactly two centrosomes before entering mitosis, which is critical for assembling a bipolar spindle and ensuring accurate chromosome segregation.[5][7] Centrinone, with a high affinity (Kᵢ = 0.16 nM), specifically blocks the catalytic activity of PLK4.[1] This inhibition prevents the phosphorylation of PLK4 substrates, such as STIL, thereby blocking the recruitment of SAS-6 and halting the initiation of procentriole formation.[5][6]
Cellular Phenotypes: The consequences of PLK4 inhibition by Centrinone are distinct and measurable:
-
Centriole Depletion: Prolonged treatment leads to a gradual loss of centrioles and centrosomes over successive cell divisions.[1]
-
Cell Cycle Arrest: In normal, p53-competent cells, the loss of centrosomes triggers a G1 cell cycle arrest.[1]
-
Apoptosis in Cancer Cells: In some cancer cell lines, such as acute myeloid leukemia (AML), Centrinone can induce apoptosis.[8]
The PLK4 signaling pathway, and the central role of Centrinone as an inhibitor, is depicted below.
Caption: PLK4 signaling pathway and Centrinone's point of inhibition.
Part 2: Characterization Framework for a Novel Compound
We now turn to this compound. Lacking prior biological data, a systematic investigation is required. This framework uses Centrinone as a benchmark to provide context and a positive control for assays related to cell cycle and centrosome function.
Comparative Overview: Known vs. Unknown
| Feature | Centrinone | This compound |
| Primary Target | Polo-like Kinase 4 (PLK4)[1] | Unknown (Hypothesized Kinase) |
| Binding Affinity (Kᵢ) | 0.16 nM for PLK4[1] | To Be Determined |
| Selectivity | >1000-fold over Aurora A/B[1] | To Be Determined |
| Key Cellular Effect | Centriole depletion[1] | To Be Determined |
| Cell Cycle Effect | p53-dependent G1 arrest[1] | To Be Determined |
| Typical Working Conc. | 50-200 nM[9] | To Be Determined |
Experimental Workflow: A Step-by-Step Guide
The following workflow is designed to systematically characterize the novel compound, comparing its performance and effects directly against Centrinone.
Caption: Workflow for novel kinase inhibitor characterization.
Detailed Experimental Protocols
Phase 1: Target Identification & Validation
Rationale: The first step is to determine if the novel compound binds to any protein kinases and to validate this interaction within a cellular context. The pyrimidine core suggests kinase activity, making a broad kinase panel screen the most logical starting point.[2][10]
Experiment 1A: In Vitro Kinase Panel Screen
-
Objective: To identify potential kinase targets of this compound and assess its selectivity.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases (e.g., >400).
-
Screen the novel compound at a standard concentration (e.g., 1 µM) against the panel.
-
Measure the percent inhibition of kinase activity for each kinase, typically via radiometric or fluorescence-based assays that quantify substrate phosphorylation.[11]
-
As a control, Centrinone should be screened against the same panel to confirm its high selectivity for PLK4.
-
-
Data Interpretation: A "hit" is typically defined as a kinase showing >50-70% inhibition. The number of hits determines the compound's selectivity. A highly selective compound will inhibit only one or a few kinases, whereas a non-selective compound will inhibit many.
Experiment 1B: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the top kinase hit(s) from the in vitro screen are engaged by the compound in intact cells.[12][13][14]
-
Causality: CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[15] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can confirm target engagement.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., U2OS osteosarcoma cells, which are robust for cell cycle studies) in sufficient quantity.
-
Treatment: Treat cells with the novel compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.[13]
-
Lysis & Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by high-speed centrifugation.
-
Detection: Analyze the amount of the soluble target protein (the top hit from the kinase screen) in the supernatant by Western Blot or ELISA.
-
-
Data Interpretation: A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating that the compound stabilized the target protein.[12][16]
Phase 2: Cellular Phenotyping
Rationale: Once a cellular target is validated, the next step is to determine the compound's effect on cell health, proliferation, and specific cellular structures related to the target's function.
Experiment 2A: Cytotoxicity Assay (MTT/MTS)
-
Objective: To determine the concentration range over which the compound affects cell viability and to calculate its IC₅₀ (half-maximal inhibitory concentration).
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or U2OS) in 96-well plates and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with a serial dilution of the novel compound and Centrinone (as a control) for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[17][18][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17][19]
-
Measurement: Read the absorbance at ~570 nm using a plate reader.[19][21]
-
-
Data Interpretation: Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Experiment 2B: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.
-
Causality: Many kinase inhibitors affect cell cycle progression.[22] Comparing the cell cycle profile to that induced by Centrinone (G1 arrest) can provide mechanistic clues.
-
Methodology:
-
Treatment: Treat cells with the IC₅₀ concentration of the novel compound, Centrinone (e.g., 125 nM), and a vehicle control for 24-48 hours.
-
Harvest & Fix: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[23][24]
-
Staining: Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI), which requires RNase treatment to avoid staining of double-stranded RNA.[24]
-
Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye in thousands of individual cells.[25]
-
-
Data Interpretation: Generate a histogram of DNA content. Cells in G1 phase have 2n DNA, cells in G2/M have 4n DNA, and cells in S phase have an intermediate amount.[23][25] An accumulation of cells in a particular peak indicates cell cycle arrest at that phase.
Experiment 2C: Immunofluorescence Microscopy of Centrosomes
-
Objective: To visually assess if the compound affects centrosome number or structure, the primary phenotype of PLK4 inhibition.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with the novel compound and Centrinone for a prolonged period (e.g., 4-6 days) to allow for multiple cell divisions, which is necessary to observe centriole depletion.
-
Fixation & Permeabilization: Fix the cells with cold methanol and permeabilize with a detergent like Triton X-100.[26][27]
-
Staining:
-
Imaging: Mount the coverslips on microscope slides and acquire images using a high-resolution fluorescence microscope.[28][30]
-
-
Data Interpretation: Quantify the number of centrosomes (gamma-tubulin dots) per cell. Compare the distribution of cells with 0, 1, 2, or >2 centrosomes across the different treatment conditions. A result similar to Centrinone would show a significant increase in the population of cells with 0 or 1 centrosome.
Conclusion
This guide presents a rigorous, logical framework for the comprehensive characterization of a novel small molecule, this compound, using the well-defined PLK4 inhibitor, Centrinone, as a scientific benchmark. By progressing from broad, unbiased screening to specific, hypothesis-driven cellular assays, researchers can efficiently elucidate the compound's mechanism of action, validate its cellular target, and define its phenotypic consequences. This comparative approach not only provides internal controls for each experiment but also places the findings for the novel compound within the well-understood context of a known inhibitor, accelerating the journey from chemical entity to valuable research tool or potential therapeutic lead.
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A Comparative Benchmarking Guide: Evaluating 4-[4-(Methylthio)phenyl]pyrimidin-2-amine Against a Panel of Established Pyrimidine-Based Kinase Inhibitors
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Kinase-Targeted Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile roles in a multitude of FDA-approved therapeutics.[1] This is particularly evident in oncology, where pyrimidine derivatives have been successfully developed as potent inhibitors of protein kinases—enzymes that form a critical node in the signaling pathways governing cell proliferation, survival, and differentiation.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4]
Drugs such as Imatinib, Gefitinib, and Dasatinib, all featuring a pyrimidine core, have revolutionized the treatment of specific cancers by targeting the aberrant kinases that drive their growth.[5][6][7] These established agents provide a robust framework for benchmarking novel compounds that share this promising scaffold.
This guide presents a comprehensive framework for the preclinical evaluation of a novel investigational compound, 4-[4-(methylthio)phenyl]pyrimidin-2-amine . We will outline a series of head-to-head comparative assays against three clinically relevant, pyrimidine-based kinase inhibitors:
-
Imatinib (Gleevec®): A first-generation inhibitor of BCR-ABL, c-KIT, and PDGFRA kinases.[4][8]
-
Gefitinib (Iressa®): A first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10]
-
Dasatinib (Sprycel®): A second-generation, multi-targeted inhibitor of BCR-ABL and Src family kinases, among others.[2][11]
The objective of this guide is to provide a rigorous, experimentally-grounded methodology for characterizing the potency, selectivity, and cellular efficacy of this compound, thereby contextualizing its therapeutic potential within the existing landscape of pyrimidine-based anticancer agents.
Expert Rationale: The Logic of Comparative Benchmarking
Directly comparing a novel compound to established drugs is a critical step in preclinical development. This approach offers several advantages over standalone characterization:
-
Contextualizes Potency: An IC50 value in isolation is meaningless. By comparing it to the IC50s of drugs with known clinical efficacy, we can immediately gauge the relative potency of our investigational compound.
-
Illuminates Selectivity: No inhibitor is perfectly specific. By assaying our compound against a panel of kinases targeted by the benchmark drugs, we can build a selectivity profile. This is crucial for anticipating potential off-target effects and identifying a unique therapeutic niche.
-
Predicts Cellular Efficacy: In vitro enzymatic inhibition does not always translate to cellular activity. Comparing performance in cell-based assays (e.g., proliferation, apoptosis) provides a more holistic view of a compound's potential, accounting for factors like cell permeability and engagement of the target in a complex biological system.
The experimental workflow is designed to progress from broad, high-throughput screening to more focused, mechanistic studies, providing a comprehensive evaluation of the investigational compound's profile.
Caption: General workflow for kinase inhibitor benchmarking.
Comparative Data Summary
The following tables present hypothetical, yet representative, data from the described experimental protocols. These tables are designed for easy comparison of the investigational compound, this compound, against the selected benchmarks.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | BCR-ABL | c-KIT | PDGFRβ | EGFR | SRC |
| This compound | 850 | >10,000 | >10,000 | 15 | 2,500 |
| Imatinib | 300 | 150 | 200 | >10,000 | >10,000 |
| Gefitinib | >10,000 | >10,000 | >10,000 | 30 | >10,000 |
| Dasatinib | 1 | 10 | 5 | 50 | 0.5 |
Lower IC50 values indicate greater potency. Data is illustrative.
Table 2: Cellular Proliferation Assay (GI50, µM) in Cancer Cell Lines
| Compound | K562 (CML, BCR-ABL+) | A431 (NSCLC, EGFR+) |
| This compound | 9.5 | 0.2 |
| Imatinib | 0.5 | >20 |
| Gefitinib | >20 | 0.5 |
| Dasatinib | 0.01 | 1.0 |
GI50 is the concentration required to inhibit cell growth by 50%. Data is illustrative.
Table 3: Apoptosis Induction in A431 Cells (% Annexin V Positive Cells at 24h)
| Compound (at 1 µM) | % Apoptotic Cells |
| This compound | 65% |
| Imatinib | 5% |
| Gefitinib | 60% |
| Dasatinib | 25% |
| Vehicle Control (DMSO) | <5% |
Higher percentage indicates greater induction of apoptosis. Data is illustrative.
Signaling Pathway Context: The EGFR Pathway
Based on the illustrative data, this compound shows potent activity against the EGFR kinase and in an EGFR-positive cancer cell line. The diagram below illustrates the mechanism of action for an EGFR inhibitor like Gefitinib, which serves as a relevant model for our investigational compound.
Caption: Gefitinib competitively inhibits ATP binding to the EGFR tyrosine kinase domain.
Detailed Experimental Protocols
Reproducibility and scientific rigor are paramount. The following sections provide detailed, step-by-step methodologies for the key assays used in this benchmarking guide.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.[12][13]
-
Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method. A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. Two detection reagents are then added: a europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity and generating a FRET signal.[14]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Enzyme: Prepare working solutions of purified recombinant kinases (e.g., BCR-ABL, EGFR, SRC) in kinase buffer.
-
Substrate: Use a biotinylated peptide substrate specific for each kinase.
-
Test Compounds: Prepare a 10-point serial dilution of the investigational compound and benchmark inhibitors in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5.5 µL of the diluted enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for each specific enzyme.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection reagents (antibody and streptavidin-fluorophore) in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][15][16]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure (96-well plate format):
-
Seed cancer cell lines (e.g., K562, A431) in 100 µL of complete culture medium at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Add 100 µL of medium containing serial dilutions of the test compounds (or vehicle control) to the wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of growth inhibition relative to vehicle-treated cells. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18][19]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. Therefore, it stains late apoptotic and necrotic cells where membrane integrity is compromised.[19]
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compounds at a relevant concentration (e.g., 1 µM) for 24 hours.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.
-
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound. The illustrative data suggests that this novel compound may be a potent and selective inhibitor of EGFR with promising cellular activity against EGFR-driven cancer cells, warranting further investigation.
The logical next steps in the preclinical evaluation of this compound would include:
-
Broad Kinase Selectivity Profiling: Screening against a large panel of kinases (e.g., >400) to more fully understand its selectivity and identify potential off-targets.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in xenograft models using EGFR-dependent cancer cell lines.
-
Pharmacokinetic (PK) and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.
By systematically comparing novel chemical entities to established therapeutics, we can accelerate the drug discovery process, enabling a more rapid and informed progression of promising new candidates toward clinical development.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine. As a specialized heterocyclic compound likely utilized in kinase inhibitor research and drug development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Assessment & Characterization: A Precautionary Approach
Specific, comprehensive toxicological data for this compound is not extensively documented in publicly available literature. Therefore, a risk assessment must be conducted by evaluating the hazards associated with its structural components: the pyrimidine core and the methylthio-phenyl group. This precautionary principle is the cornerstone of responsible chemical management.
The pyrimidine scaffold is a core component of many biologically active molecules. While some derivatives are relatively benign, others can be harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation.[3][4][5] Certain complex aminopyrimidines are even suspected of causing genetic defects or reproductive harm.[6][7][8] Furthermore, the presence of a sulfur-containing (methylthio) moiety necessitates consideration of its potential combustion byproducts, namely toxic sulfur oxides.[9] Organic sulfur compounds can also be toxic to aquatic life.[10]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Potential Risk & Rationale |
| Acute Toxicity (Oral/Inhalation) | May be harmful if swallowed or inhaled. This is a common characteristic of nitrogen-containing heterocyclic compounds.[4] |
| Skin & Eye Irritation | Assumed to be an irritant upon contact with skin or eyes. Always avoid direct contact with any research chemical.[3][11][12] |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects, a common feature of complex aromatic and heterocyclic compounds.[7][10] |
| Combustion Hazards | Thermal decomposition may release toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[9][11][13] |
| Mutagenicity/Reproductive Toxicity | Considered a potential risk, as some complex pyrimidine derivatives have been classified with these hazards.[6][7] Handle as if it poses these risks until proven otherwise. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound in any form—pure solid, solution, or as waste—personnel must be equipped with the appropriate PPE. The causality is simple: creating a physical barrier prevents exposure through inhalation, ingestion, or dermal contact.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially when handling the solid compound, work within a certified chemical fume hood.[4]
Waste Collection & Segregation: A Protocol for Purity and Safety
Improper segregation of chemical waste is a primary cause of laboratory accidents. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. This protocol ensures that this compound waste is handled safely from the point of generation.
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing paper, gloves), and spill cleanup debris in a dedicated, robust, sealable container clearly labeled for solid organic waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible container (e.g., a high-density polyethylene or glass bottle) designated for non-halogenated organic solvent waste. Do not mix with aqueous or halogenated waste streams.
-
-
Labeling: As soon as the first drop of waste is added, label the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List all other constituents (e.g., solvents like DMSO, Methanol). Do not use abbreviations.[14]
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
-
Accumulation:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10] This area must be under the control of laboratory personnel and away from drains or sources of ignition.[14][15]
-
Spill Management Protocol
In the event of a small spill, immediate and correct action can prevent a minor incident from escalating.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Protect Yourself: Ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Containment & Cleanup:
-
For solid spills, gently cover the material with an inert absorbent like sand or vermiculite to avoid generating dust.[3][16]
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[3][16] Use non-sparking tools if a flammable solvent is present.[9][16]
-
For liquid spills, cover with an appropriate chemical absorbent.
-
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal: Seal and label the container with the spill debris and move it to the SAA for disposal.
Final Disposal Pathways: From Lab to Destruction
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[10][15] The only acceptable method is through a licensed and regulated hazardous waste management system.
Primary Recommended Disposal Method:
-
Controlled Incineration: The gold standard for this type of organic waste is high-temperature incineration in a licensed facility equipped with an afterburner and flue gas scrubbing capabilities.[10][15] This process ensures the complete thermal destruction of the molecule into simpler, less harmful components. The scrubber is essential for neutralizing the acidic gases (SOx, NOx) produced during combustion, thereby preventing air pollution.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Empty Container Decontamination
Empty containers that once held the pure compound are also considered hazardous waste until properly decontaminated.
-
Triple-Rinse Procedure: Rinse the empty container three times with a suitable laboratory solvent (e.g., acetone or methanol).[10][15]
-
Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous waste in your designated non-halogenated solvent waste stream.[10][15]
-
Final Disposal: After triple-rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or as directed by your institution's safety office.[10][15]
References
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Material Safety Data Sheet - 2-(Methylthio)[3][15][17]triazolo[1,5-a]pyrimidin-7-amine. Cole-Parmer. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Sulfur - Safety Data Sheet. ESPI Metals. [Link]
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Substance Information - ECHA. European Chemicals Agency. [Link]
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Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Alberta Environment. [Link]
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Substance Information - 2-(methylthio)-1H-pyrimidin-4-one - ECHA. European Chemicals Agency. [Link]
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SULPHUR SAFETY DATA SHEET. Quadra. [Link]
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Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Advanced Biotech. [Link]
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Removing organic sulfur compounds from natural gas. ResearchGate. [Link]
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NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [Link]
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A safety and chemical disposal guideline for Minilab users. German Institute for Medical Mission (Difäm). [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. National Institutes of Health. [Link]
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Mastering Safety: A Researcher's Guide to Handling 4-[4-(Methylthio)phenyl]pyrimidin-2-amine
The information presented here is synthesized from safety data for structurally analogous compounds and general guidelines for handling hazardous chemicals. The core philosophy is a proactive, risk-based approach to laboratory safety, ensuring that every step is a self-validating system of protection.
Hazard Analysis: Understanding the Risks
The structure of 4-[4-(Methylthio)phenyl]pyrimidin-2-amine suggests several potential hazards that must be addressed through appropriate PPE and handling procedures.
-
Aromatic Amine: Aromatic amines as a class are known for their potential toxicity, including skin irritation, allergic reactions, and in some cases, more severe systemic effects with prolonged exposure.[1]
-
Pyrimidine Core: Pyrimidine derivatives can exhibit a wide range of biological activities and, consequently, toxicological profiles. Some can be irritants or harmful if ingested or inhaled.[2][3]
-
Organosulfur Moiety: The methylthio group introduces a sulfur atom, which can, in some compounds, contribute to skin and eye irritation.
Based on these structural alerts, we must assume the compound is, at a minimum, a skin and eye irritant, potentially harmful if swallowed or inhaled, and a possible skin sensitizer.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific procedure and the scale of the operation. The following table outlines the recommended PPE for handling this compound in a research laboratory setting.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, <1g) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Synthesis and purification (larger scale, >1g) | Chemical splash goggles or a full-face shield | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Chemical-resistant lab coat or apron over a standard lab coat | Required if there is a risk of aerosol or dust generation outside of a fume hood. Use a NIOSH-approved respirator with organic vapor cartridges. |
| Handling of dry powder | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Use within a certified chemical fume hood to minimize inhalation risk. |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | NIOSH-approved air-purifying respirator with appropriate cartridges. |
Causality in PPE Selection:
-
Eye and Face Protection : The risk of splashes or airborne particles necessitates, at minimum, safety glasses. For larger-scale operations where the risk of a significant splash is higher, chemical splash goggles or a face shield offer more comprehensive protection.[4]
-
Hand Protection : Aromatic amines can be absorbed through the skin.[5][6] Nitrile gloves provide a good barrier for incidental contact. Double-gloving is a prudent measure to protect against undetected pinholes or tears in the outer glove. For more prolonged handling or in the event of a spill, more robust gloves like neoprene or butyl rubber are recommended due to their higher chemical resistance.
-
Body Protection : A standard lab coat is sufficient for small-scale operations to protect against minor spills. For larger quantities, a chemical-resistant lab coat or apron provides an additional layer of defense against corrosive or permeable chemicals.[7]
-
Respiratory Protection : Handling fine powders can lead to inhalation.[8][9] Therefore, all manipulations of the solid compound should be performed within a certified chemical fume hood. In situations where engineering controls are not sufficient, a NIOSH-approved respirator is mandatory.[10]
Procedural Guidance for Safe Handling
Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls:
-
Chemical Fume Hood : Always handle this compound, especially in its powdered form, within a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.
-
Ventilation : Ensure the laboratory has adequate general ventilation.
Step-by-Step Handling Protocol:
-
Preparation : Before starting any work, ensure that the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above. Check gloves for any signs of damage before use.
-
Weighing : If weighing the solid, do so within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions and Work-up : Conduct all reactions and subsequent purification steps within the fume hood.
-
Waste Disposal : All waste materials, including contaminated gloves, weighing boats, and pipette tips, should be disposed of in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[1]
-
Decontamination : After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection. Wash hands thoroughly with soap and water immediately after removing gloves.
Emergency Procedures: Plan for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Solid Waste : All solid waste contaminated with this compound, including gloves, paper towels, and weighing boats, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : All liquid waste, including reaction mixtures and solvents used for cleaning, must be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.
-
Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. 1
-
4 - SAFETY DATA SHEET. 8
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. 5
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SAFETY DATA SHEET - Fisher Scientific. 9
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
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Personal Protective Equipment (PPE) - CHEMM.
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Material Safety Data Sheet - Cole-Parmer.
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. 10
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4-PHENYL-PYRIMIDINE-2-THIOL SDS, 60414-59-7 Safety Data Sheets - ECHEMI.
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SAFETY DATA SHEET - TCI Chemicals.
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SAFETY DATA SHEET - Sigma-Aldrich.
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4-AMino-2-(Methylthio)pyridine SDS, 59243-39-9 Safety Data Sheets - ECHEMI.
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Safety Data Sheet - Cayman Chemical.
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4-Methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine - PubChem.
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2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone - PubChem.
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Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines | Request PDF - ResearchGate.
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[General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine] - PubMed.
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4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine | 588-36-3 - J&K Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
